molecular formula C5H4BrClN2 B1603742 4-Bromo-2-chloropyridin-3-amine CAS No. 1354021-09-2

4-Bromo-2-chloropyridin-3-amine

Cat. No.: B1603742
CAS No.: 1354021-09-2
M. Wt: 207.45 g/mol
InChI Key: BKNJTGQNJXCFGC-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyridin-3-amine is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNJTGQNJXCFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616370
Record name 4-Bromo-2-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354021-09-2
Record name 4-Bromo-2-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Utility of 4-Bromo-2-chloropyridin-3-amine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Bromo-2-chloropyridin-3-amine (CAS Number: 1354021-09-2), a trifunctionalized pyridine derivative, has emerged as a valuable and versatile intermediate. Its unique arrangement of a nucleophilic amino group and two distinct halogen atoms—a bromine and a chlorine—at positions amenable to selective chemical manipulation, offers a powerful platform for the synthesis of a diverse array of novel compounds, particularly in the realm of medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis. We will delve into the core principles governing its reactivity, explore its utility in key cross-coupling reactions, and present detailed experimental protocols to empower researchers in leveraging this potent synthetic tool.

Core Chemical Attributes and Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The pyridine core itself is an electron-deficient aromatic system, influencing the reactivity of its substituents.

Chemical Structure and Properties:

PropertyValue
CAS Number 1354021-09-2
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
Appearance White to off-white solid
Key Features Amino group at C3, Bromine at C4, Chlorine at C2

The key to unlocking the synthetic potential of this molecule lies in the selective reaction of the bromo and chloro substituents. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a critical determinant of reactivity. The general trend for bond dissociation energy is C-Cl > C-Br > C-I.[1] Consequently, the carbon-bromine bond at the C4 position is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the C2 position. This inherent reactivity difference forms the basis for site-selective functionalization.

Furthermore, the amino group at the C3 position can influence the electronic properties of the pyridine ring and may also participate in directing or chelating to the metal catalyst in certain reactions, potentially modulating the reactivity and selectivity of subsequent transformations.

Application in Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents with a high degree of control.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a sequential and site-selective approach to biaryl and heteroaryl synthesis.

Logical Workflow for Sequential Suzuki-Miyaura Coupling:

Caption: Sequential Suzuki-Miyaura coupling of this compound.

The initial Suzuki-Miyaura coupling will preferentially occur at the more reactive C4-bromo position under standard conditions, leaving the C2-chloro position available for a subsequent, often more forcing, coupling reaction. This stepwise functionalization allows for the controlled synthesis of unsymmetrically substituted 2,4-diarylpyridin-3-amines.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling at the C4-Position

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-1.5 equiv)

    • Pd(PPh₃)₄ (0.02-0.05 equiv) or other suitable Pd catalyst/ligand system

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 4-aryl-2-chloropyridin-3-amine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the C4-bromo position of this compound is the primary site for this transformation under controlled conditions. This allows for the selective introduction of a wide range of primary and secondary amines.

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: Site-selective Buchwald-Hartwig amination of this compound.

The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields and selectivity in the Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands are often employed to facilitate the catalytic cycle.

Experimental Protocol: Site-Selective Buchwald-Hartwig Amination at the C4-Position

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.01-0.05 equiv)

    • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 0.02-0.10 equiv)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and ligand in a dry Schlenk tube.

    • Add the base, this compound, and a stir bar.

    • Add the anhydrous, degassed solvent, followed by the amine.

    • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride or water.

    • Extract the product with an organic solvent, and wash the combined organic layers with brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Applications in the Synthesis of Bioactive Molecules

The strategic functionalization of this compound has been leveraged in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors. The substituted aminopyridine scaffold is a common pharmacophore in this class of drugs.

While direct, published examples detailing the use of CAS 1354021-09-2 are often found within the patent literature, the synthetic strategies employed are analogous to those described above. For instance, in the synthesis of certain kinase inhibitors, the 4-position of the pyridine ring is often functionalized with a larger aryl or heteroaryl group via a Suzuki-Miyaura coupling, while the 2-position might be substituted with a smaller amine or other functional group in a subsequent step.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern organic synthesis. Its trifunctional nature, coupled with the predictable and controllable reactivity of its halogen substituents, provides a robust platform for the construction of complex, highly substituted pyridine derivatives. The ability to perform sequential, site-selective cross-coupling reactions makes this compound particularly valuable for the synthesis of libraries of compounds for drug discovery and for the efficient construction of complex target molecules. As the demand for novel heterocyclic compounds continues to grow, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

The Strategic Utility of 4-Bromo-2-chloropyridin-3-amine: An In-depth Technical Guide for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities with profound biological and physical properties.[1] Among the vast arsenal of pyridine-based building blocks, 4-Bromo-2-chloropyridin-3-amine emerges as a particularly strategic and versatile intermediate. Its unique trifunctional nature—an amine and two distinct halogen atoms at electronically differentiated positions—offers a rich platform for selective, sequential, and diverse chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity and showcase its power in the construction of complex, value-added heterocyclic compounds.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1354021-09-2[2]
Molecular Formula C₅H₄BrClN₂[3]
Molecular Weight 207.46 g/mol [3]
Appearance White to Yellow-brown Solid[3]
Purity ≥95%[3]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[3]

The synthesis of this compound is typically achieved through the electrophilic bromination of a readily available starting material, 2-chloropyridin-4-amine.[4][5] The regioselectivity of this reaction is directed by the activating effect of the amino group.

Detailed Synthesis Protocol

A general and reliable procedure for the synthesis of this compound is as follows[4]:

Reaction Scheme:

Synthesis of this compound 2-chloro-4-aminopyridine 2-chloro-4-aminopyridine Product This compound 2-chloro-4-aminopyridine->Product NBS N-bromosuccinimide (NBS) NBS->Product Acetic_acid Acetic acid, 0°C to rt Acetic_acid->Product

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • To a stirred solution of 2-chloropyridin-4-amine (1.0 equivalent) in acetic acid, cool the mixture to 0°C under a nitrogen atmosphere.

  • Add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield the desired this compound.

The Core of Versatility: Understanding the Reactivity of this compound

The synthetic utility of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed and selective approach to the synthesis of complex molecules.

  • The Amino Group: The primary amine at the C3 position is a potent nucleophile and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. It also serves as a directing group in electrophilic aromatic substitution, although the pyridine ring is generally electron-deficient.

  • The Halogen Atoms: The true power of this building block comes from the two different halogen atoms at the C2 and C4 positions. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl.[6][7] This difference in reactivity is the cornerstone of its application in sequential cross-coupling reactions. The C-Br bond at the C4 position is significantly more reactive than the C-Cl bond at the C2 position in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the selective functionalization of the C4 position while leaving the C2-Cl bond intact for subsequent transformations.

Reactivity_Hotspots cluster_reactivity Reactivity Profile mol This compound C4_Br C4-Br Bond (More Reactive in Cross-Coupling) mol->C4_Br Suzuki, Buchwald-Hartwig, Sonogashira C2_Cl C2-Cl Bond (Less Reactive in Cross-Coupling) mol->C2_Cl Further Functionalization C3_NH2 C3-NH2 Group (Nucleophilic Site) mol->C3_NH2 Acylation, Alkylation, Condensation

Caption: Reactivity hotspots of this compound.

Key Synthetic Transformations: A Practical Guide

The differential reactivity of this compound allows for a range of selective transformations. Below are generalized protocols for key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8][9] Due to the higher reactivity of the C-Br bond, this reaction can be performed selectively at the C4 position of this compound.

Generalized Protocol:

Suzuki_Coupling_Workflow Start Start: This compound, Arylboronic acid Reaction Reaction: Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) Start->Reaction Workup Workup: Aqueous workup, Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 4-Aryl-2-chloropyridin-3-amine Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology (Illustrative): [10]

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

  • Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (typically 80-110°C) for several hours until completion, as monitored by TLC or LC-MS.

  • After cooling to room temperature, perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the 4-aryl-2-chloropyridin-3-amine derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[6][11] Again, the C4-Br bond of this compound is the preferred site for this transformation.

Generalized Protocol:

Buchwald_Hartwig_Workflow Start Start: This compound, Primary/Secondary Amine Reaction Reaction: Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos), Base (e.g., LiHMDS), Solvent (e.g., THF) Start->Reaction Workup Workup: Aqueous quench, Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: N⁴-substituted-2-chloropyridine-3,4-diamine Purification->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology (Illustrative): [12][13]

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).

  • Add this compound (1.0 equiv.) and anhydrous solvent (e.g., THF).

  • Add the primary or secondary amine (1.2 equiv.) followed by a strong, non-nucleophilic base such as LiHMDS (2.5 equiv.).

  • Seal the tube and heat the reaction mixture (e.g., 65°C) with stirring for several hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are versatile handles for further transformations.[14][15] The C4-Br bond is the reactive site for this palladium and copper co-catalyzed reaction.

Generalized Protocol:

Sonogashira_Coupling_Workflow Start Start: This compound, Terminal Alkyne Reaction Reaction: Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) cocatalyst (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF) Start->Reaction Workup Workup: Aqueous workup, Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 4-Alkynyl-2-chloropyridin-3-amine Purification->Product

Caption: Generalized workflow for Sonogashira coupling.

Step-by-Step Methodology (Illustrative): [16]

  • In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 2-10 mol%).

  • Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, perform a standard workup, which may involve dilution with an organic solvent and washing with water or saturated aqueous ammonium chloride.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Application in the Synthesis of Fused Heterocycles: The Gateway to Pyrido[2,3-b]pyrazines

One of the most powerful applications of this compound is in the synthesis of fused heterocyclic systems, such as the medicinally important pyrido[2,3-b]pyrazines.[17][18][19] These scaffolds are present in a variety of biologically active molecules, including kinase inhibitors and antibacterial agents.[19][20]

The synthesis of a pyrido[2,3-b]pyrazine core can be envisioned through a sequential functionalization of this compound. A plausible synthetic route involves an initial Buchwald-Hartwig amination at the C4 position, followed by an intramolecular cyclization.

Plausible Synthetic Pathway to Pyrido[2,3-b]pyrazines:

Pyridopyrazine_Synthesis Start This compound Step1 Buchwald-Hartwig Amination (with a suitable amine) Start->Step1 Intermediate N⁴-substituted-2-chloropyridine-3,4-diamine Step1->Intermediate Step2 Intramolecular Cyclization (e.g., condensation with a 1,2-dicarbonyl compound) Intermediate->Step2 Product Substituted Pyrido[2,3-b]pyrazine Step2->Product

Caption: Plausible synthetic pathway to Pyrido[2,3-b]pyrazines.

This strategic approach allows for the introduction of diversity at two key positions of the final heterocyclic system, making it highly valuable for the generation of compound libraries for drug discovery.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The pyrido[2,3-b]pyrazine scaffold, accessible from this compound, is a key structural motif in a number of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders.[21][22] For instance, Janus kinase (JAK) inhibitors are an important class of drugs for treating inflammatory conditions.[21][23][24] The ability to readily synthesize substituted pyrido[2,3-b]pyrazines makes this compound a valuable starting material in the quest for novel and selective kinase inhibitors.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its unique arrangement of functional groups allows for selective and sequential transformations, providing a robust platform for the construction of diverse molecular architectures. The principles of differential halogen reactivity in palladium-catalyzed cross-coupling reactions are key to unlocking the full potential of this intermediate. As demonstrated, its application in the synthesis of medicinally relevant scaffolds such as pyrido[2,3-b]pyrazines highlights its significance for researchers in drug discovery and development. A thorough understanding of the reactivity and synthetic protocols associated with this building block will undoubtedly continue to fuel innovation in the field of heterocyclic chemistry.

References

The Strategic Utility of 4-Bromo-2-chloropyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged status due to their prevalence in FDA-approved drugs and their capacity for versatile chemical modifications.[1][2] This technical guide delves into the nuanced yet powerful role of 4-Bromo-2-chloropyridin-3-amine (CAS No. 1354021-09-2), a trifunctionalized pyridine scaffold poised for significant applications in medicinal chemistry. We will explore its inherent chemical reactivity, providing a rationale for its use in constructing complex molecular architectures, particularly those targeting protein kinases. This guide will provide field-proven insights into experimental design, detailed protocols for key synthetic transformations, and a forward-looking perspective on its potential in developing next-generation therapeutics.

Introduction: The Rationale for a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and π-stacking interactions within biological targets.[2] The strategic placement of functional groups on this core structure dictates its synthetic utility and ultimate pharmacological profile. This compound presents a compelling trifecta of functionalities: an amine, a bromine atom, and a chlorine atom, each offering a distinct handle for synthetic diversification.

  • The Amino Group: Serves as a key nucleophile or a point for amide bond formation, crucial for building out molecular complexity and engaging in hydrogen bonding with target proteins.[3][4]

  • The Halogens (Bromo and Chloro): Act as orthogonal synthetic handles for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The differential reactivity of the C-Br versus the C-Cl bond allows for sequential and regioselective functionalization.[5]

This unique arrangement of functional groups makes this compound an ideal starting material for the synthesis of highly substituted pyridine derivatives, including fused ring systems like pyrido[2,3-d]pyrimidines, which are prominent scaffolds in a multitude of kinase inhibitors.[6][7][8]

Strategic Synthesis: Harnessing Differential Reactivity

The primary value of this compound lies in the ability to selectively functionalize the molecule at its three reactive sites. The general hierarchy of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, a principle that underpins the synthetic strategy for this scaffold.

Regioselective Cross-Coupling Reactions

The C4-Br bond is significantly more reactive than the C2-Cl bond in typical palladium-catalyzed reactions. This allows for selective functionalization at the 4-position while leaving the 2-position intact for subsequent modification.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. By reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base, a diverse array of aryl or heteroaryl substituents can be introduced at the 4-position. The 2-chloro and 3-amino groups remain available for further elaboration.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • Rationale: Microwave irradiation can significantly accelerate reaction times and improve yields for less reactive substrates. This protocol is designed for rapid library synthesis and optimization.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture, 0.2 M)

    • Microwave vial with a stir bar

  • Procedure:

    • To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the 1,4-dioxane/water solvent mixture.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 120-150 °C for 15-30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the vial to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Construction of Fused Ring Systems: The Gateway to Kinase Inhibitors

The 3-amino group of this compound is perfectly positioned to act as a nucleophile in cyclization reactions, leading to the formation of fused heterocyclic systems. A particularly powerful application is the synthesis of pyrido[2,3-d]pyrimidines, a scaffold found in numerous kinase inhibitors, including Palbociclib.[7][8]

Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This workflow illustrates a potential pathway to a key kinase inhibitor scaffold starting from this compound.

G A This compound B Suzuki Coupling (Arylboronic Acid, Pd catalyst) A->B Step 1 C 4-Aryl-2-chloro-pyridin-3-amine B->C D Cyclization (e.g., with formamide or N,N-dimethylformamide dimethyl acetal) C->D Step 2 E 7-Aryl-5-chloro-pyrido[2,3-d]pyrimidine D->E F Nucleophilic Aromatic Substitution (at C5-Cl with an amine, R-NH2) E->F Step 3 G 7-Aryl-5-(alkylamino)-pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) F->G

Caption: A potential synthetic route to a kinase inhibitor scaffold.

Applications in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the hinge region of the kinase active site. The 2,4-diaminopyrimidine and related pyrido[2,3-d]pyrimidine scaffolds are exceptionally well-suited for this purpose.[9][10][11][12][13]

The synthetic versatility of this compound allows for the systematic exploration of the chemical space around these core scaffolds, facilitating the optimization of potency and selectivity.

Structure-Activity Relationships (SAR)

The ability to independently modify the 2, 3, and 4 positions of the pyridine ring is crucial for developing a comprehensive SAR.

Position of SubstitutionRationale for Modification in Kinase Inhibitor Design
C4-Aryl/Heteroaryl Often extends into the solvent-exposed region of the kinase active site, allowing for the introduction of solubilizing groups or moieties that can pick up additional interactions to improve potency and selectivity.
N3-derived fused ring The pyrimidine portion of the fused ring system typically forms key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.
C2-substituent Can be modified to fine-tune the electronic properties of the ring system or to probe for additional interactions in the ATP binding pocket. The chloro-substituent can be replaced via nucleophilic aromatic substitution or other cross-coupling reactions.
Case Study: Targeting Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases are validated targets in oncology.[14] Approved TRK inhibitors like Larotrectinib and Entrectinib feature complex heterocyclic cores. The pyrazolo[3,4-b]pyridine scaffold, structurally accessible from aminopyridine precursors, is a known core for TRK inhibitors.[6] this compound represents a strategic starting material for the synthesis of novel TRK inhibitor analogues, allowing for diversification at multiple points to optimize for potency against wild-type and resistant mutant kinases.

G cluster_0 This compound cluster_1 Kinase Inhibitor Scaffold A C4-Br (Suzuki, etc.) D Solvent-Front Moiety A->D Diversification B N3-Amine (Cyclization) E Hinge-Binding Core B->E Scaffold Formation C C2-Cl (SNAr, etc.) F Selectivity Pocket Group C->F Fine-Tuning

Caption: Mapping functional handles to kinase inhibitor pharmacophores.

Conclusion and Future Perspectives

This compound is a highly versatile and strategic building block for modern medicinal chemistry. Its trifunctional nature allows for controlled, regioselective synthesis of complex, highly substituted pyridine and fused-pyrimidine scaffolds. The demonstrated utility of these scaffolds in the design of potent and selective kinase inhibitors underscores the immense potential of this readily accessible intermediate. As the demand for novel kinase inhibitors continues to grow, particularly for overcoming drug resistance, the strategic application of versatile building blocks like this compound will be instrumental in the discovery and development of the next generation of targeted therapies.

References

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-chloropyridin-3-amine: Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive review of the synthetic pathways for 4-Bromo-2-chloropyridin-3-amine, a critical building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the chemical principles, experimental protocols, and strategic considerations for the synthesis of this important intermediate. We will delve into a validated multi-step synthesis, providing not only the procedural steps but also the underlying scientific rationale for each transformation, ensuring a deep and practical understanding of the process.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their versatile electronic properties and ability to engage in a wide range of biological interactions. Among these, this compound stands out as a highly functionalized and synthetically valuable intermediate. Its unique arrangement of chloro, bromo, and amino substituents on the pyridine ring offers multiple points for diversification, making it a sought-after precursor for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the amino group provides a handle for further derivatization.

This guide will focus on a robust and well-documented synthetic route, starting from the readily available 3-aminopyridine. We will explore each step of the synthesis in detail, from the initial chlorination to the final deprotection, providing a thorough understanding of the reaction mechanisms and experimental nuances.

A Validated Multi-Step Synthesis Pathway

The most practical and scientifically sound approach to the synthesis of this compound is a multi-step sequence that allows for precise control over the introduction of each functional group. This pathway can be broken down into four key stages:

  • Chlorination: The synthesis commences with the regioselective chlorination of 3-aminopyridine to produce 2-chloro-3-aminopyridine.

  • Protection: The amino group of 2-chloro-3-aminopyridine is then protected, typically through acetylation, to modulate its reactivity and direct the subsequent bromination.

  • Bromination: The protected intermediate undergoes regioselective bromination at the 4-position of the pyridine ring.

  • Deprotection: The final step involves the removal of the protecting group to yield the target molecule, this compound.

The following sections will provide a detailed examination of each of these steps, including reaction mechanisms, experimental protocols, and key process parameters.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Synthesis of 2-chloro-3-aminopyridine

The initial step involves the chlorination of 3-aminopyridine. Direct chlorination of the pyridine ring can be challenging due to the deactivating effect of the ring nitrogen. However, the amino group at the 3-position activates the ring towards electrophilic substitution. A common and effective method for this transformation is the use of a chlorinating agent in the presence of an acid.

Reaction Mechanism: The reaction proceeds through an electrophilic aromatic substitution mechanism. The protonated pyridine ring is less susceptible to electrophilic attack, but the activating effect of the amino group directs the incoming electrophile (a chloronium ion or its equivalent) to the ortho and para positions. The 2-position is sterically and electronically favored for substitution.

Experimental Protocol: A widely used method involves the reaction of 3-aminopyridine with hydrogen peroxide in the presence of hydrochloric acid[1].

  • Materials:

    • 3-aminopyridine

    • Concentrated Hydrochloric Acid

    • 30% Hydrogen Peroxide

    • Sodium Hydroxide solution

    • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Procedure:

    • Dissolve 3-aminopyridine in concentrated hydrochloric acid and cool the solution in an ice bath.

    • Slowly add 30% hydrogen peroxide to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution while cooling in an ice bath.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude 2-chloro-3-aminopyridine, which can be purified by recrystallization or column chromatography.

Step 2: Protection of the Amino Group (Acetylation)

To prevent unwanted side reactions and to control the regioselectivity of the subsequent bromination step, the amino group of 2-chloro-3-aminopyridine is protected. Acetylation is a common and effective method for this purpose, converting the highly activating amino group into a less activating acetamido group.

Reaction Mechanism: The acetylation of the primary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

Experimental Protocol:

  • Materials:

    • 2-chloro-3-aminopyridine

    • Acetic Anhydride or Acetyl Chloride

    • A base (e.g., Pyridine or Triethylamine)

    • An inert solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Procedure:

    • Dissolve 2-chloro-3-aminopyridine in an inert solvent and add a base (e.g., pyridine or triethylamine).

    • Cool the mixture in an ice bath and slowly add the acetylating agent (acetic anhydride or acetyl chloride).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-chloro-3-acetamidopyridine.

Step 3: Regioselective Bromination

This is a critical step in the synthesis, as the regioselective introduction of the bromine atom at the 4-position is essential. The acetamido group, being an ortho-, para-director, will direct the incoming electrophile to the 4- and 6-positions. The chloro group at the 2-position is a deactivating group but also an ortho-, para-director. The combination of these directing effects, along with steric hindrance, favors bromination at the 4-position. N-Bromosuccinimide (NBS) is a commonly used reagent for such brominations[2].

Reaction Mechanism: The bromination proceeds via an electrophilic aromatic substitution. The acetamido group activates the pyridine ring, and the electrophilic bromine (generated from NBS) attacks the electron-rich 4-position.

Experimental Protocol:

  • Materials:

    • 2-chloro-3-acetamidopyridine

    • N-Bromosuccinimide (NBS)

    • A suitable solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)

  • Procedure:

    • Dissolve 2-chloro-3-acetamidopyridine in a suitable solvent.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS). The reaction may require gentle heating to proceed at a reasonable rate.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy any excess NBS.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 4-bromo-2-chloro-3-acetamidopyridine, which can be purified by recrystallization or column chromatography.

Step 4: Deprotection of the Amino Group (Hydrolysis)

The final step in the synthesis is the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved by hydrolysis under acidic or basic conditions.

Reaction Mechanism: The hydrolysis of the amide bond can be catalyzed by either acid or base. In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon.

Experimental Protocol (Acidic Hydrolysis):

  • Materials:

    • 4-bromo-2-chloro-3-acetamidopyridine

    • Aqueous Hydrochloric Acid or Sulfuric Acid

    • Sodium Hydroxide or Sodium Bicarbonate for neutralization

  • Procedure:

    • Suspend or dissolve 4-bromo-2-chloro-3-acetamidopyridine in an aqueous solution of a strong acid (e.g., 6M HCl).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is basic.

    • The product, this compound, may precipitate out of the solution and can be collected by filtration.

    • Alternatively, the product can be extracted into an organic solvent, dried, and concentrated.

    • The crude product can be purified by recrystallization or column chromatography to yield the final product.

Visualization of the Synthetic Pathway

To provide a clear visual representation of the entire synthetic process, the following diagram illustrates the transformation from the starting material to the final product.

Synthesis_Pathway Start 3-Aminopyridine Intermediate1 2-Chloro-3-aminopyridine Start->Intermediate1 HCl, H2O2 Intermediate2 2-Chloro-3-acetamidopyridine Intermediate1->Intermediate2 Ac2O or AcCl, Base Intermediate3 4-Bromo-2-chloro-3-acetamidopyridine Intermediate2->Intermediate3 NBS, Solvent FinalProduct This compound Intermediate3->FinalProduct Acid Hydrolysis

Caption: Multi-step synthesis of this compound.

Data Summary

The following table summarizes the key parameters for each step of the synthesis. Please note that yields are indicative and may vary depending on the specific reaction conditions and scale.

StepReactionKey ReagentsTypical SolventsTemperature (°C)Typical Yield (%)
1ChlorinationHCl, H₂O₂Water0 - RT70-85
2AcetylationAcetic AnhydrideDichloromethane0 - RT90-98
3BrominationN-BromosuccinimideAcetonitrileRT - Reflux60-75
4HydrolysisHCl (aq)WaterReflux85-95

Conclusion and Future Perspectives

The multi-step synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. Each step has been chosen for its efficiency, selectivity, and amenability to standard laboratory procedures. The strategic use of a protecting group is key to achieving the desired regioselectivity in the bromination step, a common challenge in the synthesis of polysubstituted pyridines.

As the demand for novel and complex heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the development of robust and efficient synthetic routes to key building blocks like this compound is of paramount importance. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, such as C-H activation strategies, to further streamline the synthesis of this valuable intermediate.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 4-Bromo-2-chloropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Substituted Pyridines

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved drugs. Its unique electronic properties and ability to form hydrogen bonds make it an exceptional anchor for designing molecules that interact with a wide array of biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's pharmacological, pharmacokinetic, and toxicological profiles.

This guide focuses on the untapped potential of derivatives based on the 4-Bromo-2-chloropyridin-3-amine core. The presence of multiple halogen atoms offers distinct handles for synthetic diversification, while the aminopyridine moiety is a well-established pharmacophore in many kinase inhibitors.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds. Our narrative will delve into the causality behind experimental choices, grounding our discussion in the principles of modern drug discovery.

Synthetic Strategies: Building a Diverse Chemical Library

The this compound scaffold is ripe for chemical modification. The presence of two distinct halogen atoms (bromine and chlorine) at positions 4 and 2, respectively, and a primary amine at position 3, provides multiple avenues for diversification. Modern cross-coupling reactions are the primary tools for elaborating this core structure.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, offering a robust platform for generating a library of novel derivatives.

  • Suzuki-Miyaura Coupling: The bromine atom at the C4-position is particularly susceptible to Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can probe different pockets of a biological target. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄), and an arylboronic acid in a suitable solvent system like 1,4-dioxane/water.[2][3]

  • Buchwald-Hartwig Amination: The C-N bond is a cornerstone of many pharmaceutical compounds. The Buchwald-Hartwig amination is a powerful method for coupling the aryl halides on the pyridine ring with a diverse range of primary and secondary amines.[4] The reactivity of the halogens typically follows the trend I > Br > Cl, suggesting that the C4-bromo position would be more reactive than the C2-chloro position under carefully controlled conditions.[5] This allows for the selective introduction of various amino substituents, which can significantly impact the compound's solubility and biological activity.

Amide Bond Formation

The 3-amino group serves as a key handle for creating amide derivatives. Standard amide coupling protocols, reacting the amine with carboxylic acids or their activated derivatives (e.g., acid chlorides), can be employed to introduce a vast array of functionalities. These modifications can influence the compound's hydrogen bonding capabilities and overall conformation.

G cluster_synthesis Synthetic Diversification of the Core Scaffold Core This compound Suzuki Suzuki-Miyaura Coupling (at C4-Br) Core->Suzuki ArB(OH)2, Pd catalyst Buchwald Buchwald-Hartwig Amination (at C4-Br or C2-Cl) Core->Buchwald R1R2NH, Pd catalyst Amide Amide Bond Formation (at 3-NH2) Core->Amide RCOOH, Coupling agent Aryl Aryl/Heteroaryl Derivatives Suzuki->Aryl Amino Substituted Amino Derivatives Buchwald->Amino Amide_Deriv Amide Derivatives Amide->Amide_Deriv

Caption: Synthetic pathways for derivatization.

Biological Evaluation: Uncovering Therapeutic Potential

Given the structural similarities of aminopyridines to the adenine core of ATP, a primary hypothesis is that this compound derivatives will exhibit inhibitory activity against protein kinases.[1] Dysregulation of kinase signaling is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention.[6] Therefore, a logical starting point for biological evaluation is to screen these novel compounds for anticancer activity and specific kinase inhibition.

In Vitro Anticancer Activity: The MTT Assay

A fundamental first step in assessing the anticancer potential of a compound is to determine its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of a compound on cell viability.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vitro Kinase Inhibition: Targeting Dysregulated Signaling

To investigate the mechanism of action, it is crucial to assess the inhibitory activity of the compounds against specific protein kinases. Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, provide a sensitive and high-throughput method for measuring kinase activity.[4]

Principle of Luminescence-Based Kinase Assays: These assays quantify the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[4]

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the target kinase (e.g., Src, VEGFR2), and the appropriate substrate in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_workflow Biological Evaluation Workflow Start Novel this compound Derivatives MTT In Vitro Cytotoxicity Screening (MTT Assay) Start->MTT Cancer Cell Lines Kinase In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Start->Kinase Target Kinase Panel SAR Structure-Activity Relationship (SAR) Analysis MTT->SAR Kinase->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for biological evaluation.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound core and correlation of these changes with biological activity are essential for identifying potent and selective lead compounds. Based on published data for similar scaffolds, we can anticipate certain SAR trends.[7][8]

Derivative Modification Anticipated Impact on Activity Rationale
Series A Aryl groups at C4 via Suzuki couplingPotency may vary with the electronic and steric properties of the aryl group.The aryl group can interact with hydrophobic pockets in the kinase ATP-binding site. Electron-withdrawing or -donating groups can modulate the electronics of the pyridine ring.[7]
Series B Substituted amines at C4 via Buchwald-HartwigIncreased solubility and potential for new hydrogen bond interactions.Basic amine side chains can improve aqueous solubility, which is often a challenge with kinase inhibitors. The nature of the amine can influence interactions with the solvent-exposed region of the kinase.[7]
Series C Amides at the 3-amino positionCan introduce new hydrogen bond donors/acceptors and alter the compound's conformational preferences.The amide linkage can mimic peptide bonds and interact with key residues in the kinase hinge region.

Targeting Key Signaling Pathways in Cancer

The anticancer activity of these novel derivatives is likely mediated by the inhibition of key signaling pathways that are dysregulated in cancer. Two such pathways that are frequently targeted by pyridine-based inhibitors are the Src and VEGFR signaling cascades.

The Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis.[5][9] Its overexpression or activation is implicated in various cancers. Inhibition of Src can disrupt these oncogenic signals.

G cluster_src Simplified Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Ras->Proliferation Survival Survival PI3K->Survival

Caption: Key nodes in the Src signaling pathway.

The VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels.[10][11] Tumors require a blood supply to grow and metastasize, making VEGFR a critical target for anticancer therapies.

G cluster_vegfr Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Vascular_Permeability Vascular Permeability VEGFR2->Vascular_Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK Ras/Raf/MEK/ERK Pathway PKC->MAPK Endothelial_Survival Endothelial Cell Survival Akt->Endothelial_Survival Endothelial_Proliferation Endothelial Cell Proliferation MAPK->Endothelial_Proliferation

Caption: Key nodes in the VEGFR2 signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability allows for the creation of large, diverse chemical libraries. The established role of the aminopyridine moiety in kinase inhibition provides a strong rationale for investigating these derivatives as anticancer agents.

The path forward involves a systematic approach:

  • Synthesis: Generate a focused library of derivatives, exploring a range of substituents at the C4 and 3-amino positions.

  • Screening: Conduct primary screening for cytotoxicity against a panel of cancer cell lines and for inhibitory activity against a panel of relevant kinases.

  • Lead Optimization: Elucidate the structure-activity relationships to guide the design of more potent and selective analogs.

  • In Vivo Studies: Advance the most promising lead compounds to in vivo models to assess their efficacy and pharmacokinetic properties.

This technical guide provides the foundational knowledge and experimental framework to embark on the exciting journey of exploring the biological activities of novel this compound derivatives. Through rigorous and logical scientific inquiry, the full therapeutic potential of this versatile scaffold can be unlocked.

References

Foreword: The Critical Role of Intermediate Stability in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of 4-Bromo-2-chloropyridin-3-amine

In the intricate tapestry of pharmaceutical development, the journey from a promising molecule to a market-approved drug is long and fraught with scientific challenges. A critical, yet often underestimated, aspect of this journey is the characterization of key chemical intermediates. This compound is one such intermediate, a versatile halogenated pyridine derivative that serves as a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its unique arrangement of an amine group and two different halogen atoms on a pyridine ring offers multiple reactive sites for constructing complex molecular architectures.[2]

However, the very reactivity that makes this compound a valuable synthetic tool also predisposes it to potential instability. Understanding the intrinsic stability of this compound and its degradation pathways is not merely an academic exercise. It is a cornerstone of ensuring the final API's quality, safety, and efficacy. Degradation of an intermediate can lead to impurity formation, reduced yield, and the introduction of potentially mutagenic or toxic species into the manufacturing process.

This technical guide provides a comprehensive framework for investigating the stability and degradation profile of this compound. We will move beyond rote protocol recitation to explore the underlying chemical principles, the logic behind experimental design, and the interpretation of results, all within the context of regulatory expectations set forth by the International Council for Harmonisation (ICH).[3][4]

Physicochemical Profile and Predicted Reactivity

A thorough understanding of a molecule's inherent properties is the foundation of any stability study.

Core Properties

This compound is a substituted pyridine with the following key characteristics:

PropertyValueSource(s)
CAS Number 1354021-09-2[5]
Molecular Formula C₅H₄BrClN₂[6][7]
Molecular Weight 207.46 g/mol [6]
Appearance White to light yellow crystalline solid[8]
Predicted XlogP 1.8 - 2.08[6][9]
Melting Point 150-151°C[10]
Boiling Point 329°C[10]

Note: Some sources may refer to isomers. It is crucial to confirm the specific isomer via CAS number.

Predicted Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its functional groups on the electron-deficient pyridine ring.

  • Nucleophilic Substitution: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the electron-withdrawing halogen substituents (Cl and Br).[2] Consequently, the carbon atoms bonded to the halogens are electrophilic and susceptible to nucleophilic attack. The relative leaving group ability (generally Br > Cl) suggests that the C-Br bond at position 4 may be more labile than the C-Cl bond at position 2, though this can be influenced by reaction conditions.[2]

  • Hydrolytic Instability: Under aqueous acidic or basic conditions, the primary degradation pathway is likely to be the hydrolysis of the C-Cl and C-Br bonds to form the corresponding hydroxypyridine derivatives. The amino group at position 3 may also influence the rate of hydrolysis.

  • Oxidative Susceptibility: The amino group is a potential site for oxidation, which could lead to the formation of nitroso, nitro, or other oxidized species. The pyridine ring itself can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening.

  • Photostability: Aromatic systems, particularly those containing halogens, can be susceptible to photodegradation.[11][12] Energy from UV or visible light may induce homolytic cleavage of the carbon-halogen bonds, generating radical intermediates that can lead to a cascade of degradation products.

Designing a Comprehensive Stability Study: A Workflow

A robust stability study is a multi-faceted investigation designed to reveal how a compound's quality changes over time under the influence of various environmental factors.[3] The workflow must be logical and self-validating.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Forced Degradation (Stress Testing) cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Analysis & Reporting A Compound Characterization (Physicochemical Properties) B Development & Validation of Stability-Indicating Analytical Method (SIAM) A->B Informs method parameters C Hydrolytic (Acid, Base, Neutral) B->C SIAM is used to monitor degradation D Oxidative (e.g., H₂O₂) B->D SIAM is used to monitor degradation E Photolytic (UV/Vis Light) B->E SIAM is used to monitor degradation F Thermal (Dry Heat) B->F SIAM is used to monitor degradation I Identify Degradation Products (LC-MS/MS, NMR) C->I Degradant samples for identification D->I Degradant samples for identification E->I Degradant samples for identification F->I Degradant samples for identification G Long-Term Stability (e.g., 25°C/60% RH) K Establish Re-test Period / Storage Conditions G->K Data supports shelf-life H Accelerated Stability (e.g., 40°C/75% RH) H->K Data supports shelf-life J Elucidate Degradation Pathways I->J J->K Understanding informs risk

Caption: Overall workflow for stability and degradation studies.

The Cornerstone: Stability-Indicating Analytical Method (SIAM) Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation and separate it from its degradation products.[13] For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice.[14][15]

Step-by-Step HPLC Method Development Protocol

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, water

  • Formic acid, ammonium acetate, potassium phosphate (or other suitable buffers)

  • HPLC system with a photodiode array (PDA) or multi-wavelength UV detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Protocol:

  • Solubility and Wavelength Selection:

    • Determine the solubility of the compound in common HPLC solvents (e.g., water, acetonitrile, methanol). A diluent of 50:50 acetonitrile:water is a common starting point.

    • Using the PDA detector, scan a dilute solution of the compound from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This will be the primary monitoring wavelength.

  • Initial Screening of Mobile Phase and Column:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Run a gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to elute the main peak and any initial impurities. The goal is to achieve good retention and peak shape for the parent compound.

  • Method Optimization (Iterative Process):

    • Adjusting Gradient: If peaks are poorly resolved, adjust the gradient slope. A shallower gradient provides better resolution for closely eluting peaks.

    • Modifying pH: The amine group on the pyridine ring means the compound's charge state is pH-dependent. Analyze the compound using mobile phases with different pH values (e.g., pH 3 with formic acid, pH 7 with phosphate buffer) to see the effect on retention time and peak shape. A pH that keeps the analyte in a single ionic state is ideal.

    • Changing Organic Modifier: If acetonitrile does not provide adequate separation, substitute it with methanol. Methanol has different selectivity and may resolve co-eluting peaks.

  • Forced Degradation Sample Analysis:

    • Inject samples from the preliminary forced degradation studies (see Section 4). The primary goal here is to achieve peak purity .

    • Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants. The upslope, apex, and downslope of the peak should have identical UV spectra. If not, a degradant is co-eluting.

    • If co-elution occurs, further refine the method (gradient, pH, solvent) until baseline separation is achieved between the parent peak and all degradation products.

  • Method Validation: Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, is the process of subjecting the compound to conditions more severe than accelerated stability testing to trigger degradation.[4][16] The goal is to generate degradation products to support the development of the stability-indicating method and to elucidate degradation pathways.[17] A target degradation of 5-20% is generally considered optimal.[17]

General Protocol for Stress Studies
  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • For each condition, transfer an aliquot of the stock solution to a separate vial.

  • Expose the vials to the stress conditions outlined below. Include a control sample stored at ambient temperature and protected from light.

  • After exposure, neutralize acidic and basic samples before analysis to prevent further degradation.[13]

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze using the developed SIAM, quantifying the parent compound and all degradation products.

Specific Stress Conditions and Predicted Pathways
  • Acidic Conditions: 0.1 M HCl, heated at 80°C for 24 hours. If no degradation, increase to 1 M HCl.

  • Basic Conditions: 0.1 M NaOH, heated at 80°C for 24 hours. If no degradation, increase to 1 M NaOH.

  • Neutral Conditions: Purified water, heated at 80°C for 24 hours.

Predicted Pathway: Nucleophilic substitution of the halogen atoms by a hydroxyl group. The bromine at position 4 is likely the most labile site, followed by the chlorine at position 2.

G Parent 4-Bromo-2-chloro pyridin-3-amine Deg1 4-Hydroxy-2-chloro pyridin-3-amine Parent->Deg1 H₂O / H⁺ or OH⁻ (-HBr) Deg2 4-Bromo-2-hydroxy pyridin-3-amine Parent->Deg2 H₂O / H⁺ or OH⁻ (-HCl) Deg3 2,4-Dihydroxy pyridin-3-amine Deg1->Deg3 H₂O / H⁺ or OH⁻ (-HCl) Deg2->Deg3 H₂O / H⁺ or OH⁻ (-HBr)

Caption: Predicted hydrolytic degradation pathway.

  • Conditions: 3% Hydrogen Peroxide (H₂O₂), stored at room temperature for 24 hours. If no degradation, increase concentration to 30% H₂O₂ or add gentle heat.

Predicted Pathway: Oxidation of the electron-rich amino group to form N-oxide, nitroso, or nitro derivatives. Ring oxidation is also possible under more strenuous conditions.

  • Conditions: Expose the solid compound and a solution (in a photostable solvent like quartz) to a light source conforming to ICH Q1B guidelines. This requires exposure to not less than 1.2 million lux hours and 200 watt hours/square meter. A parallel control sample should be wrapped in aluminum foil.[18]

Predicted Pathway: Homolytic cleavage of the C-Br and C-Cl bonds. The resulting radicals can abstract hydrogen from the solvent or dimerize, leading to de-halogenated species or biphenyl-type impurities. Aromatic compounds can also undergo photochemical bromination or rearrangement.[11]

  • Conditions: Expose the solid compound to dry heat in an oven at a temperature above the accelerated stability condition (e.g., 80°C or 105°C) for a specified period (e.g., 7 days).[19]

Predicted Pathway: Thermal decomposition can be complex. Potential pathways include dehalogenation, deamination, or polymerization. At very high temperatures, ring cleavage can occur.[20][21]

Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTypical Duration
Acid Hydrolysis 0.1 M - 1 M HCl24 - 48 hours (at 80°C)
Base Hydrolysis 0.1 M - 1 M NaOH24 - 48 hours (at 80°C)
Oxidation 3% - 30% H₂O₂24 hours (at RT)
Thermal (Dry Heat) 80°C - 105°C7 days
Photolytic ICH Q1B compliant light source>1.2 million lux·h & >200 W·h/m²

Formal Stability Studies

Once the degradation profile is understood, formal stability studies are performed on at least three primary batches to establish a re-test period.[18] The compound is stored in containers that simulate the proposed bulk packaging.

Study TypeStorage ConditionMinimum DurationTesting Frequency (Typical)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

*As per ICH Q1A(R2), intermediate testing is performed if a significant change occurs during accelerated testing.[22] Sources:[3][22][23][24]

Conclusion: From Data to Knowledge

The stability and degradation studies of this compound are a critical component of risk management in drug development. The data generated from the protocols outlined in this guide provide indispensable knowledge. They enable the development of robust, stability-indicating analytical methods, inform the selection of appropriate packaging and storage conditions, and provide a clear understanding of the impurity profile that may arise during manufacturing and storage. By investing in a thorough, scientifically-grounded stability program, researchers and drug development professionals can ensure the quality and integrity of this vital intermediate, paving the way for the safe and effective medicines of the future.

References

Technical Guide: Advanced Spectroscopic Characterization of 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical development, the structural integrity and purity of intermediate compounds are paramount. Heterocyclic amines, particularly substituted pyridines, form the backbone of countless active pharmaceutical ingredients (APIs). 4-Bromo-2-chloropyridin-3-amine is one such critical building block, where the precise arrangement of its amine and halogen substituents dictates its reactivity and suitability for downstream synthesis.

This guide moves beyond mere procedural outlines. It is designed to provide researchers, process chemists, and quality control analysts with a strategic, in-depth understanding of how to leverage two cornerstone analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—for the unambiguous characterization of this key intermediate. We will explore not just the what but the why of the analytical process, grounding every step in fundamental principles to ensure robust, reliable, and defensible results.

FT-IR Spectroscopic Analysis: Mapping the Functional Landscape

FT-IR spectroscopy serves as our first line of inquiry, offering a rapid, non-destructive "molecular fingerprint" of the compound.[1][2] By measuring the absorption of infrared radiation, we can identify the specific functional groups present based on their unique vibrational frequencies.[3]

The Vibrational Signature of this compound

The structure of this compound presents several key vibrational features that we anticipate observing in the IR spectrum. The primary amine (-NH₂), the substituted pyridine ring, and the carbon-halogen bonds (C-Cl, C-Br) all have characteristic absorption regions.

Figure 1: Key functional groups of this compound for FT-IR analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For rapid and reproducible analysis of solid powders, the ATR technique is superior to traditional KBr pellets as it requires minimal sample preparation and eliminates inconsistencies from pellet pressing.[4]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to computationally subtract interfering signals from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the sampling area.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to optimize the signal-to-noise ratio.

  • Post-Analysis Cleaning: Thoroughly clean the crystal to prevent cross-contamination.

Data Interpretation: Decoding the Spectrum

The resulting spectrum should be analyzed for characteristic absorption bands. The primary regions of interest are the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole.[2][5]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3450–3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)Medium, Doublet
3100–3000Aromatic C-H StretchPyridine RingMedium to Weak
1620–1580N-H Scissoring (Bending)Primary Amine (-NH₂)Medium to Strong
1580–1450C=C and C=N Ring StretchingPyridine RingStrong, Multiple Bands
900-675C-H Out-of-Plane BendingAromatic RingStrong
800–600C-Cl StretchChloro-aromaticMedium to Strong
650–550C-Br StretchBromo-aromaticMedium to Strong

Table 1: Predicted FT-IR absorption bands for this compound.

Expert Insight: The presence of a doublet in the 3450-3300 cm⁻¹ region is a strong confirmation of the primary amine. The fingerprint region below 1500 cm⁻¹ will be complex but highly specific. Any significant deviation from a reference spectrum in this region could indicate the presence of isomers, impurities, or residual solvents.[5]

Mass Spectrometry Analysis: Confirming Identity and Structure

Mass spectrometry provides two indispensable pieces of information: the precise molecular weight of the compound and structural details derived from its fragmentation pattern. For a molecule containing both bromine and chlorine, the isotopic distribution is a uniquely powerful diagnostic tool.

The Halogen Isotopic Signature: A Definitive Marker

Nature provides us with a built-in validation system for halogenated compounds. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6]

A molecule containing one bromine and one chlorine atom will therefore exhibit a characteristic cluster of peaks for its molecular ion ([M]⁺):

  • M peak: Contains ⁷⁹Br and ³⁵Cl

  • M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

  • M+4 peak: Contains ⁸¹Br and ³⁷Cl

The predicted relative intensity ratio for this M:M+2:M+4 cluster is approximately 3:4:1 , a highly distinctive pattern that provides irrefutable evidence for the presence of one chlorine and one bromine atom.[8]

G cluster_0 Molecular Ion Cluster M [C₅H₄⁷⁹Br³⁵ClN₂]⁺ M+2 [C₅H₄⁸¹Br³⁵ClN₂]⁺ [C₅H₄⁷⁹Br³⁷ClN₂]⁺ M->M+2 Rel. Intensity ~3:4 M+4 [C₅H₄⁸¹Br³⁷ClN₂]⁺ M+2->M+4 Rel. Intensity ~4:1

Figure 2: Isotopic distribution logic for the molecular ion of a compound with one Br and one Cl atom.

Experimental Protocol: Electron Ionization (EI) GC-MS

Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, making it ideal for inducing reproducible fragmentation to elucidate the structure. Coupling with Gas Chromatography (GC) also provides separation from volatile impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. Use a standard non-polar column (e.g., DB-5ms) and a temperature program designed to elute the analyte at an appropriate retention time (e.g., ramp from 100°C to 280°C).

  • Ionization: The eluted compound enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion ([M]⁺•).

  • Mass Analysis: The molecular ion and any resulting fragment ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and the resulting signal is processed to generate a mass spectrum.

Data Interpretation: Fragmentation Pathways

The mass spectrum will be dominated by the molecular ion cluster and several key fragment ions. Aromatic amines typically show an intense molecular ion peak, and fragmentation is often directed by the heteroatoms.[9] The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound (C₅H₄BrClN₂; MW ≈ 207 g/mol for ⁷⁹Br and ³⁵Cl).[10]

Predicted Fragmentation:

  • Loss of Halogens: Cleavage of the C-Br or C-Cl bond is a common pathway.[7][11] Look for fragments corresponding to [M-Br]⁺ and [M-Cl]⁺. These fragment ions will, of course, no longer show the combined Br/Cl isotopic pattern. The [M-Br]⁺ fragment will show a ~3:1 isotopic pattern for chlorine, while the [M-Cl]⁺ fragment will show a ~1:1 pattern for bromine.

  • Loss of HCN: A common fragmentation pathway for pyridine and other nitrogenous heterocycles is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[9]

  • Amine-directed fragmentation: The amine group can influence cleavage of the aromatic ring.[12]

M [M]⁺• m/z 206/208/210 F1 [M-Br]⁺ m/z 127/129 M->F1 - •Br F2 [M-Cl]⁺ m/z 171/173 M->F2 - •Cl F3 [M-HCN]⁺• m/z 179/181/183 M->F3 - HCN

Figure 3: Simplified potential fragmentation pathways for this compound.

m/z (Nominal Mass)Ion FormulaInterpretationIsotopic Pattern
206 / 208 / 210[C₅H₄⁷⁹/⁸¹Br³⁵/³⁷ClN₂]⁺•Molecular Ion Cluster~3:4:1
171 / 173[C₅H₄⁷⁹/⁸¹BrN₂]⁺Loss of Chlorine radical (•Cl)~1:1
127 / 129[C₅H₄³⁵/³⁷ClN₂]⁺Loss of Bromine radical (•Br)~3:1
179 / 181 / 183[C₄H₃⁷⁹/⁸¹Br³⁵/³⁷ClN]⁺•Loss of neutral HCN~3:4:1

Table 2: Predicted key ions in the mass spectrum of this compound.

Conclusion: A Synergistic Approach to Certainty

Neither FT-IR nor Mass Spectrometry alone can provide a complete structural picture with absolute certainty. However, when used in concert, they form a powerful, self-validating analytical workflow. FT-IR confirms the presence of the required functional architecture (primary amine, substituted aromatic ring), while MS provides the exact molecular weight and elemental composition (via isotopic analysis) and confirms the connectivity through predictable fragmentation. This integrated spectroscopic approach ensures the identity, purity, and structural integrity of this compound, providing the confidence needed for its successful application in pharmaceutical synthesis.

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-2-chloropyridin-3-amine (CAS No. 1354021-09-2), a key building block in modern medicinal chemistry and drug discovery. Recognizing the limited availability of published experimental data for this specific compound, this document serves as both a repository of known information and a detailed methodological guide for its empirical determination. We present robust, step-by-step protocols for determining critical parameters such as melting point and solubility, framed within the context of ensuring data integrity and reproducibility. This guide is intended for researchers, process chemists, and formulation scientists who require a thorough understanding of this compound's behavior for successful application in synthesis and development workflows.

Introduction: The Role of Substituted Pyridines in Drug Discovery

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics. The pyridine ring's unique electronic properties, including its ability to act as a hydrogen bond acceptor and its improved aqueous solubility compared to a benzene ring, make it a desirable component in drug design.[1] this compound is a trifunctionalized heterocyclic intermediate, offering multiple reaction sites for synthetic elaboration. The strategic placement of the amine, bromo, and chloro groups allows for selective and diverse chemical transformations, making it a valuable precursor for creating libraries of complex molecules for high-throughput screening.

A precise understanding of its physical properties is not merely academic; it is a prerequisite for efficient process development, reaction optimization, formulation, and quality control. This guide provides the foundational knowledge and experimental frameworks to achieve this understanding.

Core Physicochemical Properties

The fundamental identification and properties of this compound are summarized below. This data is compiled from chemical supplier databases and computational predictions.[2][3][4][5]

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 4-bromo-2-chloro-3-pyridinamine
CAS Number 1354021-09-2[2][3][4][5]
Molecular Formula C₅H₄BrClN₂[2]
Molecular Weight 207.46 g/mol [2]
Physical Form White to Yellow-brown Solid or semi-solidSigma-Aldrich
Purity (Typical) ≥95%N/A
Boiling Point 299.2 ± 35.0 °C (Predicted)[2]
Storage 2-8°C, Keep in dark place, inert atmosphereSigma-Aldrich

Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. For a pure compound, the melting range is typically sharp (0.5-2°C). Impurities depress and broaden this range, providing a simple yet powerful tool for quality assessment. While an experimentally determined melting point for this compound is not widely published, data from structurally similar isomers provide a useful reference.

CompoundCAS NumberMelting Point (°C)
4-Amino-3-bromo-2-chloropyridine215364-85-5150 - 151
5-Bromo-2-chloro-4-pyridinamine857730-21-3127.3 - 128.4
3-Bromo-2-chloropyridine52200-48-354 - 57
Experimental Protocol: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus. The causality behind a slow ramp rate is to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Objective: To determine the melting range of a solid sample of this compound with high precision.

Materials:

  • This compound (dry sample)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Spatula and watch glass

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder to ensure uniform packing and heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a sample height of 2-4 mm is achieved. This height is optimal for uniform heating.

  • Apparatus Setup: Set the starting temperature of the apparatus to ~20°C below the lowest expected melting point from the isomer data (e.g., start at ~100°C). Set a ramp rate of 10-15°C per minute for a rapid initial determination.

  • Initial (Rapid) Determination: Insert the capillary tube. Observe the sample and record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This provides a rough melting range.

  • Accurate Determination: Allow the apparatus to cool. Prepare a new capillary tube. Set the start temperature to 20°C below the previously observed onset temperature. Critically, set the ramp rate to a slow 1-2°C per minute. A slow rate is essential for accuracy.

  • Data Recording: Insert the new capillary and record the onset and clear point temperatures precisely. The experiment should be repeated twice more to ensure reproducibility. The reported melting point should be the average of these three determinations.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_run Apparatus Operation cluster_analysis Data Analysis P1 Dry & Grind Sample P2 Load Capillary Tube (2-4 mm height) P1->P2 R1 Set Fast Ramp (10-15°C/min) for initial range P2->R1 R2 Observe Rough Onset & Clear Points R1->R2 R3 Set Slow Ramp (1-2°C/min) for accuracy R2->R3 R4 Record Precise Melting Range R3->R4 A1 Repeat for n=3 R4->A1 A2 Report Average Range A1->A2 ShakeFlaskWorkflow Start Add Excess Solid to Vial AddSolvent Add Known Volume of Solvent Start->AddSolvent Equilibrate Seal & Agitate (24-48h at const. T) AddSolvent->Equilibrate Settle Allow Excess Solid to Settle (2h) Equilibrate->Settle Filter Filter Supernatant into Tared Vial Settle->Filter Evaporate Evaporate Solvent to Dryness Filter->Evaporate Weigh Weigh Dried Solute Evaporate->Weigh Calculate Calculate Solubility (mg/mL) Weigh->Calculate End Report Data Calculate->End HPLCWorkflow cluster_setup HPLC & Standard Prep cluster_sample Saturated Sample Analysis cluster_calc Calculation S1 Develop HPLC Method (Column, Mobile Phase, λmax) S2 Prepare Stock & Standard Solutions S1->S2 S3 Generate Calibration Curve (Peak Area vs. Conc.) R² > 0.999 S2->S3 C1 Determine Conc. from Calibration Curve S3->C1 P1 Prepare Saturated Solution (Shake-Flask Method) P2 Filter & Dilute Supernatant P1->P2 P3 Inject Diluted Sample & Record Peak Area P2->P3 P3->C1 C2 Multiply by Dilution Factor C1->C2 C3 Final Solubility (mg/mL) C2->C3

References

Safe handling and storage conditions for 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of 4-Bromo-2-chloropyridin-3-amine

Introduction: Understanding the Compound and Its Associated Risks

This compound is a halogenated pyridine derivative used as a building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical research sectors. Its dual halogen substitution and amine functionality make it a versatile reagent. However, these same structural features contribute to its significant toxicological profile. The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its hazards and the stringent application of safety protocols.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential procedures for safely managing this compound in the laboratory. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure scientific integrity and promote a culture of safety.

Compound Identification and Hazard Summary:

PropertyValue
CAS Number 1354021-09-2[1][2][3]
Molecular Formula C₅H₄BrClN₂[3][4]
Molecular Weight 207.46 g/mol [3][4]
Appearance White to Yellow-brown solid or semi-solid
GHS Signal Word Danger / Warning[5][6][7]
Key Hazard Statements H301/H302 : Toxic or Harmful if swallowed.[5][8][9] H311/H312 : Toxic or Harmful in contact with skin.[5][6][10][11] H315 : Causes skin irritation.[5][8] H319 : Causes serious eye irritation.[5][10][11] H331/H335 : Toxic or may cause respiratory irritation if inhaled.[5][6][8][11]

Note: The toxicological properties of this specific compound have not been exhaustively investigated. Therefore, it must be handled with the assumption that it is highly toxic.[5]

A Systematic Approach to Safety: The Hierarchy of Controls

Effective laboratory safety moves beyond simply wearing personal protective equipment (PPE). It involves a systematic approach to mitigating risk, known as the Hierarchy of Controls. This framework prioritizes control measures from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user. For a potent compound like this compound, they are non-negotiable.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles or vapors, which may cause respiratory irritation or systemic toxicity.[5]

  • Local Exhaust Ventilation (LEV): For procedures where a full fume hood is impractical, targeted LEV (e.g., a snorkel exhaust) must be used to capture emissions at the point of generation.

  • Safety Infrastructure: The laboratory must be equipped with easily accessible and fully functional safety showers and eyewash stations.[11][12][13] Proximity of this equipment to the workstation is crucial for immediate decontamination in the event of accidental contact.[11]

Administrative Controls: Defining Safe Work Practices

These are the protocols and procedures that dictate how work is performed safely.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and approved. This document should cover every step from retrieval from storage to disposal.

  • Restricted Access: Designate specific areas within the lab for working with this compound. Access should be limited to trained and authorized personnel.

  • Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory.[10][11][12] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][11][12] Contaminated clothing should be removed immediately and laundered separately before reuse.[10]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls have been implemented. The appropriate PPE creates a physical barrier between the user and the chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[12] Latex gloves are not recommended. Gloves must be inspected for tears or holes before each use.[5][12]Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption.[10] Proper glove removal technique (without touching the outer surface) is critical to avoid cross-contamination.[5]
Eye & Face Protection Safety glasses with side shields meeting EN166 (EU) or NIOSH (US) standards.[5] For tasks with a higher splash risk, chemical splash goggles and a full-face shield must be worn.[5][10][14]Protects against accidental splashes and airborne dust particles, which can cause serious eye irritation.[5][10]
Body Protection A laboratory coat , fully fastened. For larger quantities or significant spill risk, consider impervious clothing or an apron and protective boots .[10][12]Minimizes the risk of skin contact on arms and the body. Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used when dust or aerosols may be generated and engineering controls are insufficient.[5][12]Protects against inhalation, a primary route of exposure that can lead to respiratory tract irritation and acute toxicity.[6] For emergency situations like a large spill, a self-contained breathing apparatus (SCBA) is required.[10]

Protocols for Critical Operations

Protocol 1: Weighing and Preparing a Solution
  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Weighing: Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the receiving vessel. Avoid any actions that could generate dust.

  • Dissolution: Place the vessel containing the weighed solid in the fume hood. Slowly add the desired solvent, aiming the stream at the side of the vessel to minimize splashing.

  • Mixing: Cap the vessel securely before mixing by swirling, vortexing, or magnetic stirring.

  • Cleanup: Carefully clean the spatula and any contaminated surfaces with a suitable solvent-dampened cloth. Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in a designated hazardous waste container.

Protocol 2: Emergency Response for Accidental Spills

An immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Assessment Assess the Spill cluster_Response Spill Cleanup spill Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. spill->alert isolate Isolate the spill area. Restrict access. alert->isolate assess Is the spill minor and manageable? (Small amount, contained, no immediate inhalation risk) isolate->assess ppe Don appropriate PPE: - Respirator - Double gloves (nitrile) - Chemical splash goggles - Lab coat/apron assess->ppe Yes evacuate Evacuate the area. Call emergency response / EH&S. assess->evacuate No contain Contain the spill. For solids: Cover with a plastic sheet to prevent dust. For liquids: Use absorbent pads around the perimeter. ppe->contain cleanup Clean up spill. Solid: Carefully sweep up into a dustpan. Liquid: Use inert absorbent material (vermiculite, sand). contain->cleanup package Place all contaminated materials into a labeled, sealed hazardous waste container. cleanup->package decon Decontaminate the spill area with an appropriate solvent (e.g., soap and water), followed by a final wipe. package->decon completion completion decon->completion Procedure Complete

Caption: Workflow for responding to an accidental spill.

Long-Term Stability and Storage Conditions

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations. The reactivity and sensitivity of this compound dictate specific storage requirements.

ParameterConditionRationale
Temperature 2 - 8 °C (Refrigerated)[5]Low temperatures slow the rate of potential decomposition reactions, ensuring long-term stability and purity of the compound.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[6][11]The compound may be sensitive to air or oxidation. An inert atmosphere displaces oxygen and moisture, preventing degradation.
Light Protect from light (Store in an amber or opaque container).[5]Some organic compounds, particularly those with amine functionalities, can be light-sensitive and may degrade upon exposure to UV or visible light.
Moisture Keep in a dry place. [5][11][12] The compound may be hygroscopic.Hygroscopic substances readily absorb moisture from the air. This can lead to degradation of the compound or alter its physical state, making it difficult to handle accurately.
Container Tightly closed container in a well-ventilated area.[5][6][11][12]Prevents contamination, exposure to moisture and air, and release of vapors into the storage area.
Security Store locked up or in a secure, access-controlled area.[6][12][13]Due to its acute toxicity, access to the compound should be restricted to authorized personnel only.
Incompatibilities Store away from strong oxidizing agents and strong bases .[13]Contact with incompatible materials can lead to vigorous, potentially hazardous reactions.

First Aid and Emergency Measures

In the case of any exposure, immediate action is required. The Safety Data Sheet (SDS) for the compound should always be readily available for emergency responders.[5]

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air immediately.[5][11][12] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention.[5][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][10][11] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[5] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse the mouth thoroughly with water.[5][6][10][12] Call a poison control center or physician immediately for guidance.[5][6][10]

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] For researchers in medicinal chemistry and drug development, this palladium-catalyzed reaction is an indispensable tool for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of therapeutic agents. The focus of this guide is the selective functionalization of 4-Bromo-2-chloropyridin-3-amine, a versatile building block rich in functionality. The presence of two distinct halogen atoms and a primary amine group on the pyridine core presents a unique set of challenges and opportunities for selective synthesis. This document provides a detailed, field-proven protocol, delves into the mechanistic rationale behind the experimental design, and offers a systematic approach to troubleshooting and optimization.

Key Considerations for the Suzuki-Miyaura Coupling of this compound

The successful and selective Suzuki-Miyaura coupling of this compound hinges on a nuanced understanding of several competing factors:

  • Regioselectivity: The C-Br vs. C-Cl Challenge: The primary challenge in the coupling of dihalopyridines is controlling which halogen atom undergoes oxidative addition to the palladium catalyst. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl. This is attributed to the decreasing bond dissociation energy down the group. Therefore, for this compound, the weaker C-Br bond at the 4-position is expected to react preferentially over the stronger C-Cl bond at the 2-position, even though the 2-position is electronically activated by the adjacent nitrogen atom. This predictable regioselectivity allows for the selective introduction of a substituent at the 4-position while leaving the 2-chloro substituent available for subsequent transformations.

  • The Influence of the Amino Group: A Double-Edged Sword: The presence of the 3-amino group introduces another layer of complexity. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] However, with the appropriate choice of ligands, this issue can be effectively mitigated. Bulky, electron-rich phosphine ligands are particularly effective as they can shield the palladium center and promote the desired catalytic cycle.[3] In some instances, the amino group's electron-donating nature can also influence the electronic properties of the pyridine ring, though the inherent reactivity difference between the C-Br and C-Cl bonds is the dominant factor for regioselectivity.

  • Catalyst System Selection: The Key to Success: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for challenging substrates such as this. A more robust catalyst system is often required to overcome both the lower reactivity of the C-Cl bond (if double coupling is desired in a subsequent step) and the potential inhibition by the amino group. Catalyst systems comprising a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven to be highly effective for similar aminopyridine substrates.[4]

  • The Role of the Base: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily in the transmetalation step.[5][6] It activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[7] The choice of base can significantly impact the reaction outcome. For aminopyridine substrates, a moderately strong base like potassium phosphate (K₃PO₄) is often a good choice, as it is effective in promoting the reaction without causing unwanted side reactions.

Recommended Protocol for the Selective Suzuki-Miyaura Coupling at the 4-Position

This protocol is designed as a robust starting point for the selective coupling of an arylboronic acid at the 4-position of this compound. Optimization may be required for specific boronic acids.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )RoleTypical Quantity (for 1 mmol scale)Notes
This compoundC₅H₄BrClN₂207.46Substrate1.0 mmol, 207.5 mgEnsure purity.
Arylboronic AcidArB(OH)₂VariesCoupling Partner1.2 - 1.5 mmolCommercially available or synthesized.
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.72Palladium Precursor0.01 - 0.02 mmol (1-2 mol%)Air-sensitive, handle under inert gas.
SPhosC₂₆H₃₅O₂P410.52Ligand0.02 - 0.04 mmol (2-4 mol%)Air-stable, but best handled under inert gas.
Potassium Phosphate (K₃PO₄)K₃PO₄212.27Base2.0 mmol, 424.5 mgAnhydrous is preferred.
1,4-DioxaneC₄H₈O₂88.11Solvent5 - 10 mLAnhydrous and degassed.
WaterH₂O18.02Co-solvent (optional)0.5 - 1 mLDegassed. A small amount can be beneficial.
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precursor, Pd₂(dba)₃ (0.01 eq), and the ligand, SPhos (0.02 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL per 1 mmol of substrate) via syringe. If desired, a small amount of degassed water (e.g., 0.5 mL) can be added.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-chloropyridin-3-amine.

Mechanistic Rationale and Visualization

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln (Palladacycle) B->C D Transmetalation C->D R-B(OH)2 / Base E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A Ar-R (Product) Product 4-Aryl-2-chloropyridin-3-amine F->Product ArX This compound ArX->B BoronicAcid Arylboronic Acid BoronicAcid->D Base Base (e.g., K3PO4) Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization Workflow

Even with a robust protocol, optimization is often necessary. The following workflow provides a logical approach to troubleshooting common issues.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Substrates Are the starting materials pure? Start->Check_Substrates Side_Reactions Are there significant side reactions? Start->Side_Reactions Sol_Catalyst_Ligand Screen alternative ligands (e.g., XPhos, RuPhos). Increase catalyst/ligand loading. Check_Catalyst->Sol_Catalyst_Ligand Sol_Catalyst_Precursor Use a fresh batch of palladium precursor. Check_Catalyst->Sol_Catalyst_Precursor Sol_Conditions_Temp Vary the reaction temperature (80-120 °C). Check_Conditions->Sol_Conditions_Temp Sol_Conditions_Base Screen different bases (e.g., Cs2CO3, K2CO3). Check_Conditions->Sol_Conditions_Base Sol_Conditions_Solvent Try alternative solvents (e.g., Toluene, DMF). Check_Conditions->Sol_Conditions_Solvent Sol_Substrates_Purity Purify starting materials. Ensure boronic acid is not degraded. Check_Substrates->Sol_Substrates_Purity Sol_Side_Reactions Degas solvents thoroughly to minimize homocoupling. Use anhydrous conditions to prevent protodeboronation. Side_Reactions->Sol_Side_Reactions

Caption: A logical workflow for troubleshooting and optimizing the Suzuki-Miyaura coupling.

Conclusion

The selective Suzuki-Miyaura coupling of this compound is a powerful transformation that opens the door to a wide range of novel, highly functionalized pyridine derivatives. By understanding the principles of regioselectivity and the potential for catalyst inhibition by the amino group, and by employing a robust catalytic system, researchers can confidently and efficiently synthesize these valuable compounds. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to accelerate their research and development efforts.

References

Application Note & Protocol: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science, making the development of efficient and selective synthetic methods a high-priority endeavor. The Buchwald-Hartwig amination has become a cornerstone for C-N bond formation due to its broad substrate scope and functional group tolerance.[1][2] This application note addresses the specific challenge of the chemoselective amination of 4-Bromo-2-chloropyridin-3-amine, a substrate featuring two distinct halogen atoms on an electron-deficient pyridine ring.

The primary synthetic challenge lies in selectively functionalizing the C4-Br bond while leaving the C2-Cl bond intact. This selectivity is governed by the relative rates of the oxidative addition step in the palladium catalytic cycle. By carefully selecting the catalyst system and optimizing reaction conditions, a robust and high-yielding protocol for the synthesis of 4-amino-2-chloropyridin-3-amine derivatives can be achieved.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

The chemoselectivity in the Buchwald-Hartwig amination of dihalopyridines is dictated by the energy barrier of the oxidative addition of the C-X bond to the palladium(0) catalyst.[2][3] For palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is:

C–I > C–Br > C–OTf > C–Cl

This trend is a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-Br bond will undergo oxidative addition to the Pd(0) center much more readily than the stronger C-Cl bond. This inherent difference in reactivity allows for the selective amination at the C4 (bromo) position of this compound under carefully controlled conditions.[2] While higher temperatures or highly active catalyst systems could potentially lead to a secondary, slower amination at the C2 (chloro) position, this protocol is optimized to favor mono-amination at the C-Br bond.

Catalyst System Selection: The Role of Biaryl Phosphine Ligands

The success of a challenging Buchwald-Hartwig amination, particularly on electron-deficient heteroaryl chlorides and bromides, is highly dependent on the choice of ligand.[4][5] Sterically hindered, electron-rich dialkylbiaryl phosphine ligands are exceptionally effective for these transformations.[4][6]

For this application, we recommend a catalyst system comprising a palladium precatalyst and a biaryl phosphine ligand such as RuPhos .

  • Palladium Precatalyst (e.g., RuPhos Pd G3): These air-stable precatalysts facilitate the reliable formation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[6]

  • RuPhos Ligand: This ligand possesses the necessary steric bulk and electron-donating properties to promote both the challenging oxidative addition of the C-Br bond and, critically, the final reductive elimination step to form the C-N bond and regenerate the active catalyst.[2][4][5]

The general catalytic cycle for this transformation is illustrated below.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle L-Pd(0) L-Pd(0) Oxidative_Addition Oxidative Addition L1 L-Pd(0)->L1 L4 L-Pd(II)(Ar)(Br) L-Pd(II)(Ar)Br Ligand_Exchange Ligand Exchange L2 L-Pd(II)(Ar)(Br)->L2 L-Pd(II)(Ar)(NR¹R²) L-Pd(II)(Ar)(NR¹R²) Reductive_Elimination Reductive Elimination L3 L-Pd(II)(Ar)(NR¹R²)->L3 L1->L-Pd(II)(Ar)(Br) Ar-Br L2->L-Pd(II)(Ar)(NR¹R²) HNR¹R², Base L3->L-Pd(0) Ar-NR¹R²

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-chloropyridin-3-amine in Synthesis

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, with their derivatives forming the core of numerous pharmaceuticals and functional materials. This compound is a particularly valuable building block due to its trifunctional nature, possessing two distinct halogen atoms ripe for selective functionalization and an amino group that can be used for further derivatization or to modulate the electronic properties of the molecule. The differential reactivity of the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled introduction of molecular complexity. This guide provides detailed application notes and protocols for the selective functionalization of this compound via various palladium-catalyzed cross-coupling reactions, offering researchers a strategic advantage in the synthesis of novel compounds.

The regioselectivity of these reactions is governed by the relative bond dissociation energies of the carbon-halogen bonds (C-I > C-Br > C-Cl) and the electronic activation of positions on the pyridine ring. For this compound, the C-Br bond at the 4-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 2-position. This inherent reactivity difference is the cornerstone of the selective cross-coupling strategies outlined in this document.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to ensure the stability and activity of the catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add this compound, Pd catalyst, and ligand to a dry Schlenk flask. prep2 Evacuate and backfill the flask with an inert gas (3x). prep1->prep2 reac1 Add anhydrous solvent, base, and coupling partner. prep2->reac1 reac2 Heat the reaction mixture to the specified temperature with stirring. reac1->reac2 reac3 Monitor reaction progress by TLC or LC-MS. reac2->reac3 work1 Cool the reaction mixture and quench (e.g., with water or NH4Cl(aq)). reac3->work1 work2 Extract with an organic solvent. work1->work2 work3 Dry the organic layer, filter, and concentrate in vacuo. work2->work3 work4 Purify the crude product by column chromatography. work3->work4 Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(X)] pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)L₂(R)] pd_complex->transmetalation_complex Transmetalation (R-B(OR')₂ + Base) product_complex Ar-R transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration bottom center top Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(X)] pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation pd_complex->transmetalation product Ar-C≡C-R transmetalation->product Reductive Elimination product->pd0 Catalyst Regeneration alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide [Cu(I)], Base cu_acetylide->transmetalation base Base Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(X)] pd0->pd_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)L₂(NR¹R²)] pd_complex->amide_complex Amine Coordination & Deprotonation (HNR¹R² + Base) product Ar-NR¹R² amide_complex->product Reductive Elimination product->pd0 Catalyst Regeneration Heck_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(X)] pd0->pd_complex Oxidative Addition (Ar-X) insertion_complex [RCH₂CH(Ar)Pd(II)L₂(X)] pd_complex->insertion_complex Alkene Insertion (H₂C=CHR) product Ar-CH=CHR insertion_complex->product β-Hydride Elimination product->pd0 Catalyst Regeneration (+ Base) Stille_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(X)] pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)L₂(R)] pd_complex->transmetalation_complex Transmetalation (R-SnR'₃) product Ar-R transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Application Notes & Protocols: Leveraging 4-Bromo-2-chloropyridin-3-amine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

PART 1: A Strategic Introduction to Fragment-Based Discovery with Halogenated Pyridines

Fragment-Based Drug Discovery (FBDD) has fundamentally reshaped the landscape of early-stage drug discovery, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The core tenet of FBDD is elegantly simple: identify low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with low affinity but high efficiency to a biological target.[2][3] These initial hits then serve as high-quality starting points for structure-guided chemical evolution into potent, drug-like lead molecules.[4][5][6] This methodology allows for a more thorough and efficient sampling of chemical space compared to screening vast libraries of larger, more complex molecules.[5][7]

Within the vast armamentarium of fragment libraries, halogenated heterocycles occupy a privileged position. Halogen atoms, particularly chlorine and bromine, are not mere passive substituents. They can act as highly directional "halogen bond" donors, a non-covalent interaction with a Lewis basic atom (e.g., a backbone carbonyl oxygen) that can significantly enhance binding affinity and specificity.[8] Furthermore, the distinct and predictable reactivity of different halogens on an aromatic ring provides medicinal chemists with versatile synthetic handles for subsequent hit-to-lead optimization.[9]

This guide provides a detailed technical overview and actionable protocols for the application of 4-Bromo-2-chloropyridin-3-amine , a trifunctional fragment poised for FBDD. We will explore its strategic advantages, provide step-by-step methodologies for its use in a screening campaign, and delineate a clear path for its evolution from a validated hit to a potent lead compound.

PART 2: Physicochemical Profile and Strategic Value of this compound

The selection of fragments is a critical determinant of an FBDD campaign's success. This compound has been chosen for its unique confluence of desirable properties that align with the core principles of FBDD.

Key Physicochemical and Strategic Data:

PropertyValue/CharacteristicSignificance in FBDD Campaign
Molecular Weight 207.45 g/mol [10][11]Complies with the "Rule of Three," ensuring it is small enough to explore binding pockets without preconceived conformational bias.[2]
Topological Polar Surface Area (TPSA) 38.9 Ų[11]Suggests good potential for cell permeability and favorable ADMET properties during optimization.
Hydrogen Bond Donors 1 (primary amine)The -NH₂ group is a potent hydrogen bond donor, a critical interaction for anchoring the fragment to the protein target.
Hydrogen Bond Acceptors 1 (pyridine nitrogen)The pyridine nitrogen acts as a key hydrogen bond acceptor, providing a complementary interaction point.
Halogen Bonding Potential Bromine, ChlorineThe bromine atom is a particularly effective halogen bond donor, offering a specific, directional interaction to enhance affinity.[8]
Orthogonal Synthetic Vectors C2-Cl, C4-BrThe differential reactivity of the C-Cl and C-Br bonds allows for selective, stepwise chemical elaboration.[9]

The true power of this fragment lies in its built-in synthetic roadmap. The 2-chloro position is activated towards nucleophilic aromatic substitution (SNAr), while the 4-bromo position is primed for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[9] This orthogonality is a medicinal chemist's boon, allowing for controlled, vector-specific growth of the fragment once its binding mode is elucidated.

PART 3: Experimental Workflow and Detailed Protocols

A successful FBDD campaign requires a multi-faceted approach, integrating several biophysical techniques to ensure the identification and validation of genuine hits.[3][12][13]

Caption: High-level workflow for an FBDD campaign using this compound.

Protocol 1: Fragment Preparation and Quality Control

Causality: The integrity of screening data is wholly dependent on the quality of the fragment solution. Impurities or aggregation can lead to false-positive hits, wasting significant resources. This protocol ensures the fragment is pure, soluble, and monomeric in the assay buffer.

Methodology:

  • Purity Assessment:

    • Confirm the identity and purity (>98%) of this compound using LC-MS and ¹H NMR.

    • The mass spectrum should show a clear parent ion peak corresponding to the molecular weight, and the NMR spectrum should be clean and consistent with the structure.

  • Solubility Determination:

    • Prepare a serial dilution of the fragment in the final assay buffer (e.g., HBS-EP+ buffer for SPR).

    • Measure the absorbance at a wavelength where the compound absorbs. The point at which the absorbance deviates from linearity indicates the limit of solubility. Aim for a screening concentration well below this limit.

  • Stock Solution Preparation:

    • Accurately weigh the fragment and dissolve in 100% anhydrous DMSO to create a high-concentration primary stock (e.g., 200 mM).

    • From this, create a secondary stock in DMSO at a concentration suitable for plating (e.g., 10 mM).

  • Assay Plate Generation:

    • Use an acoustic liquid handler to dispense nanoliter volumes of the secondary stock into 384-well microplates.

    • Add assay buffer to achieve the final desired screening concentration (typically 100-500 µM for primary screens), ensuring the final DMSO concentration is consistent across all wells and typically ≤1%.

Protocol 2: Primary Screen by Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragments.[14] It provides real-time binding data, allowing for the rapid identification of binders and the elimination of non-binders from a fragment library.

Methodology:

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5) via standard amine coupling chemistry.

    • Include a reference flow cell (e.g., blocked or immobilized with a non-relevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Screening Run:

    • Equilibrate the system with running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the prepared fragment solutions from the assay plate over the target and reference surfaces at a single high concentration (e.g., 200 µM).

    • Monitor the binding response (in Response Units, RU). A response significantly above the baseline and the reference channel indicates a potential hit.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Identify hits based on a predefined threshold (e.g., RU > 50 or > 3 standard deviations above the mean of negative controls).

    • Prioritize hits with a rectangular-shaped sensorgram, which is characteristic of fast-on/fast-off kinetics typical of fragment binding.

Protocol 3: Hit Validation by X-ray Crystallography

Causality: X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding location and orientation within the target's binding site at atomic resolution.[4][15] This structural information is the essential blueprint for rational, structure-based hit-to-lead optimization.[5]

Methodology:

  • Crystal Preparation:

    • Generate apo-crystals of the target protein using vapor diffusion (sitting or hanging drop) methods.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) in a cryoprotectant-compatible buffer.

    • Transfer the apo-crystals into the soaking solution for a defined period (ranging from minutes to hours).

  • Data Collection and Processing:

    • Harvest a soaked crystal, flash-cool it in liquid nitrogen, and collect diffraction data at a synchrotron source.

    • The presence of the heavy bromine atom can be leveraged to provide anomalous signal, which aids in structure solution and unequivocally confirms the fragment's position.[16]

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure.

    • Carefully examine the resulting electron density maps. Unambiguous, well-defined density corresponding to the shape of the fragment confirms its binding.

    • Refine the protein-fragment complex structure and analyze the key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) mediating the binding.

PART 4: Structure-Guided Hit-to-Lead Optimization

With a high-resolution crystal structure of the this compound complex in hand, the process of evolving the fragment into a potent lead compound can begin.[6][17] The goal is to "grow" the fragment by adding chemical functionality that makes new, favorable interactions with the protein, thereby increasing binding affinity.

Hit_To_Lead_Strategy cluster_vectors Orthogonal Synthetic Growth Vectors cluster_outcomes Optimization Goals Fragment Validated Hit This compound in binding pocket Vector_C4 Vector 1: C4-Bromo (Cross-Coupling) Fragment->Vector_C4 Suzuki, Sonogashira, etc. Vector_C2 Vector 2: C2-Chloro (SNAr) Fragment->Vector_C2 Amine, Alcohol, Thiol Displacement NewInteractions Engage New Pockets Vector_C4->NewInteractions Vector_C2->NewInteractions IncreaseAffinity Increase Binding Affinity NewInteractions->IncreaseAffinity ImproveProperties Enhance Drug-like Properties IncreaseAffinity->ImproveProperties LeadCompound Potent Lead Compound ImproveProperties->LeadCompound

Caption: Strategic approach for the hit-to-lead optimization of the validated fragment.

Vector 1: Elaboration at the C4-Position (via Cross-Coupling)

  • Rationale: The crystal structure will reveal the solvent-exposed region adjacent to the C4-bromo position. This vector is ideal for installing larger groups to probe for deeper hydrophobic pockets or to reach distal interaction points.

  • Chemistry: Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to append aryl, heteroaryl, or alkyl groups. This strategy allows for a rapid exploration of structure-activity relationships (SAR).

Vector 2: Elaboration at the C2-Position (via SNAr)

  • Rationale: The C2-chloro position is activated for nucleophilic displacement. This vector is perfect for adding smaller, polar groups (e.g., from amines, alcohols, thiols) to pick up additional hydrogen bonds or ionic interactions in the nearby vicinity.

  • Chemistry: Utilize nucleophilic aromatic substitution to displace the chloride. The choice of nucleophile will be dictated by the specific features of the protein pocket as revealed by the crystal structure.

By systematically synthesizing and testing analogues designed along these two orthogonal vectors, researchers can efficiently navigate the chemical space around the initial fragment hit, rapidly transforming a millimolar binder into a potent, nanomolar lead compound with optimized pharmacological properties.

References

Application Notes and Protocols for the N-arylation of 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of N-arylated amines is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The targeted molecule, 4-Bromo-2-chloropyridin-3-amine, presents a valuable scaffold for the development of novel compounds, owing to its unique substitution pattern which allows for selective functionalization. This application note provides a detailed, step-by-step protocol for the N-arylation of this compound, offering researchers a robust guide to synthesizing a diverse range of derivatives.

Two of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide will delve into both methodologies, providing the scientific rationale behind the choice of catalysts, ligands, bases, and reaction conditions, thereby empowering researchers to not only replicate the protocol but also to adapt it for their specific synthetic needs.

Regioselectivity in the N-arylation of Dihalogenated Pyridines

A critical consideration in the N-arylation of this compound is the regioselectivity of the reaction. The pyridine ring is substituted with two different halogen atoms: bromine at the C4 position and chlorine at the C2 position. In Palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the trend I > Br > Cl > F.[1] This differential reactivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the metal center. Consequently, the C-Br bond is significantly more reactive than the C-Cl bond in Buchwald-Hartwig aminations, allowing for selective N-arylation at the C4 position while leaving the C2-chloro substituent intact for potential subsequent transformations.

Palladium-Catalyzed N-arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds and is renowned for its broad substrate scope and functional group tolerance.[2] The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_0 Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Coordination [R-Pd(II)(NHR'R'')L_n]X Oxidative Addition Complex->Amine Coordination HNR'R'' Palladium-Amido Complex R-Pd(II)(NR'R'')L_n Amine Coordination->Palladium-Amido Complex Base, -BHX Palladium-Amido Complex->Pd(0)L_n N-Arylated Product N-Arylated Product Palladium-Amido Complex->N-Arylated Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig N-arylation

This protocol provides a general procedure for the N-arylation of this compound with a generic aryl amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier
This compound1354021-09-2207.45Commercially available
Aryl amineVariesVariesCommercially available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72Commercially available
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.67Commercially available
Sodium tert-butoxide (NaOtBu)865-48-596.10Commercially available
Anhydrous Toluene108-88-392.14Commercially available

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow for Buchwald-Hartwig N-arylation:

Buchwald_Hartwig_Workflow A Reaction Setup: - this compound - Aryl amine - Pd₂(dba)₃/XPhos - NaOtBu B Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C Solvent Addition: Anhydrous, degassed toluene B->C D Reaction: 100-110 °C, vigorous stirring C->D E Monitoring: TLC or LC-MS D->E F Work-up: Cool, dilute with EtOAc, filter through Celite E->F G Extraction: Wash with H₂O and brine, dry F->G H Purification: Flash column chromatography G->H I Characterization: NMR, MS H->I

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Copper-Catalyzed N-arylation: The Ullmann Condensation

The Ullmann condensation is a classical and cost-effective method for C-N bond formation, utilizing a copper catalyst.[3] While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder temperatures with the use of appropriate ligands. The generally accepted mechanism involves the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to afford the N-arylated product.[3]

Diagram of the Ullmann Condensation Catalytic Cycle:

Ullmann_Cycle cluster_0 Cu(I)X Cu(I)X Copper(I) Amide Cu(I)NR'R'' Cu(I)X->Copper(I) Amide HNR'R'', Base Oxidative Addition Complex Ar-Cu(III)(X)(NR'R'') Copper(I) Amide->Oxidative Addition Complex Ar-X Oxidative Addition Complex->Cu(I)X N-Arylated Product N-Arylated Product Oxidative Addition Complex->N-Arylated Product Reductive Elimination

Caption: Catalytic cycle of the Ullmann N-arylation.

Experimental Protocol: Ullmann N-arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier
This compound1354021-09-2207.45Commercially available
Aryl amineVariesVariesCommercially available
Copper(I) Iodide (CuI)7681-65-4190.45Commercially available
L-Proline147-85-3115.13Commercially available
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercially available
Anhydrous Dimethyl Sulfoxide (DMSO)67-68-578.13Commercially available

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube, add CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen.

  • Reagent Addition: Add this compound (1.0 equiv.) and the aryl amine (1.5 equiv.).

  • Solvent Addition: Add anhydrous DMSO (to achieve a concentration of 0.2 M with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate.

  • Extraction: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude residue by flash column chromatography to obtain the pure product.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

The N-arylation of this compound can be effectively achieved using either Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Ullmann condensation. The choice of method will depend on the specific arylating agent, functional group tolerance, and desired reaction conditions. The protocols provided herein offer a solid foundation for the synthesis of a wide range of N-arylated derivatives, which are valuable intermediates for drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.

References

Application Notes and Protocols for the Regioselective Functionalization of the 4-Bromo-2-chloropyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Bromo-2-chloropyridin-3-amine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring remains a privileged scaffold due to its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to precisely modify this heterocyclic core is paramount for the systematic exploration of structure-activity relationships (SAR). The this compound scaffold is a particularly valuable building block, offering multiple, orthogonally reactive sites for diversification. The presence of two distinct halogen atoms (bromine and chlorine) at positions with different electronic environments, coupled with a directing amino group, allows for a high degree of control over subsequent chemical transformations.

This guide provides a detailed exploration of the regioselective functionalization of this compound. We will delve into the core principles governing its reactivity and present field-proven, step-by-step protocols for key transformations. The methodologies described herein are designed to be robust and reproducible, enabling researchers to confidently leverage this versatile scaffold in their synthetic campaigns.

Pillar 1: Understanding the Principles of Regioselectivity

The selective functionalization of the this compound scaffold is primarily governed by two fundamental principles of organic chemistry:

  • Carbon-Halogen Bond Strength in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energies follow the trend C-I > C-Br > C-Cl.[3] Consequently, the weaker C-Br bond at the C-4 position is significantly more reactive towards oxidative addition than the stronger C-Cl bond at the C-2 position.[3][4] This inherent difference in reactivity is the primary driver for regioselectivity in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, favoring functionalization at the C-4 position.[3][5]

  • Positional Activation in Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the positions ortho (C-2 and C-6) and para (C-4) to the nitrogen, making them susceptible to nucleophilic attack.[6][7] While the C-4 position is occupied by a bromine atom, the C-2 position, bearing a chlorine atom, is highly activated towards SNAr. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing nature of the pyridine nitrogen.[8]

The amino group at the C-3 position also exerts an electronic influence on the pyridine ring, further modulating the reactivity of the adjacent halogen atoms.

Pillar 2: Palladium-Catalyzed Cross-Coupling at the C-4 Position

The preferential reactivity of the C-Br bond makes palladium-catalyzed cross-coupling reactions a highly reliable strategy for the selective functionalization of the C-4 position of the this compound scaffold.

G Scaffold 4-Bromo-2-chloro- pyridin-3-amine Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki R-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira Coupling Scaffold->Sonogashira R-C≡C-H Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald R₂NH Pd Catalyst, Base Product_Suzuki 4-Aryl-2-chloro- pyridin-3-amine Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-2-chloro- pyridin-3-amine Sonogashira->Product_Sonogashira Product_Buchwald 4-(Amino)-2-chloro- pyridin-3-amine Buchwald->Product_Buchwald

Figure 1. Regioselective C-4 functionalization via cross-coupling.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an aryl or vinyl halide.[9][10] For the this compound scaffold, this reaction proceeds with high regioselectivity at the C-4 position.[3]

Protocol: Synthesis of 4-(4-methoxyphenyl)-2-chloropyridin-3-amine

  • Materials:

    • This compound

    • (4-methoxyphenyl)boronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

    • Add sodium carbonate (2.0 equiv.).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterValue
Reactants This compound, (4-methoxyphenyl)boronic acid
Catalyst Pd(dppf)Cl₂
Base Na₂CO₃
Solvent 1,4-Dioxane/Water
Temperature 90 °C
Typical Yield 85-95%
Regioselectivity >98% for C-4 coupling
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12] This reaction is highly effective for the regioselective alkynylation of the this compound at the C-4 position.[3][13]

Protocol: Synthesis of 4-(phenylethynyl)-2-chloropyridin-3-amine

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

    • Add anhydrous THF, followed by triethylamine.

    • Add phenylacetylene (1.5 equiv.) dropwise to the mixture.

    • Stir the reaction at room temperature for 16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

ParameterValue
Reactants This compound, Phenylacetylene
Catalysts Pd(PPh₃)₂Cl₂, CuI
Base Triethylamine
Solvent THF
Temperature Room Temperature
Typical Yield 80-90%
Regioselectivity >98% for C-4 coupling
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[14][15][16] This transformation can be selectively performed at the C-4 position of the this compound scaffold.

Protocol: Synthesis of N⁴-phenyl-2-chloro-pyridine-3,4-diamine

  • Materials:

    • This compound

    • Aniline

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and sodium tert-butoxide (1.4 equiv.).

    • Add this compound (1.0 equiv.).

    • Add anhydrous toluene, followed by aniline (1.2 equiv.).

    • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a plug of silica gel, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography.

ParameterValue
Reactants This compound, Aniline
Catalyst/Ligand Pd₂(dba)₃ / XPhos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Typical Yield 75-85%
Regioselectivity >95% for C-4 amination

Pillar 3: Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

While the C-4 position is preferentially functionalized under cross-coupling conditions, the C-2 position is activated for nucleophilic aromatic substitution (SNAr) due to its proximity to the ring nitrogen.[6][17][18] This allows for the selective displacement of the chloride anion by a range of nucleophiles, often under thermal conditions.

G Scaffold 4-Bromo-2-chloro- pyridin-3-amine SNAr Nucleophilic Aromatic Substitution (SNAr) Scaffold->SNAr Product_SNAr 4-Bromo-2-(nucleophile)- pyridin-3-amine SNAr->Product_SNAr Nucleophile Nu-H (e.g., R-OH, R-SH, R₂NH) Nucleophile->SNAr Base, Heat

Figure 2. Regioselective C-2 functionalization via SNAr.

Protocol: Synthesis of 4-bromo-2-methoxypyridin-3-amine

  • Materials:

    • This compound

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

  • Procedure:

    • To a solution of this compound (1.0 equiv.) in methanol, add a solution of sodium methoxide in methanol (2.0 equiv., 25 wt%).

    • Heat the reaction mixture to reflux (approximately 65 °C) in a sealed tube for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully neutralize with a dilute aqueous solution of hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify by column chromatography.

ParameterValue
Reactant This compound
Nucleophile/Base Sodium methoxide
Solvent Methanol
Temperature Reflux (~65 °C)
Typical Yield 70-80%
Regioselectivity >98% for C-2 substitution

Conclusion

The this compound scaffold is a powerful and versatile building block for the synthesis of highly functionalized pyridine derivatives. By understanding the fundamental principles of carbon-halogen bond reactivity and positional activation, researchers can achieve excellent regiocontrol. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide a reliable avenue for the selective functionalization of the C-4 position. Conversely, the C-2 position can be selectively targeted through nucleophilic aromatic substitution. The protocols detailed in this guide offer a validated starting point for the exploration of this valuable chemical space, empowering scientists in their pursuit of novel molecular entities.

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for medicinal chemists and researchers on the strategic utilization of 4-Bromo-2-chloropyridin-3-amine, a highly versatile and valuable starting material for the synthesis of kinase inhibitors. The inherent electronic and steric properties of this substituted pyridine, particularly the differential reactivity of its two halogen atoms, enable a range of regioselective synthetic transformations. We will explore core synthetic strategies, including sequential palladium-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems, which are prevalent scaffolds in modern kinase inhibitor design.[1] Each section includes not only step-by-step protocols but also the underlying chemical rationale to empower researchers in their experimental design and optimization efforts.

Introduction: The Strategic Advantage of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in the core structures of numerous FDA-approved drugs. For kinase inhibitor development, substituted pyridines and fused pyridopyrimidines are of particular interest as they can effectively mimic the purine core of ATP and form critical hydrogen bond interactions within the kinase hinge region.[2][3]

This compound (CAS 1354021-09-2) emerges as a superior building block due to its trifunctional nature.[4][5][6] The key to its utility lies in the orthogonal reactivity of the C4-Bromo and C2-Chloro substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the stronger carbon-chlorine bond. This reactivity differential is the cornerstone of a synthetic strategy that allows for the sequential and controlled introduction of diverse functionalities at specific positions, building molecular complexity in a predictable manner.

This guide will focus on two primary synthetic avenues:

  • Sequential Cross-Coupling: Utilizing Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.

  • Fused Heterocycle Synthesis: Constructing pyrido[4,3-d]pyrimidine cores, a scaffold known for its biological activity.[7]

Core Strategy 1: Sequential Palladium-Catalyzed Cross-Coupling

The most powerful application of this compound involves a two-step, one-pot or sequential cross-coupling approach. The typical sequence involves an initial reaction at the more labile C4-Br position, followed by a subsequent coupling at the C2-Cl position.

Workflow for Sequential Cross-Coupling

G A This compound B Step 1: Suzuki-Miyaura Coupling (at C4-Br position) A->B R-B(OH)2 Pd Catalyst, Base C 4-Aryl-2-chloropyridin-3-amine Intermediate B->C D Step 2: Buchwald-Hartwig Amination (at C2-Cl position) C->D R'-NH2 Pd Catalyst, Base E Final Product: 4-Aryl-2-(substituted-amino)pyridin-3-amine D->E

Caption: Sequential functionalization of the starting material.

Step 1: Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, ideal for introducing aryl or heteroaryl moieties that can occupy hydrophobic pockets in the kinase active site.[8][9] The reaction proceeds selectively at the C4-bromo position due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-2-chloropyridin-3-amine

This protocol details a representative Suzuki coupling.

ReagentMW ( g/mol )EquivalentsAmountRole
This compound207.461.01.0 gStarting Material
4-Methoxyphenylboronic acid151.961.2879 mgCoupling Partner
Pd(PPh₃)₄1155.560.05278 mgCatalyst
Sodium Carbonate (Na₂CO₃)105.993.01.53 gBase
1,4-Dioxane / Water--20 mL / 5 mLSolvent System

Experimental Procedure:

  • Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.82 mmol), 4-methoxyphenylboronic acid (879 mg, 5.78 mmol), and sodium carbonate (1.53 g, 14.46 mmol).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent & Catalyst Addition: Add 1,4-dioxane (20 mL) and water (5 mL). Degas the resulting suspension by bubbling argon through it for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (278 mg, 0.24 mmol).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Step 2: Buchwald-Hartwig Amination at the C2-Position

With the C4 position functionalized, the remaining C2-chloro group can be substituted with a primary or secondary amine via Buchwald-Hartwig amination.[10] This C-N bond formation is critical for installing moieties that can act as hydrogen bond donors or acceptors to interact with the kinase hinge region. The choice of phosphine ligand is crucial for achieving high yields with chloro-heterocycles.[11]

Protocol 2: Synthesis of N2-(Aniline)-4-(4-methoxyphenyl)pyridin-3-amine

This protocol uses the product from Protocol 1 as the starting material.

ReagentMW ( g/mol )EquivalentsAmountRole
4-(4-methoxyphenyl)-2-chloropyridin-3-amine234.681.01.0 gStarting Material
Aniline93.131.2476 µLAmine Source
Pd₂(dba)₃915.720.0237 mgCatalyst Precursor
XPhos476.630.0877 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4566 mgBase
Anhydrous Toluene--20 mLSolvent

Experimental Procedure:

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 4-(4-methoxyphenyl)-2-chloropyridin-3-amine (1.0 g, 4.26 mmol), Pd₂(dba)₃ (37 mg, 0.085 mmol), XPhos (77 mg, 0.34 mmol), and sodium tert-butoxide (566 mg, 5.96 mmol).

  • Reagent Addition: Add anhydrous toluene (20 mL) followed by aniline (476 µL, 5.11 mmol).

  • Reaction: Seal the flask and heat the mixture to 110 °C for 18-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography to obtain the final diarylamine product.

Core Strategy 2: Synthesis of Fused Pyrido[4,3-d]pyrimidine Scaffolds

The ortho-disposed amino group of this compound is perfectly positioned for cyclization reactions to form fused heterocyclic systems. Pyrido[4,3-d]pyrimidines are potent hinge-binding scaffolds found in numerous kinase inhibitors.[7] A common method to construct the pyrimidine ring is through condensation with a one-carbon synthon like formamide.

Reaction Scheme for Pyrido[4,3-d]pyrimidine Formation

G cluster_0 Starting Material cluster_1 Cyclization cluster_2 Fused Product A This compound B Condensation & Ring Closure A->B Formamide (HCONH2) Heat (e.g., 150-180 °C) C 5-Bromo-7-chloro-pyrido[4,3-d]pyrimidine B->C

Caption: Formation of the pyrido[4,3-d]pyrimidine core.

Protocol 3: Synthesis of 5-Bromo-7-chloro-pyrido[4,3-d]pyrimidine

This protocol describes a direct cyclization to form the fused heterocyclic core, which can be further functionalized using the cross-coupling methods described previously.

ReagentMW ( g/mol )EquivalentsAmountRole
This compound207.461.02.0 gStarting Material
Formamide45.04-20 mLReagent & Solvent

Experimental Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, add this compound (2.0 g, 9.64 mmol).

  • Reaction: Add formamide (20 mL). Heat the reaction mixture to 160 °C and maintain for 6-8 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL). A precipitate should form.

  • Purification: Stir the suspension for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold diethyl ether. Dry the product under vacuum to yield 5-Bromo-7-chloro-pyrido[4,3-d]pyrimidine. This intermediate is now ready for sequential cross-coupling reactions at the C5 (bromo) and C7 (chloro) positions.

Conclusion and Outlook

This compound is an exemplary building block for diversity-oriented synthesis in kinase inhibitor discovery. The predictable, regioselective nature of its functionalization through palladium-catalyzed reactions provides a robust platform for generating extensive chemical libraries. Furthermore, its ability to serve as a precursor to fused heterocyclic systems like pyrido[4,3-d]pyrimidines adds another dimension to its utility. The protocols outlined in this document serve as a validated starting point for researchers to explore novel chemical space in the ongoing quest for more potent and selective kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 4-Bromo-2-chloropyridin-3-amine. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction and optimize your yields. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Understanding the Substrate: this compound

Before diving into troubleshooting, it's crucial to understand the inherent challenges posed by this particular substrate. This compound presents a unique combination of features that can complicate the Suzuki-Miyaura coupling:

  • Differential Halide Reactivity: The presence of both a bromine and a chlorine atom on the pyridine ring introduces the challenge of regioselectivity. Generally, the carbon-bromine bond is more susceptible to oxidative addition than the carbon-chlorine bond.[1][2]

  • Coordinating Functional Groups: Both the pyridine nitrogen and the exocyclic amino group possess lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby slowing down or even halting the catalytic cycle.[3][4][5]

  • Electron-Donating Amino Group: The amino group is electron-donating, which can decrease the reactivity of the C-X (halide) bond towards oxidative addition, a frequently rate-limiting step in the catalytic cycle.[4]

By keeping these factors in mind, we can more effectively diagnose and resolve issues that arise during the reaction.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the primary factors I should investigate?

Low yields or complete reaction failure are common hurdles. The issue can often be traced back to one or more of the following key areas:

1. Inappropriate Catalyst and Ligand System:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this substrate due to catalyst inhibition by the pyridine and amino functionalities.[4]

  • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands are known to be highly effective for heteroaryl couplings as they promote the desired catalytic cycle and prevent catalyst deactivation.[4][6] Consider using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand.

Catalyst/Ligand SystemRationaleRecommended Loading
Pd(OAc)₂ / SPhos Bulky, electron-rich ligand, good for heteroaryl couplings.1-3 mol% Pd, 2-6 mol% Ligand
Pd₂(dba)₃ / XPhos Highly active for challenging substrates.1-2 mol% Pd, 2-4 mol% Ligand
Pd(dppf)Cl₂ Often effective for pyridyl couplings, but may require optimization.[1]2-5 mol%

2. Suboptimal Base Selection:

  • The Problem: The choice of base is critical for activating the boronic acid for transmetalation.[7] An inappropriate base can lead to slow reaction rates or side reactions.

  • The Solution: A screening of bases is often necessary. Inorganic bases are generally preferred for this type of reaction.

BaseSolvent CompatibilityNotes
K₃PO₄ Dioxane, Toluene, THFOften a good starting point, generally provides good yields.[8]
K₂CO₃ Aqueous mixtures (e.g., Dioxane/H₂O)A common and effective choice, but ensure proper degassing of aqueous solutions.[9]
Cs₂CO₃ Dioxane, Toluene, THFA stronger base that can sometimes improve yields with less reactive substrates.

3. Improper Solvent and Temperature Conditions:

  • The Problem: The solvent influences the solubility of reagents and the stability of the catalyst. Incorrect temperature can lead to catalyst decomposition or slow reaction rates.

  • The Solution: Anhydrous ethereal or aromatic solvents are generally a good starting point. Temperature optimization is key.

SolventTypical Temperature Range (°C)Notes
1,4-Dioxane 80 - 110A versatile solvent for Suzuki couplings.[8]
Toluene 80 - 110Good for higher temperature reactions.
THF 60 - 80Lower boiling point, may require longer reaction times.
Q2: I am observing a significant amount of dehalogenated byproduct (replacement of Br with H). How can I minimize this?

Dehalogenation is a common side reaction, particularly with N-heterocyclic halides.[10] It typically occurs via the formation of a palladium-hydride species.

  • The Cause: The palladium-hydride species can arise from reactions with the base, solvent (especially alcohols), or residual water.[10]

  • Mitigation Strategies:

    • Rigorous Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed. Oxygen can contribute to side reactions that lead to dehalogenation.[5]

    • Choice of Base: Use a non-hydridic base like K₃PO₄ or K₂CO₃. Avoid bases like alkoxides if dehalogenation is a problem.[11]

    • Anhydrous Conditions: While some Suzuki reactions tolerate water, if dehalogenation is significant, try running the reaction under strictly anhydrous conditions.

    • Temperature Control: Avoid excessively high temperatures, as this can promote catalyst decomposition and the formation of unwanted byproducts.

Q3: The reaction is coupling at the 2-position (C-Cl) instead of the desired 4-position (C-Br). How can I control the regioselectivity?

For 4-Bromo-2-chloropyridine derivatives, the desired outcome is typically selective coupling at the C-Br bond due to its higher reactivity in oxidative addition.[1][2]

  • The Principle: The order of reactivity for oxidative addition is generally C-I > C-Br > C-OTf >> C-Cl.[6] Therefore, under standard conditions, the reaction should favor the C-Br position.

  • Troubleshooting Unwanted Regioselectivity:

    • Re-evaluate Catalyst System: Some highly active catalyst systems, especially with very bulky ligands, might show altered selectivity. If you are observing significant C-Cl coupling, consider a less reactive catalyst system or a different ligand.

    • Temperature Control: Running the reaction at a lower temperature may enhance the selectivity for the more reactive C-Br bond.

    • Ligand Effects: The choice of ligand can influence regioselectivity. For instance, in some dihalopyridine systems, different ligands have been shown to favor coupling at different positions.[1][12] A screening of ligands may be necessary to optimize for C-4 selectivity.

Experimental Protocols

General Protocol for Optimizing the Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk flask.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[13]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R2-B(OR)2 (Base Activated) PdII_R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for addressing low-yield issues.

Troubleshooting_Workflow Start Low Yield with This compound Check_Catalyst Step 1: Evaluate Catalyst System - Is the ligand bulky and electron-rich? - Try SPhos, XPhos, or RuPhos. Start->Check_Catalyst Check_Base Step 2: Screen Bases - Start with K3PO4 or K2CO3. - Consider Cs2CO3 for sluggish reactions. Check_Catalyst->Check_Base If yield is still low Check_Conditions Step 3: Optimize Conditions - Ensure rigorous inert atmosphere. - Degas solvents thoroughly. - Screen temperature (80-110 °C). Check_Base->Check_Conditions If yield is still low Check_Side_Reactions Step 4: Analyze for Side Reactions - Check for dehalogenation and homocoupling. - Adjust conditions accordingly. Check_Conditions->Check_Side_Reactions If yield is still low Success Optimized Yield Check_Side_Reactions->Success Implement mitigation strategies

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet sometimes finicky cross-coupling reaction. Here, we will delve into the common causes of low conversion and provide detailed, evidence-based troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of chloropyridines often more challenging than with bromo- or iodopyridines?

The increased difficulty in using chloropyridines as substrates in Buchwald-Hartwig aminations stems from the fundamental principles of the catalytic cycle. The first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The carbon-chlorine bond is significantly stronger than the carbon-bromine or carbon-iodine bonds, making it harder to break and thus slowing down the oxidative addition step.[3] Furthermore, the coordinating ability of the pyridine nitrogen can sometimes lead to catalyst inhibition or deactivation, a problem that is more pronounced with less reactive electrophiles like chloropyridines.[4][5]

Q2: I see no product formation at all. What are the most likely initial culprits?

A complete lack of product formation usually points to a fundamental issue with one of the core components of the reaction:

  • Inactive Catalyst: The active catalyst is a Pd(0) species, which is generated in situ from a palladium precatalyst.[2][6] If this generation fails or the Pd(0) is rapidly deactivated (e.g., by oxygen), the reaction will not proceed. Ensure your palladium source and ligand are of high quality and have been stored under an inert atmosphere.[7]

  • Incorrect Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido intermediate.[1][8] If the base is not strong enough or is sterically inaccessible, the reaction can stall.

  • Gross Errors in Reagent Stoichiometry or Purity: Double-check all calculations and ensure the purity of your starting materials. Impurities in the amine or chloropyridine can sometimes poison the catalyst.

Q3: What are the most common side reactions I should be aware of?

The most prevalent side reaction is hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom on the pyridine ring.[9] This occurs via a competing pathway involving β-hydride elimination from a palladium-amido intermediate.[8] Another potential side reaction is the formation of diarylated amines if a primary amine is used as the nucleophile, although this is often less of an issue with modern, bulky ligands designed for monoarylation.[1][10]

Troubleshooting Guide for Low Conversion

Low conversion is a frustratingly common issue. This guide provides a systematic approach to diagnosing and resolving the problem.

Step 1: Evaluate Your Catalyst System

The choice of palladium source and, most critically, the phosphine ligand is paramount for the successful amination of chloropyridines.[7]

Issue: Inefficient Oxidative Addition

As mentioned, the high bond strength of the C-Cl bond in chloropyridines makes oxidative addition challenging.

Troubleshooting Steps:

  • Switch to a More Active Ligand: For chloropyridines, bulky, electron-rich phosphine ligands are generally required to promote the oxidative addition and subsequent reductive elimination steps.[9][11] Consider ligands specifically designed for challenging couplings.

Ligand Selection Guide for Chloropyridine Amination
Ligand FamilyRepresentative LigandsKey Features & Applications
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosGenerally the most effective for chloropyridines due to their steric bulk and electron-donating ability, which accelerate both oxidative addition and reductive elimination.[7][10][11]
Chelating Bisphosphines XantphosCan be effective and offer high catalyst stability, but may require higher temperatures for less reactive chloropyridines.[12]
Ferrocene-Based Josiphos-type ligandsHave shown success in the coupling of heteroaryl chlorides.[10]
Step 2: Re-evaluate Your Base and Solvent System

The base and solvent are not passive components; they actively influence the reaction rate and catalyst stability.[13]

Issue: Suboptimal Base Choice

Troubleshooting Steps:

  • Consider Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often give the highest reaction rates.[6][13] However, these may be incompatible with base-sensitive functional groups on your substrates.[6]

  • Weaker Bases for Sensitive Substrates: If your substrate is base-sensitive, consider weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[13] Be aware that this may necessitate higher reaction temperatures or longer reaction times to achieve good conversion.[13]

Base and Solvent Compatibility Matrix
BasepKa of Conjugate AcidCommon SolventsAdvantagesDisadvantages
NaOtBu ~19Toluene, Dioxane, THFHigh reaction rates, often allows for lower catalyst loadings.[6]Incompatible with many electrophilic functional groups (e.g., esters, ketones).[6]
LHMDS ~26Toluene, THFUseful for substrates with protic functional groups and for low-temperature aminations.[6]Air-sensitive solid, can be more expensive.[6]
Cs₂CO₃ ~10.3 (second pKa)Dioxane, TolueneGood for base-sensitive substrates.[13]Often requires higher temperatures and longer reaction times.[13]
K₃PO₄ ~12.3 (third pKa)Dioxane, TolueneA good alternative to Cs₂CO₃ for sensitive substrates.[13]Slower reaction rates compared to alkoxides.[13]

Note: Chlorinated solvents and highly coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the palladium catalyst.[3]

Step 3: Optimize Reaction Conditions and Setup

Even with the right reagents, improper reaction conditions or setup can lead to failure.

Issue: Catalyst Deactivation or Degradation

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[13] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen) throughout the experiment.

  • Control the Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions like hydrodehalogenation.[13] If you suspect catalyst death, try running the reaction at a lower temperature for a longer period.

  • Consider the Role of Water: While rigorously anhydrous conditions are often recommended, some studies have shown that trace amounts of water can be beneficial, aiding in the reduction of Pd(II) to Pd(0) and preventing catalyst aggregation.[14][15][16] However, excessive water can lead to hydrolysis of the aryl halide or other side reactions. If your "anhydrous" reaction is failing, the presence of a controlled, small amount of water might be worth investigating.

Troubleshooting Workflow Diagram

G start Low Conversion Observed catalyst Step 1: Evaluate Catalyst System - Is the ligand appropriate for Ar-Cl? - Is the Pd source a reliable precatalyst? start->catalyst base_solvent Step 2: Evaluate Base/Solvent - Is the base strength appropriate? - Is the solvent non-coordinating? catalyst->base_solvent No improvement success Reaction Successful catalyst->success Improvement conditions Step 3: Optimize Conditions - Is the reaction truly inert? - Is the temperature optimal? base_solvent->conditions No improvement base_solvent->success Improvement conditions->catalyst Re-evaluate based on new data conditions->success Improvement

Caption: A systematic workflow for troubleshooting low conversion in Buchwald-Hartwig aminations.

Experimental Protocols

Protocol 1: Standard Conditions for Amination of 2-Chloropyridine with a Secondary Amine

This protocol provides a general starting point for the coupling of a simple chloropyridine with a secondary amine like morpholine.

Reagents:

  • 2-Chloropyridine

  • Morpholine

  • Pd₂(dba)₃ (Palladium source)

  • XPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add sodium tert-butoxide (1.4 mmol).

  • Under a positive flow of argon, add anhydrous toluene (2 mL).

  • Add 2-chloropyridine (1.0 mmol) followed by morpholine (1.2 mmol).

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for a Challenging or Sterically Hindered Chloropyridine

This protocol uses a modern precatalyst and may be more effective for electron-rich, sterically hindered, or otherwise challenging chloropyridines.

Reagents:

  • Substituted Chloropyridine

  • Primary or Secondary Amine

  • XPhos Pd G3 (Precatalyst)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a glovebox, add the substituted chloropyridine (1.0 mmol), the amine (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%) to a vial equipped with a stir bar.

  • Add anhydrous 1,4-dioxane (2 mL).

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated heating block at 110 °C.

  • Stir the reaction for 16-24 hours. Monitor the reaction progress by LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex [L-Pd(II)(Ar-Cl)] pd0->oa_complex Oxidative Addition (Ar-Cl) amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Cl⁻ oa_complex->amine_complex Amine Coordination (HNR₂) amido_complex [L-Pd(II)(Ar)(NR₂)] amine_complex->amido_complex Deprotonation (-Base-H⁺) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product center start_reductive caption Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 4-Bromo-2-chloropyridin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-bromo-2-chloropyridin-3-amine using column chromatography. The inherent chemical properties of this molecule—a halogenated pyridinamine—present specific purification hurdles that this guide aims to address through a structured, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the column chromatography of this compound.

Q1: My compound is streaking/tailing on the TLC plate and column. What is the primary cause and how can I fix it?

A1: Streaking or tailing of this compound is a classic symptom of strong interactions between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This interaction leads to a non-ideal equilibrium during elution, causing the compound to smear down the column or TLC plate.

Core Causality: The lone pair of electrons on the nitrogen atom of the amine group can form a strong hydrogen bond with the acidic protons of the silanol groups, and in some cases, can be protonated, leading to strong adsorption.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competitive base to the eluent.[3] Triethylamine (TEA) is a standard choice. The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound.

    • Recommendation: Start by adding 0.5-2% (v/v) of triethylamine to your mobile phase. You will need to re-optimize your solvent system on a TLC plate with the added TEA, as it can affect the Rf of your compound.[4][5]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds.[6]

    • Amine-functionalized Silica: This stationary phase has a basic surface, which minimizes the problematic interactions with basic analytes.[6][7]

Q2: I have very low or no recovery of my compound from the column. Where is my product?

A2: This is a serious issue that can arise from a few critical problems, often related to the acidic nature of silica gel.

Potential Causes & Solutions:

  • Irreversible Adsorption: The interaction with silica gel can be so strong that your compound does not elute with the chosen solvent system. This is a common problem with amines on silica.[8][9]

    • Troubleshooting: After running your column with the intended solvent system, try flushing the column with a much more polar solvent mixture, such as 5-10% methanol in dichloromethane, often with 1-2% triethylamine or ammonium hydroxide added.[10] This "strip" of the column may recover your compound.

  • On-Column Degradation: this compound, like other halogenated pyridines, could be susceptible to degradation on the acidic silica surface.[11][12][13]

    • Diagnosis with 2D TLC: To test for on-column stability, perform a two-dimensional TLC.[10][14] Spot your crude material in one corner of a TLC plate and run it in your chosen solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it is degrading, you will see new spots or a streak in the second dimension.[15]

    • Mitigation: If degradation is confirmed, neutralizing the silica with triethylamine or switching to a less acidic stationary phase like alumina is necessary.[16]

Q3: My compound is co-eluting with an impurity. How can I improve the separation?

A3: Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Strategies for Improved Resolution:

  • Solvent System Optimization: The goal is to find a solvent system that provides a significant difference in the Rf values (ΔRf) between your product and the impurity. An ideal Rf for the target compound is generally between 0.2 and 0.4.[17]

    • Systematic Screening: Test a variety of solvent systems with different polarities and selectivities. Common systems for compounds of this type include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increasing the polarity of the mobile phase during the separation (gradient elution) can significantly improve resolution, especially for complex mixtures.[18][19][20] A shallow gradient is often more effective for separating closely eluting compounds.[21]

  • Alternative Stationary Phase: Sometimes, impurities that co-elute on silica gel can be separated on a different stationary phase, such as alumina, due to different interaction mechanisms.[6]

Section 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the key stages of the purification process.

Protocol 1: TLC Optimization with Triethylamine
  • Prepare Stock Solutions:

    • Mobile Phase A: A mixture of non-polar and polar solvents (e.g., 80:20 Hexane:Ethyl Acetate).

    • Mobile Phase B: The same solvent mixture as A, but with 2% (v/v) triethylamine added.

  • Spotting the TLC Plate: On a silica gel TLC plate, spot your crude reaction mixture in three separate lanes.

  • Development:

    • Develop Lane 1 in Mobile Phase A.

    • Develop Lane 2 in Mobile Phase B.

    • Lane 3 can be used for a co-spot of your starting material and crude mixture to aid in identification.

  • Visualization and Analysis: Visualize the developed plate under UV light. Compare the separation and spot shape in lanes 1 and 2. You should observe a reduction in tailing and a potential shift in the Rf value in the lane developed with the triethylamine-containing mobile phase. Adjust the solvent polarity as needed to achieve an Rf of ~0.3 for your target compound.

Protocol 2: Column Packing and Sample Loading
  • Slurry Preparation:

    • In a beaker, add the required amount of silica gel.

    • Slowly add your initial, low-polarity eluent (containing triethylamine if necessary) to the silica gel while stirring to create a uniform slurry. Ensure there are no dry clumps.

  • Column Packing (Wet Packing Method):

    • Secure the chromatography column in a vertical position.

    • Add a small amount of the eluent to the column.

    • Pour the silica gel slurry into the column.

    • Continuously tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some of the solvent, which helps to compact the silica bed. The final packed bed should be uniform and level.[22]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum amount of a suitable solvent (ideally the column eluent).[14] Using a pipette, carefully add the sample solution to the top of the silica bed without disturbing the surface. Drain the solvent until the sample is absorbed onto the silica.

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5][14] Carefully add this powder to the top of the packed column.

Protocol 3: Elution and Fraction Collection
  • Carefully add a layer of sand on top of the silica bed to prevent disturbance when adding more eluent.

  • Fill the column with the eluent.

  • Begin collecting fractions in test tubes.

  • If using a gradient elution, systematically increase the percentage of the more polar solvent.

  • Monitor the progress of the separation by collecting small spots from the eluting fractions and running TLC plates.

  • Combine the fractions that contain your pure product.

Section 3: Data Presentation & Visualization

Table 1: Troubleshooting Summary
Problem Primary Cause Recommended Action Alternative Solution
Streaking/Tailing Acidic silanol-amine interaction[1][2]Add 0.5-2% triethylamine to the eluent.[3][4]Use an amine-functionalized or alumina stationary phase.[6][7]
Low/No Recovery Irreversible adsorption or on-column degradation.[8][12]Flush the column with a highly polar, basic solvent system (e.g., 10% MeOH/DCM + 2% TEA).[10]Perform a 2D TLC to check for stability; use a deactivated or alternative stationary phase.[14][16]
Co-elution with Impurities Insufficient difference in polarity.Optimize the solvent system for a larger ΔRf; use a shallow gradient elution.[18][21]Switch to a different stationary phase (e.g., alumina) to alter selectivity.[6]

Diagram 1: Troubleshooting Workflow for Amine Purification

TroubleshootingWorkflow start Start: Crude this compound tlc_initial Run Initial TLC (e.g., Hexane/EtOAc) start->tlc_initial streaking Streaking or Tailing Observed? tlc_initial->streaking no_streaking Good Separation, Rf ≈ 0.3 streaking->no_streaking No add_tea Add 0.5-2% Triethylamine to Eluent streaking->add_tea Yes run_column Proceed with Column Chromatography no_streaking->run_column check_recovery Low Recovery from Column? run_column->check_recovery tlc_tea Re-run TLC with TEA add_tea->tlc_tea separation_ok Separation Improved? tlc_tea->separation_ok optimize_solvent Optimize Solvent Polarity with TEA separation_ok->optimize_solvent Yes alternative_sp Consider Alternative Stationary Phase (Alumina, Amine-Silica) separation_ok->alternative_sp No optimize_solvent->run_column alternative_sp->run_column strip_column Strip Column with Polar/Basic Solvent check_recovery->strip_column Yes end Pure Product Isolated check_recovery->end No test_stability Perform 2D TLC for Stability Check strip_column->test_stability degradation Degradation Confirmed? test_stability->degradation degradation->alternative_sp Yes degradation->end No, recovery successful

Caption: A decision-making workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Purification of 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support guide for purifying 4-Bromo-2-chloropyridin-3-amine.

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound (CAS: 1354021-09-2). We will address common issues related to byproduct formation and provide validated protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound synthesis?

The primary synthetic route to this compound is the direct bromination of 2-chloropyridin-3-amine. Due to the strong activating effect of the amino group, several byproducts are commonly formed.

  • Unreacted Starting Material: 2-Chloropyridin-3-amine (CAS: 6298-19-7) is frequently present due to incomplete reaction.[1][2]

  • Over-brominated Byproducts: The pyridine ring can be brominated a second time, leading to dibromo species. The most common is likely 4,6-dibromo-2-chloropyridin-3-amine. Over-bromination is a significant issue in the synthesis of related compounds.[3]

  • Isomeric Byproducts: While bromination is directed to the 4-position (para to the amino group), small amounts of other isomers, such as 6-bromo-2-chloropyridin-3-amine, may form depending on reaction conditions.[3]

  • Residual Reagents and Salts: Impurities from the brominating agent (e.g., succinimide from NBS) and inorganic salts from the workup can also contaminate the crude product.

Q2: My TLC/LC-MS shows multiple spots/peaks. How do I identify the product and the main byproducts?

Systematic analysis is key to identifying the components of your crude mixture.

  • Thin-Layer Chromatography (TLC): Use a co-spotting technique. Spot your crude mixture, the starting material (2-chloropyridin-3-amine), and a mix of both on the same plate. The starting material is generally more polar than the brominated products. The expected order of elution (increasing Rf) on a normal-phase silica plate would be:

    • 2-Chloropyridin-3-amine (most polar, lowest Rf)

    • This compound (Product)

    • Dibromo-byproducts (least polar, highest Rf)

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The expected molecular weights and isotopic patterns are distinct.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spec Features
Product C₅H₄BrClN₂207.46Isotopic pattern for 1 Br and 1 Cl
Starting MaterialC₅H₅ClN₂128.56Isotopic pattern for 1 Cl
Dibromo ByproductC₅H₃Br₂ClN₂286.36Isotopic pattern for 2 Br and 1 Cl
Q3: What is the simplest purification step I should try first?

For removing non-basic organic impurities and inorganic salts, an Acid-Base Extraction is an excellent and scalable first step.[4][5] This technique leverages the basicity of the amine functional group on the pyridine ring.[6][7]

Mechanism: The basic nitrogen atom of the product, starting material, and amine byproducts can be protonated by an acid (e.g., HCl) to form water-soluble ammonium salts.[7] Neutral organic impurities will remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer regenerates the free amines, which can be extracted back into an organic solvent.[8]

See Protocol 1 for a detailed workflow.

Q4: Acid-base extraction was insufficient. How do I separate the product from the starting material and over-brominated impurities?

When your crude material is a mixture of closely related amines, Silica Gel Column Chromatography is the most effective technique for separation.[4][9] The separation is based on the differential adsorption of the compounds to the silica stationary phase, which is primarily governed by polarity.[10]

Principle:

  • The unreacted starting material, being the most polar, will adhere most strongly to the silica and elute last.

  • The desired mono-bromo product is less polar and will elute earlier.

  • The dibromo byproduct, being the least polar, will elute first.

This method allows for the isolation of the product with high purity.[10]

See Protocol 2 for a detailed workflow.

Q5: Column chromatography is not practical for my large-scale synthesis. Is recrystallization a viable alternative?

Yes, Recrystallization can be a highly effective and economical method for purifying large quantities of a solid compound, provided a suitable solvent system can be identified.[4][11] The success of this technique relies on the difference in solubility between the desired product and the impurities at different temperatures.[12]

The Goal: Find a solvent or solvent mixture in which your product is highly soluble when hot but poorly soluble when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

See Protocol 3 for a screening and execution guide.

Q6: How can I confirm the purity of my final, purified product?

Purity confirmation should be performed using at least two orthogonal methods.

  • ¹H NMR Spectroscopy: This provides structural confirmation and can detect impurities with distinct proton signals. The spectrum of the purified product should be clean and consistent with the expected structure, with the disappearance of signals corresponding to the starting material or other byproducts.[13]

  • HPLC/UPLC: This is the gold standard for quantitative purity analysis. Using a C18 reverse-phase column, you can obtain a chromatogram where purity is calculated based on the area percentage of the product peak. A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like formic acid.[14][15]

  • Melting Point: A sharp melting point range close to the literature value (150-151°C) is a good indicator of high purity.[16]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to remove neutral organic impurities and inorganic salts.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 10 mL per gram). Combine the aqueous layers. The target amine compounds are now in the aqueous phase as hydrochloride salts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh EtOAc or DCM to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH or a saturated NaHCO₃ solution with stirring until the pH is > 9 (confirm with pH paper). The amine product will precipitate or form an oily layer.

  • Re-extraction: Extract the free amine from the basified aqueous solution with fresh organic solvent (EtOAc or DCM, 3 x 15 mL per gram).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified amine mixture.

Protocol 2: Silica Gel Column Chromatography

This protocol separates the product from other amine impurities.

  • Slurry Preparation: Adsorb the partially purified product onto a small amount of silica gel (~2-3x the mass of the crude material) by dissolving it in a minimal amount of DCM or EtOAc and then adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexanes or petroleum ether. A typical slurry packing method is recommended.

  • Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5% EtOAc in Hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% EtOAc). A typical gradient elution using petroleum ether and ethyl acetate (10-20%) is often effective.[10]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, typically as a white to off-white solid.[10][16]

Protocol 3: Recrystallization
  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your purified (by column) or crude material into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane) to each tube.

    • Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the compound when hot but not when cold.

    • If no single solvent is ideal, try solvent pairs (e.g., Ethanol/Water, Toluene/Heptane). Dissolve the solid in the minimum amount of the "good" hot solvent, then add the "poor" solvent dropwise until turbidity appears. Reheat to clarify and then cool.

  • Procedure (Scale-up):

    • Place the solid to be recrystallized in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent system and heat the mixture to a gentle boil with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11]

    • Dry the crystals under vacuum to a constant weight.

Visual Guides & Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps you select the optimal purification method based on your experimental needs.

DecisionTree Start Crude this compound Initial_Cleanup Perform Acid-Base Extraction (Protocol 1) Start->Initial_Cleanup Check_Purity Analyze Purity by TLC/LC-MS Initial_Cleanup->Check_Purity Is_Pure Is Purity > 98%? Check_Purity->Is_Pure Contains amine byproducts Column_Chrom Column Chromatography (Protocol 2) Is_Pure->Column_Chrom  No, multiple  impurities Final_Product Pure Product Is_Pure->Final_Product  Yes   Recrystallize Recrystallization (Protocol 3) Column_Chrom->Recrystallize For final polishing or large scale Column_Chrom->Final_Product Recrystallize->Final_Product

Caption: Decision tree for purification strategy.

Diagram 2: Acid-Base Extraction Workflow

This diagram illustrates the separation of components during the acid-base extraction process.

AcidBaseWorkflow cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase Crude Crude Product (Amines + Neutral Impurities) Wash1 Wash with 1M HCl Crude->Wash1 Organic_Impurities Neutral Impurities (Discard) Final_Organic Purified Amines in EtOAc Aqueous_Salts Amine Salts in 1M HCl Basify Add NaOH to pH > 9 Aqueous_Salts->Basify Aqueous_Free Free Amines (after basification) Extract2 Extract with EtOAc Aqueous_Free->Extract2 Wash1->Organic_Impurities Wash1->Aqueous_Salts Basify->Aqueous_Free Extract2->Final_Organic

Caption: Workflow for acid-base extraction.

References

Technical Support Center: Preventing Hydrodehalogenation Side Reactions in Pyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for a critical challenge in modern synthetic chemistry: the suppression of hydrodehalogenation side reactions during palladium-catalyzed cross-coupling of pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this yield-reducing side reaction. Here, we provide not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize these vital transformations.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section provides rapid answers to the most common issues encountered in the lab.

Q1: My pyridine coupling reaction is showing significant hydrodehalogenation. What are the most likely causes?

A1: Hydrodehalogenation is the replacement of a halogen with a hydrogen atom, leading to a reduced, non-coupled byproduct.[1][2] The primary culprits are typically:

  • Formation of Palladium-Hydride (Pd-H) Species: These highly reactive species can arise from reactions with the base, solvent (especially alcohols), or trace water.[2][3]

  • Slow Desired Coupling: If the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the competing hydrodehalogenation pathway has more time to occur.[2][4]

  • Substrate Reactivity: Electron-deficient N-heterocyclic halides, like pyridines, are particularly susceptible to this side reaction.[2] The reactivity trend for the leaving group is generally I > Br > Cl.[2][5]

Q2: Which palladium catalyst/ligand system is generally best to minimize hydrodehalogenation for a 2-halopyridine?

A2: For challenging substrates like 2-halopyridines, the ligand choice is critical. Bulky, electron-rich phosphine ligands are often the solution.[1][6][7] Ligands such as XPhos, SPhos, and RuPhos are highly recommended.[6][7] These ligands promote the desired C-C or C-N bond-forming reductive elimination, helping it outcompete the hydrodehalogenation pathway.[8][9]

Q3: Can the choice of base influence the rate of hydrodehalogenation?

A3: Absolutely. The base is not just an activator; it can be a source of protons or influence the formation of Pd-H species.

  • Strong vs. Weak: While a base is necessary to activate the boronic acid in Suzuki couplings or deprotonate the amine in Buchwald-Hartwig aminations, an overly strong base can accelerate side reactions.[10]

  • Recommended Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases (NaOH, KOH) or alkoxides.[2][7][11] They are less likely to generate the problematic Pd-H species.

Q4: My starting halopyridine is precious. How can I screen for optimal conditions on a small scale to avoid this side reaction?

A4: A high-throughput screening approach using a 96-well plate or an array of reaction vials is ideal. A Design of Experiments (DoE) approach can efficiently screen multiple parameters (ligand, base, solvent, temperature) simultaneously. This allows you to identify a robust reaction window that minimizes hydrodehalogenation before committing a large amount of your valuable starting material.[6][12]

Q5: I am seeing hydrodehalogenation of my boronic acid coupling partner (protodeboronation) as well. How can I prevent this?

A5: Protodeboronation is the protonolysis of the C-B bond, and it's a well-known side reaction, especially with unstable heteroaromatic boronic acids like 2-pyridine boronic acid.[11][13] To combat this:

  • Use Boronic Esters: Pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are significantly more stable than their corresponding boronic acids.[7][11][13][14]

  • "Slow Release" Strategy: MIDA boronates are particularly effective as they slowly hydrolyze under the reaction conditions to release the active boronic acid.[13][14] This keeps the concentration of the unstable boronic acid low, minimizing its decomposition.[13]

  • Control pH: For 2-pyridine boronic acids, the fastest decomposition occurs at neutral pH due to the formation of a reactive zwitterionic intermediate.[11] Counterintuitively, adding a controlled amount of acid or base can slow this specific decomposition pathway.[11]

Part 2: In-Depth Troubleshooting Guides - A Mechanistic Deep Dive

Guide 1: Understanding the Competing Catalytic Cycles

To effectively troubleshoot, one must understand the mechanistic battlefield. The desired cross-coupling reaction competes directly with the hydrodehalogenation cycle.

The Science: The productive catalytic cycle involves three key steps: Oxidative Addition of the halopyridine to the Pd(0) center, Transmetalation with the coupling partner (e.g., an organoboron reagent), and Reductive Elimination to form the C-C or C-N bond and regenerate the Pd(0) catalyst.[15][16] The hydrodehalogenation pathway intercepts the key Ar-Pd(II)-X intermediate. A palladium-hydride species, formed from various sources in the reaction mixture, can displace the halide, leading to an Ar-Pd(II)-H intermediate. Reductive elimination from this species yields the undesired hydrodehalogenated pyridine.[2][17]

Catalytic_Cycles Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd + Ar(Py)-X ArPdX Ar(Py)-Pd(II)Lₙ-X OxAdd->ArPdX Trans Transmetalation (e.g., with R-B(OR)₂) ArPdX->Trans PdH_Formation Pd-H Formation ArPdX->PdH_Formation Interception ArPdR Ar(Py)-Pd(II)Lₙ-R Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar(Py)-R (Desired Product) RedElim->Product H_Source Hydride Source (Base, Solvent, H₂O) H_Source->PdH_Formation ArPdH Ar(Py)-Pd(II)Lₙ-H PdH_Formation->ArPdH RedElim_Side Reductive Elimination ArPdH->RedElim_Side RedElim_Side->Pd0 SideProduct Ar(Py)-H (Side Product) RedElim_Side->SideProduct

Caption: Competing catalytic cycles in pyridine coupling.

Guide 2: Strategic Catalyst & Ligand Selection

The Problem: Your current Pd/ligand system is not efficient enough, allowing the hydrodehalogenation side reaction to dominate.

The Science: The ligand is arguably the most important variable in controlling the outcome of the reaction. Its electronic and steric properties directly influence the rates of the catalytic steps.[8][18]

  • Electron-Rich Ligands: Increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition, a key step in getting the catalytic cycle started.[8][19]

  • Bulky Ligands: Steric hindrance from bulky ligands promotes the final reductive elimination step, which forms the desired product.[8][9] This acceleration is crucial because if reductive elimination is fast, the Ar-Pd(II)-L-R intermediate is less likely to undergo side reactions.

Troubleshooting Protocol: Ligand Screening

A systematic screening of ligands is the most effective way to solve this problem.

  • Setup: In an array of oven-dried reaction vials, add the halopyridine (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv).[6]

  • Catalyst Preparation: Prepare stock solutions of a common palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a panel of ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃; 4 mol %) in a degassed, anhydrous solvent.[6]

  • Execution: Add the appropriate catalyst and ligand solutions to each vial under an inert atmosphere (Argon or Nitrogen).[6][20] Seal the vials and heat to the desired temperature.

  • Analysis: After a set time, cool the reactions and analyze each by LCMS or GCMS to determine the ratio of desired product to the hydrodehalogenated byproduct.[6]

Table 1: Recommended Ligand Classes for Pyridine Coupling

Ligand ClassKey FeaturesRecommended ForExample Ligands
Bulky Dialkylbiaryl Phosphines Highly electron-rich and sterically demanding.[7]Challenging couplings, especially with aryl chlorides. Excellent for suppressing hydrodehalogenation.XPhos, SPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust Pd complexes.High-temperature reactions, couplings of sterically hindered substrates.IPr, SIMes
Bidentate Phosphines Can stabilize the catalyst and accelerate the reaction.[21]General couplings, particularly with aryl iodides and bromides.DPPF, BINAP
Guide 3: The Critical Role of the Base and Solvent

The Problem: Your reaction conditions are inadvertently generating palladium-hydride species.

The Science: The reaction environment is a major contributor to hydrodehalogenation. Alcoholic solvents are a known source of hydrides, as they can undergo β-hydride elimination after coordinating to the palladium center.[1][3] Similarly, trace water can react with the palladium complex or the base to generate Pd-H species.[2][22]

Troubleshooting Protocol: Condition Optimization

  • Solvent Choice: Switch from alcoholic or protic solvents to anhydrous, aprotic solvents like dioxane, toluene, or 2-MeTHF.[15][23]

  • Solvent Preparation: Always use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly by bubbling with argon for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]

  • Base Selection: Screen weaker, non-nucleophilic inorganic bases. Ensure the base is finely powdered and dried in an oven or under vacuum before use.[7]

Condition_Screening_Workflow Start Problem: High Hydrodehalogenation CheckSolvent Is solvent protic (e.g., alcohol, H₂O)? Start->CheckSolvent SwitchSolvent Switch to Anhydrous, Aprotic Solvent (Toluene, Dioxane) CheckSolvent->SwitchSolvent Yes CheckBase Is base a strong hydroxide or alkoxide? CheckSolvent->CheckBase No DegasSolvent Degas Solvent Thoroughly (Ar bubble or Freeze-Pump-Thaw) SwitchSolvent->DegasSolvent DegasSolvent->CheckBase SwitchBase Switch to Weaker Base (K₃PO₄, K₂CO₃, Cs₂CO₃) CheckBase->SwitchBase Yes ReRun Re-run Optimized Reaction CheckBase->ReRun No DryBase Ensure Base is Anhydrous (Oven-dry, use fresh) SwitchBase->DryBase DryBase->ReRun End Problem Solved ReRun->End

Caption: Workflow for optimizing reaction conditions.

Part 3: Advanced Protocols and Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine with Minimized Hydrodehalogenation

This protocol is a robust starting point for challenging couplings where both hydrodehalogenation of the electrophile and protodeboronation of the nucleophile are concerns.[11]

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), the pyridine-MIDA boronate (1.2-1.5 equiv), and anhydrous, finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).[11][20]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[7]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the bulky phosphine ligand (e.g., SPhos, 4.5 mol %).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.[20]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][20]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: TLC Analysis of 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 4-Bromo-2-chloropyridin-3-amine using Thin-Layer Chromatography (TLC). This center provides practical, in-depth answers to common questions and troubleshooting scenarios encountered by research scientists.

Frequently Asked Questions (FAQs)

Q1: How do I select the right mobile phase (solvent system) for this compound?

Answer: Selecting an appropriate mobile phase is critical for achieving good separation. The goal is to find a solvent system that moves the compound of interest to a Retention Factor (Rf) value between 0.3 and 0.4.

Underlying Principle: this compound is a moderately polar molecule. Its polarity is derived from the nitrogen atom in the pyridine ring, the primary amine group, and the electronegative halogen substituents. Therefore, a mobile phase consisting of a non-polar solvent and a moderately polar solvent is the ideal starting point.

Recommended Starting Systems: A mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc) is the most common and effective choice.

  • Initial Test: Begin with a 4:1 ratio of Hexane:EtOAc.

  • Optimization:

    • If the spot remains at the baseline (Rf is too low), the mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., try 2:1 or 1:1 Hexane:EtOAc).[1]

    • If the spot moves to the top of the plate (Rf is too high), the mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., try 9:1 Hexane:EtOAc).[1]

Data Summary: Example Solvent Systems

Solvent System (v/v) Typical Rf of Starting Material Observation & Recommendation
9:1 Hexane:EtOAc ~0.15 Low Rf. Increase polarity for better separation.
4:1 Hexane:EtOAc ~0.35 Optimal. Good starting point for reaction monitoring.
1:1 Hexane:EtOAc ~0.60 High Rf. Decrease polarity if product is less polar.

| 100% EtOAc | ~0.85 | Too polar. Spot is at or near the solvent front. |

Q2: My compound is UV-active. Is UV visualization enough, or should I use a chemical stain?

Answer: While this compound is UV-active due to its aromatic pyridine ring, relying solely on UV visualization is not recommended.[2]

Expert Rationale:

  • Incomplete Picture: Some reaction byproducts, impurities, or even the desired product may not be strongly UV-active. Staining ensures you visualize all components on the plate.[3]

  • Confirmation: Using a stain that is specific to a functional group in your starting material or product provides an extra layer of confirmation.

Recommended Visualization Workflow:

  • UV Light (Non-destructive): First, visualize the dried plate under a UV lamp (254 nm).[4][5] Circle all visible spots with a pencil.

  • Chemical Stain (Destructive): Subsequently, use a chemical stain to reveal any UV-inactive spots.

Q3: Which chemical stain is best for visualizing this compound?

Answer: The presence of a primary amine group makes Ninhydrin an excellent and highly specific stain.[3][6] For general-purpose visualization, Potassium Permanganate (KMnO4) is also a very effective choice.

Mechanism Insight:

  • Ninhydrin: Reacts with the primary amine of your starting material to produce a distinctive purple or pink spot (Ruhemann's purple) upon gentle heating.[7][8] This is highly specific and useful for confirming the presence or absence of the starting material.[6]

  • Potassium Permanganate (KMnO4): This is a strong oxidizing agent. It reacts with any compound that can be oxidized, which includes the amine group and the pyridine ring. It produces yellow-brown spots on a purple background.[6][9] This stain is more universal and will likely visualize the starting material, product, and many impurities.

Troubleshooting Guide

Problem 1: My spots are streaking or "tailing" down the plate.

This is a very common issue when working with basic compounds like amines on acidic silica gel.[10]

Causality & Solutions:

  • Cause A: Acid-Base Interaction: The basic amine group interacts too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel plate. This causes the spot to drag instead of moving as a compact circle.[11]

    • Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Add ~1% triethylamine (Et3N) or a few drops of ammonia solution to your chosen solvent system (e.g., 100 mL of 4:1 Hexane:EtOAc + 1 mL Et3N).[1][10]

  • Cause B: Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to tailing.[12][13]

    • Solution: Dilute your sample solution. When spotting, apply a small amount and let the solvent completely evaporate before applying more to the same spot if needed. The initial spot on the plate should be no more than 1-2 mm in diameter.[12]

  • Cause C: Inappropriate Polarity: If the mobile phase is not polar enough, the compound will have a very high affinity for the stationary phase, which can manifest as tailing at the baseline.

    • Solution: Increase the polarity of your mobile phase as described in FAQ Q1.

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} caption { label = "Diagram: Troubleshooting Tailing/Streaking on TLC Plates."; fontsize = 12; fontcolor = "#5F6368"; } end_dot Caption: Troubleshooting logic for spot tailing issues.

Problem 2: My spots are not visible, even after using UV light and a stain.

Answer: This issue typically points to problems with the sample concentration or the spotting technique itself.

  • Cause A: Sample is Too Dilute: The concentration of the compound in the solution being spotted is below the detection limit of the visualization method.[1]

    • Solution: Concentrate your sample. Alternatively, apply the sample to the TLC plate multiple times in the same spot, ensuring the solvent fully evaporates between each application.[12]

  • Cause B: Spotting Line is Submerged: If the origin line where you spotted your samples is below the level of the solvent in the developing chamber, your compounds will dissolve into the solvent pool instead of traveling up the plate.[12]

    • Solution: Always ensure the solvent level in the chamber is well below the origin line (typically 0.5 cm is sufficient).

  • Cause C: Compound Evaporation: Highly volatile compounds can evaporate from the plate before or during development.

    • Solution: This is less likely with this compound, but if suspected, cover the TLC chamber tightly and develop the plate immediately after spotting.

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Sample Preparation:

    • SM: Dissolve a small amount of this compound in a suitable solvent (e.g., EtOAc or CH2Cl2).

    • RM: Take a small aliquot from your reaction vessel using a capillary tube or micropipette. Dilute with a suitable solvent if necessary.

  • Spotting:

    • Using a capillary spotter, apply a small spot of the SM solution to the "SM" lane.

    • Apply a small spot of the RM solution to the "RM" lane.

    • In the "Co" lane, first spot the SM solution, and then carefully spot the RM solution directly on top of it.

  • Development: Place the spotted TLC plate in a closed chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analysis: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely in a fume hood.

  • Visualization: Visualize first with a UV lamp, circling spots. Then, proceed with a chemical stain (Protocol 2 or 3).

dot graph G { graph [rankdir="TB", splines=ortho, fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];

} caption { label = "Diagram: General TLC workflow for reaction monitoring."; fontsize = 12; fontcolor = "#5F6368"; } end_dot Caption: Workflow for monitoring reaction progress using TLC.

Protocol 2: Ninhydrin Staining
  • Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[4][14] Store in a sealed container.

  • Procedure:

    • Ensure the developed TLC plate is completely dry.

    • Using tweezers, quickly dip the plate into the ninhydrin solution.

    • Remove the plate and let the excess stain drip off.

    • Gently heat the plate with a heat gun until colored spots appear. Primary amines will typically yield purple/pink spots.[5]

Protocol 3: Potassium Permanganate (KMnO4) Staining
  • Reagent Preparation: Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water. Add 1.25 mL of 10% NaOH solution.[14] Store in a sealed, dark bottle.

  • Procedure:

    • Ensure the developed TLC plate is completely dry.

    • Quickly dip the plate into the KMnO4 solution.

    • Remove and gently heat with a heat gun.

    • Oxidizable compounds will appear as yellow or brown spots against a purple/pink background.[9]

References

Technical Support Center: Recrystallization of 4-Bromo-2-chloropyridin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-Bromo-2-chloropyridin-3-amine and its structural analogs. The successful isolation of a pure, crystalline product is a critical step in any synthetic workflow. Halogenated pyridinamines, due to their unique electronic and steric properties, can present specific challenges during recrystallization. This guide is designed to provide researchers, scientists, and drug development professionals with a logical framework for selecting an appropriate solvent system and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the selection of a recrystallization solvent for this class of compounds.

Q1: What are the ideal characteristics of a recrystallization solvent for my this compound derivative?

A successful recrystallization is predicated on the choice of a solvent that exhibits a significant difference in solubility for your compound at high and low temperatures.[1][2] The ideal solvent should meet the following criteria:

  • High Temperature Coefficient: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at room temperature or below.[2][3][4] This differential solubility is the driving force for crystallization upon cooling.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after your product crystallizes).[4][5]

  • Chemical Inertness: The solvent must not react with your compound.[2][3][6] Given the presence of an amine and reactive halogens, this is a critical consideration.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[2][5]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective for the scale of your work.[6]

Q2: How does the structure of this compound influence solvent choice?

The molecular structure provides key clues for initial solvent selection. This compound is a moderately polar molecule:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, and the ring itself is aromatic.

  • Amine Group (-NH2): This is a polar, basic functional group capable of hydrogen bonding.

  • Halogens (-Br, -Cl): These are electron-withdrawing groups that contribute to the overall polarity.

This combination suggests that solvents of intermediate polarity, such as alcohols, esters, or ketones, are excellent starting points. Pyridine-containing compounds can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[7]

Q3: Where should I start my solvent screening? Which solvents are good candidates?

A systematic, small-scale screening is the most efficient approach.[4] Using approximately 20-50 mg of your crude material in a small test tube, test a range of solvents across the polarity spectrum. Based on the structure, promising candidates include:

  • Alcohols: Ethanol, 2-Propanol (Isopropanol)

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF)

  • Non-polar (as anti-solvents): Hexanes, Heptane

Often, a single solvent is not ideal. If your compound is too soluble in one solvent but insoluble in another, a mixed-solvent system is the logical next step.[4][5] Common miscible pairs include ethanol/water, ethyl acetate/heptane, and toluene/hexane.[4][7][8]

Q4: Can I use the basicity of the amine to my advantage during purification?

Absolutely. If recrystallization of the freebase proves difficult, converting the amine to a salt can dramatically alter its solubility and improve its crystallization properties.[9]

  • Salt Formation: By dissolving your crude amine in a suitable solvent (like isopropanol or ethyl acetate) and adding a solution of an acid (e.g., HCl in ether or isopropanol), you can form the hydrochloride salt. This salt will often have very different solubility characteristics and may crystallize more readily.[7][10] This technique is particularly useful for removing non-basic impurities.

Troubleshooting Guide

This section provides direct answers to specific issues you may encounter during your experiments.

Q1: My compound is separating as an oil instead of forming crystals ("oiling out"). What's happening and how do I fix it?

"Oiling out" occurs when the solute comes out of a supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[11] This is a common issue, especially with compounds containing impurities that depress the melting point.

  • Cause: The solution is too concentrated, or it is being cooled too rapidly.[9][11]

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to reduce the saturation level.[9][11][12]

    • Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop (insulating it with paper towels can help) before moving it to an ice bath. Rapid cooling promotes oil formation.[9][12]

    • Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

    • Scratch/Seed: As the solution cools, vigorously scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site and induce crystallization.[11]

Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

This typically indicates one of two problems: either the solution is not saturated, or it is supersaturated and requires a trigger to initiate crystallization.

  • Cause: Too much solvent was used, or the solution is supersaturated.

  • Solutions:

    • Evaporate Excess Solvent: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[11][12] This increases the concentration.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask.[12] The microscopic imperfections on the glass can serve as nucleation points.

      • Seed Crystals: Add a tiny crystal of your compound (if you have any pure material) to the cooled solution. This provides a template for crystal growth.[9][12]

    • Use an Anti-solvent: If your compound is highly soluble, you may need to add a miscible "poor" solvent (an anti-solvent) to the solution to decrease solubility and force crystallization. This should be done slowly at room temperature.

Q3: My recovery yield is very low. How can I improve it?

While some loss of material is inherent to recrystallization, yields can be optimized by careful technique.[13]

  • Cause: Using too much solvent, incomplete crystallization, or re-dissolving the product during washing.

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions until the solute just dissolves. Using a large excess will keep more of your product in solution upon cooling, reducing the yield.[13]

    • Ensure Complete Cooling: Allow sufficient time for the solution to cool completely. Cooling in an ice-water bath for at least 20-30 minutes after it has reached room temperature can significantly increase recovery.[14]

    • Minimize Wash Volume: Wash the collected crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will dissolve some of your purified product.[13]

Data & Visualization
Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityRationale & Expected Behavior with this compound Derivatives
Water 100HighLikely insoluble even when hot. Potentially useful as an anti-solvent with a polar organic solvent like ethanol or acetone.[7]
Ethanol (95%) 78Med-HighGood Starting Point. Likely to dissolve the compound when hot and allow crystallization upon cooling.[7]
2-Propanol 82Med-HighSimilar to ethanol, a very good candidate for initial screening.
Ethyl Acetate 77MediumGood Starting Point. May show a good solubility differential. Often used with heptane as an anti-solvent.[8]
Acetone 56MediumMay be too effective a solvent, leading to high solubility even when cold. Can be useful with water or heptane as an anti-solvent.[7]
Toluene 111Low-MedMay be effective for less polar derivatives. The high boiling point can sometimes lead to oiling out.
Heptane/Hexane 98 / 69LowLikely insoluble. Excellent as an anti-solvent to be added to a solution in a more polar solvent like ethyl acetate or toluene.[7]
Diagram 1: Logical Workflow for Solvent Selection

This diagram outlines the decision-making process for identifying a suitable recrystallization solvent system.

Recrystallization_Workflow start Start: Crude Solid Product screening Small-Scale Solvent Screening (Ethanol, IPA, Ethyl Acetate, Toluene) start->screening decision1 Dissolves Hot, Crystallizes Cold? screening->decision1 decision2 Insoluble in All Hot Solvents? decision1->decision2 No single_solvent SUCCESS: Use Single Solvent System decision1->single_solvent Yes decision3 Soluble in All Cold Solvents? decision2->decision3 No no_solvent FAILURE: Consider alternative purification (e.g., Chromatography, Salt Formation) decision2->no_solvent Yes mixed_solvent Proceed to Mixed-Solvent System: 1. Dissolve in 'Good' Solvent (e.g., EtOAc) 2. Add 'Poor' Anti-Solvent (e.g., Heptane) until cloudy, then heat to clarify. decision3->mixed_solvent Yes decision3->no_solvent No

Caption: A flowchart illustrating the systematic approach to selecting a recrystallization solvent.

Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
  • Place ~20-30 mg of your crude compound into a small test tube or vial.

  • Add a potential solvent (e.g., ethanol) dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility.

  • If the solid does not dissolve at room temperature, gently warm the mixture in a hot water or sand bath towards the solvent's boiling point. Observe if the solid dissolves completely.[3]

  • If the solid dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show no solubility at room temperature but complete solubility when hot, followed by the formation of abundant crystals upon cooling.

Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add a small portion of ethanol, enough to create a slurry.

  • Heat the mixture to a gentle boil while stirring.

  • Add more hot ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.[13]

  • If there are insoluble impurities, perform a hot gravity filtration at this stage.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once cool, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass or drying dish to dry completely.

Protocol 3: Recrystallization from a Mixed-Solvent System (e.g., Ethyl Acetate/Heptane)
  • Place the crude solid in an Erlenmeyer flask on a stirrer/hotplate.

  • Heat the flask and add the minimum amount of the "good" solvent (ethyl acetate) required to dissolve the solid at a gentle boil.[5]

  • While maintaining the heat, add the "poor" solvent (heptane) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Add a few more drops of the "good" solvent (ethyl acetate) until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in Protocol 2, washing with a small amount of an ice-cold mixture of the two solvents (in the approximate final ratio).

References

Technical Support Center: Minimizing Palladium Catalyst Deactivation in Reactions with Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the deactivation of palladium catalysts in cross-coupling reactions involving aminopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter and seek to overcome the hurdles posed by these uniquely reactive molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to not only troubleshoot but also proactively design more robust and efficient catalytic systems.

Understanding the Challenge: The "Double-Edged Sword" of Aminopyridines

Aminopyridines are invaluable building blocks in medicinal chemistry, but their structure presents a fundamental challenge to palladium-catalyzed cross-coupling reactions. The issue stems from the dual nature of the aminopyridine scaffold: it acts as both a substrate and a potential catalyst poison.

The nitrogen atom of the pyridine ring and the exocyclic amino group are both Lewis basic. This allows them to coordinate strongly with the palladium center, which is a soft Lewis acid.[1] While some coordination is necessary for the catalytic cycle to proceed, excessive or improper binding can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.[1][2]

Studies have shown that the pyridine nitrogen atom is the primary site of coordination with palladium.[3][4] The exocyclic amino group, while also basic, generally does not participate directly in coordination, especially in acidic or neutral media.[3][4] However, its electronic influence on the pyridine ring can modulate the ring nitrogen's basicity and, consequently, its inhibitory effect.

Visualizing the Problem: Catalyst Sequestration

The following diagram illustrates the competing pathways: the desired catalytic cycle versus the deactivating coordination of the aminopyridine to the palladium center.

Caption: Competing pathways: the desired catalytic cycle versus catalyst deactivation by aminopyridine coordination.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific experimental observations, providing diagnostic questions and actionable solutions.

Issue 1: Low or No Conversion to Product

Q1: I'm seeing little to no formation of my desired product. What are the primary suspects when working with aminopyridines?

A1: With aminopyridines, the immediate suspect is often catalyst inhibition.[1] However, a systematic evaluation is crucial.

Initial Diagnostic Checklist:

  • Reagent Purity: Are your aminopyridine, coupling partner, and solvents anhydrous and pure? Moisture can hydrolyze reagents and deactivate the catalyst.[5] Impurities with sulfur or other Lewis basic functionalities can act as potent catalyst poisons.[6]

  • Inert Atmosphere: Was your reaction vessel thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[1][6]

  • Catalyst and Ligand Choice: Are you using a catalyst system known to be effective for challenging substrates? Standard catalysts like Pd(PPh₃)₄ may be ineffective for electron-rich and potentially coordinating substrates like aminopyridines.[1]

Troubleshooting & Optimization Strategies:

  • Move to More Active Catalyst Systems: For aminopyridines, particularly less reactive chloro- and aminopyridines, more electron-rich and sterically hindered phosphine ligands are often necessary to promote the oxidative addition step and stabilize the active catalyst.[1][7] Consider using pre-formed palladium precatalysts which can offer greater stability and activity.

Ligand FamilyKey Features & ApplicationsRecommended Precatalysts
Buchwald-Type Biarylphosphines Sterically demanding and electron-rich, excellent for challenging C-N and C-C couplings.G3 and G4 Palladacycles (e.g., XPhos Pd G3, RuPhos Pd G3)
Josiphos-Type Ferrocenylphosphines Robust and efficient for a variety of cross-couplings.-
Carbene Ligands (NHCs) Strong sigma-donors, offering high stability to the palladium center.PEPPSI-type catalysts
  • Optimize the Base: The choice of base is critical. While strong bases like NaOtBu or LHMDS are often required for C-N couplings, they can also promote side reactions.[8][9] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be more suitable. The physical form of the base can also matter; grinding inorganic bases before use can prevent clumping and improve reaction rates.[8]

  • Solvent Selection: Aprotic polar solvents like dioxane, toluene, or DMF are common. The choice can influence catalyst solubility, stability, and reactivity.

Issue 2: Observation of Catalyst Decomposition (Palladium Black)

Q2: My reaction mixture is turning black, and I suspect the catalyst is crashing out as palladium black. What's causing this, and how can I prevent it?

A2: The formation of palladium black is a clear indicator of catalyst aggregation and decomposition, leading to a loss of catalytic activity.[6] This is often a consequence of an unstable catalytic species.

Underlying Causes:

  • Ligand Dissociation: If the ligand does not bind strongly enough to the palladium center, the unprotected metal can aggregate.

  • Reductive Elimination from Unstable Intermediates: If the final reductive elimination step is slow, the intermediate palladium complex may decompose.

  • High Temperatures: Excessive heat can accelerate decomposition pathways.

Preventative Measures:

  • Employ Chelating or Bulky Ligands: Ligands that bind more strongly to the palladium center can prevent aggregation. Biarylphosphine ligands with bulky substituents (e.g., XPhos, RuPhos) are particularly effective.[9][10]

  • Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can enhance catalyst stability.

  • Use of Additives: In some cases, additives can stabilize the catalytic species.

Issue 3: Significant Formation of Side Products

Q3: My desired product is forming, but I'm also seeing significant amounts of side products like dehalogenated starting material or homocoupled products. How can I improve selectivity?

A3: Side product formation points to competing reaction pathways that are outcompeting your desired cross-coupling.

Common Side Reactions and Their Mitigation:

Side ProductProbable CauseMitigation Strategy
Dehalogenation (Hydrodehalogenation) Reaction of the palladium-aryl intermediate with a hydride source (e.g., solvent, amine, or water).[1]Ensure strictly anhydrous and degassed conditions. Choose a solvent less prone to acting as a hydride source.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen leading to oxidative homocoupling. Incomplete reduction of a Pd(II) precatalyst.[1]Rigorously degas all reagents and the reaction vessel. Use a direct Pd(0) source or ensure conditions favor complete precatalyst reduction.
Protodeborylation of Boronic Acid (Suzuki) Reaction with water or other protic species, especially at elevated temperatures.Use anhydrous conditions. A higher concentration of the base can sometimes suppress this pathway.

Experimental Protocols: A Starting Point for Optimization

The following protocols are intended as robust starting points. Optimization will likely be necessary for your specific substrate combination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloro-aminopyridine

This protocol is adapted for challenging aminopyridine substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the chloro-aminopyridine (1.0 equiv.), the amine coupling partner (1.2 equiv.), a suitable Buchwald ligand (e.g., RuPhos, 2-4 mol %), and the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol %).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Addition of Base and Solvent: Add the base (e.g., LiHMDS or NaOtBu, 1.5 equiv.) and then degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in palladium-catalyzed reactions with aminopyridines.

G Start Start: Low/No Product Yield Check_Reagents Verify Reagent Purity & Inert Atmosphere Start->Check_Reagents Catalyst_System Is the Catalyst System Active Enough? Check_Reagents->Catalyst_System Upgrade_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Use a Precatalyst (G3/G4) Catalyst_System->Upgrade_Catalyst No Optimize_Conditions Systematically Optimize: - Base (Strength & Type) - Solvent - Temperature Catalyst_System->Optimize_Conditions Yes Upgrade_Catalyst->Optimize_Conditions Decomposition Is Palladium Black Observed? Optimize_Conditions->Decomposition Stabilize_Catalyst Use Chelating/Bulky Ligand Lower Reaction Temperature Decomposition->Stabilize_Catalyst Yes Side_Products Are Side Products (Dehalogenation, Homocoupling) Significant? Decomposition->Side_Products No Stabilize_Catalyst->Optimize_Conditions Refine_Conditions Ensure Rigorous Anhydrous & Degassed Conditions Re-evaluate Base/Solvent Choice Side_Products->Refine_Conditions Yes Success Reaction Optimized Side_Products->Success No Refine_Conditions->Optimize_Conditions

References

How to prevent tailing of aminopyridines on silica gel chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purification of aminopyridines using silica gel chromatography. Here, we delve into the root causes of common issues like peak tailing and provide robust, field-proven troubleshooting strategies and detailed protocols to ensure successful separations.

Troubleshooting Guide: Eliminating Tailing of Aminopyridines

This section directly addresses the most common and frustrating issue encountered when purifying aminopyridines on silica gel: peak tailing.

Question: My aminopyridine is tailing (or streaking) severely on my silica gel column. What is happening and how can I fix it?

Answer:

Severe tailing of aminopyridines is a classic problem in normal-phase chromatography, and it stems from the fundamental chemical properties of both your compound and the stationary phase.

The Root Cause: An Acid-Base Interaction

Silica gel, while serving as a polar stationary phase, has a surface that is slightly acidic due to the presence of silanol groups (Si-OH).[1][2][3] Aminopyridines, as their name suggests, are basic compounds. The lone pair of electrons on the nitrogen atoms can readily interact with the acidic protons of the silanol groups. This strong, non-ideal interaction leads to a portion of your compound being retained more strongly than the rest, resulting in a "tail" rather than a sharp, symmetrical peak.[1][3] In some cases, this can even lead to irreversible binding and loss of yield.[4]

Visualizing the Interaction

The diagram below illustrates the problematic interaction between an aminopyridine molecule and the acidic silanol groups on the silica surface, which causes tailing. It also shows how a basic modifier like triethylamine (TEA) can prevent this.

G cluster_0 Mechanism of Tailing cluster_1 Prevention with Basic Modifier Silica Silica Surface (Acidic Silanol Groups) Tailing Strong Interaction & Tailing Silica->Tailing Aminopyridine Aminopyridine (Basic) Aminopyridine->Silica H-Bonding/ Protonation Silica_mod Silica Surface Aminopyridine_elute Aminopyridine (Elutes Symmetrically) Silica_mod->Aminopyridine_elute Weak, Ideal Interaction TEA Triethylamine (TEA) TEA->Silica_mod Neutralizes Silanol Sites NoTailing Symmetrical Peak Aminopyridine_elute->NoTailing

Caption: Tailing mechanism and its prevention by a basic modifier.

Solutions: A Multi-faceted Approach

There are several effective strategies to counteract this acid-base interaction. The best choice will depend on the specific properties of your aminopyridine and the available resources in your lab.

Strategy 1: Mobile Phase Modification (The Workhorse Method)

The most common and often simplest solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your aminopyridine for the acidic sites on the silica, effectively "passivating" or "deactivating" the stationary phase.[1][5][6]

Recommended Modifiers:

  • Triethylamine (TEA): Typically used at a concentration of 0.5-2% (v/v).[1][6] It is volatile, making it relatively easy to remove from your final product during solvent evaporation.

  • Ammonium Hydroxide: Often used in more polar solvent systems (e.g., Dichloromethane/Methanol). A common mixture is Chloroform-Methanol-conc. NH4OH in ratios like 100:10:1.[7]

ModifierTypical ConcentrationCommon Solvent SystemsProsCons
Triethylamine (TEA) 0.5 - 2% (v/v)Hexanes/Ethyl Acetate, DCM/MethanolHighly effective, volatile.[1][8][9]Can be difficult to remove completely from high-boiling point compounds.
Ammonium Hydroxide 0.5 - 2% (v/v)DCM/Methanol, Chloroform/MethanolEffective for polar amines.[7]Less volatile, introduces water.
Experimental Protocol: Column Chromatography with a TEA-Modified Eluent
  • Develop a TLC System:

    • Prepare a developing chamber with your chosen solvent system (e.g., 70:30 Hexanes:Ethyl Acetate) and add 1% TEA.

    • Run a TLC of your crude material. You should observe a significant improvement in spot shape compared to a system without TEA.

    • Adjust the solvent polarity to achieve an Rf value of ~0.2-0.3 for your target compound.

  • Prepare the Column:

    • Slurry Pack Method (Recommended):

      • In a beaker, add your silica gel to your chosen eluent (containing 1% TEA).

      • Stir to create a uniform slurry and pour it into your column.

      • Allow the silica to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

    • Dry Pack Method:

      • Dry pack your column with silica gel.

      • Flush the column with at least 2-3 column volumes of the TEA-containing eluent to ensure the entire silica bed is passivated before loading your sample.[6][10]

  • Load and Run the Column:

    • Dissolve your crude sample in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column.

    • Elute the column with your TEA-modified solvent system, collecting fractions as usual.

Strategy 2: Alternative Stationary Phases

If mobile phase modification is insufficient or undesirable, changing your stationary phase is the next logical step.

  • Basic Alumina: This is an excellent alternative to silica for the purification of basic compounds.[5][11][12] It is available in different grades (neutral and basic), with basic alumina (pH 9-10) being the most suitable for aminopyridines.[13][14] The procedure is similar to silica gel chromatography, but you will not need a basic modifier in your eluent.[12]

  • Amine-Functionalized Silica: This is a specialty silica gel where the surface has been chemically modified with amino groups.[3][15] These phases are designed specifically for the purification of basic compounds and eliminate the problematic ionic interactions.[15]

Stationary PhaseMechanismBest ForConsiderations
Silica Gel + TEA Neutralization of acidic sitesGeneral purpose, readily availableMost common, cost-effective
Basic Alumina Inherently basic surfaceStrongly basic compounds, alternative selectivityCan be more reactive, moisture-sensitive.[13]
Amine-Functionalized Silica Modified, non-acidic surfaceSensitive or challenging basic compoundsHigher cost, different selectivity.[16]

Frequently Asked Questions (FAQs)

Q1: I added TEA to my eluent, but I'm still seeing some tailing. What else can I do?

  • Increase TEA Concentration: You can try increasing the TEA concentration to 2% or even 3%.

  • Column Passivation: Ensure you have thoroughly flushed your column with the TEA-containing eluent before loading your sample, especially if you are dry-packing.

  • Sample Overload: Tailing can also be caused by overloading the column.[4][17] Try running the purification with a smaller amount of crude material.

  • Consider Alumina: Your compound may have a particularly strong interaction with silica that even TEA cannot fully mitigate. Switching to basic alumina is a strong next step.[12]

Q2: Will TEA react with my compound?

Triethylamine is a non-nucleophilic base and is unlikely to react with most organic compounds under chromatography conditions. It is specifically chosen for its ability to act as a proton scavenger without participating in other reactions.[1] However, if your compound is exceptionally sensitive to any base, you may need to consider alternative stationary phases.

Q3: How do I remove residual TEA from my purified product?

  • Evaporation: For most compounds, the majority of TEA will be removed upon evaporation of the solvent under reduced pressure (rotary evaporation).

  • High Vacuum: Placing the sample under a high vacuum for several hours can help remove the last traces.

  • Azeotropic Removal: Co-evaporating your sample with a solvent like toluene can help to azeotropically remove residual TEA.

  • Acidic Wash: If your compound is stable to acid, you can perform a liquid-liquid extraction. Dissolve your product in an organic solvent (like ethyl acetate) and wash with a dilute acid solution (e.g., 1% HCl or saturated NH4Cl) to protonate and remove the TEA into the aqueous layer. Be sure to neutralize and dry your organic layer afterward.

Q4: Can I use other amines, like pyridine or diisopropylethylamine (DIPEA)?

While other amines can be used, TEA is the standard for several reasons: it is effective, relatively volatile, and inexpensive. Pyridine is less basic and has a higher boiling point, making it more difficult to remove. DIPEA is a stronger, non-nucleophilic base but is more expensive and has a higher boiling point than TEA. For most applications, TEA remains the optimal choice.

References

Technical Support Center: Effective Workup Procedures for Palladium-Catalyzed Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions involving Pyridine Scaffolds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the workup and purification of these critical reactions. The unique electronic properties of the pyridine ring, while synthetically valuable, introduce specific hurdles, particularly concerning catalyst removal and product isolation. This guide provides in-depth, field-proven insights and actionable protocols to ensure the integrity and purity of your final compounds.

Frequently Asked Questions (FAQs)

Here we address the most common overarching questions related to the workup of palladium-catalyzed pyridine reactions.

Q1: What is the primary challenge in the workup of palladium-catalyzed reactions involving pyridines?

The principal difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can strongly coordinate with the palladium catalyst, forming stable complexes that are often soluble in the organic phase.[1] This strong chelation makes the removal of palladium residues challenging using standard aqueous washes or simple filtration, leading to product contamination.[1]

Q2: Why is the complete removal of palladium so critical, especially in a pharmaceutical context?

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent limits for elemental impurities in Active Pharmaceutical Ingredients (APIs). For palladium, the Permitted Daily Exposure (PDE) is 100 µ g/day , which for a drug with a daily dose of 10g, translates to a concentration limit of 10 parts per million (ppm).[1] Beyond regulatory compliance, residual palladium can interfere with downstream biological assays and compromise the stability and toxicity profile of the final compound.[2]

Q3: What are the general strategies for removing residual palladium from reactions containing pyridine products?

There are three main strategies, which can be used individually or in combination for optimal results:

  • Adsorption/Scavenging: This involves using solid-supported materials that selectively bind to palladium, which are then easily removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[1][3]

  • Crystallization: Purifying the product through crystallization can be highly effective, as the palladium impurities are often left behind in the mother liquor.[1][3]

  • Chromatography: Standard column chromatography is a common final purification step that can separate the desired product from the catalyst.[3][4]

Q4: How do I remove unreacted pyridine starting material or pyridine used as a solvent?

Excess pyridine can often be removed through an acidic aqueous wash. By washing the organic layer with a dilute acid solution (e.g., 1-5% HCl or 10-15% aqueous CuSO4), the pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[5][6][7] Co-evaporation with a high-boiling point solvent like toluene can also be effective for removing trace amounts of pyridine.[5][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: High levels of palladium remain in my product even after a standard aqueous workup and filtration.

  • Probable Cause: Strong coordination of the pyridine nitrogen in your product to the palladium catalyst is preventing its removal.[1][3] Finely dispersed palladium particles may also be passing through standard filter paper.

  • Solution:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT) are particularly effective due to their strong affinity for palladium.[1][9]

    • Filter through Celite®: Before scavenging, dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This will remove insoluble palladium species and finely dispersed particles that might otherwise pass through a standard filter.[4][10][11]

    • Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time to maximize palladium removal.[1]

Issue 2: My product yield is significantly lower after using activated carbon for palladium removal.

  • Probable Cause: Non-specific adsorption of your pyridine-containing product onto the surface of the activated carbon.[3]

  • Solution:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium but low affinity for your product. Thiol-based silica scavengers often exhibit better selectivity than broad-spectrum adsorbents like activated carbon.[3][12]

    • Minimize Scavenger Amount: Use the minimum effective amount of activated carbon. This can be determined through small-scale optimization experiments.

    • Solvent Selection: Choose a solvent in which your product is highly soluble. This can help minimize its adsorption onto the scavenger.[3]

Issue 3: An emulsion has formed during the aqueous wash of my reaction mixture.

  • Probable Cause: The presence of both organic and aqueous soluble components, potentially including pyridinium salts and other reaction byproducts, can lead to the formation of stable emulsions.

  • Solution:

    • Add Brine: Washing with a saturated aqueous solution of NaCl (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filter through Celite®: Passing the entire emulsified mixture through a pad of Celite® can sometimes help to break the emulsion.

    • Solvent Dilution: Diluting the organic layer with more solvent can sometimes resolve the emulsion.

Issue 4: My Buchwald-Hartwig amination of a 2-bromopyridine is sluggish and the workup is complicated by side products.

  • Probable Cause: The amination of 2-halopyridines is notoriously challenging due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[10] This can lead to incomplete conversion and the formation of side products like hydrodehalogenation.[13]

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich ligands such as BrettPhos or RuPhos. These ligands can promote the desired reductive elimination step, outcompeting catalyst deactivation and side reactions.[13]

    • Workup Procedure: After the reaction, cool the mixture, dilute it with a solvent like ethyl acetate, and filter through a short plug of Celite to remove the bulk of the palladium residues before proceeding with aqueous washes.[10]

Experimental Protocols & Data

Protocol 1: General Workup and Palladium Scavenging

This protocol provides a robust starting point for the purification of pyridine derivatives from palladium-catalyzed reactions.

  • Initial Filtration:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Prepare a short plug of Celite® in a sintered glass funnel and filter the reaction mixture through it. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.[4][10]

  • Aqueous Wash (if excess pyridine or basic impurities are present):

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1% HCl) or 10% aqueous CuSO4 solution to remove basic impurities.[5]

    • Follow with a wash using saturated aqueous sodium bicarbonate to neutralize any remaining acid, and then a final wash with brine.

  • Palladium Scavenging:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Redissolve the crude product in an appropriate solvent.

    • Add a palladium scavenger (see Table 1 for options). A typical starting point is 3-5 equivalents of scavenger relative to the initial amount of palladium catalyst.[1]

    • Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined experimentally.

    • Filter off the scavenger and wash it with fresh solvent.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Loading (wt%)AdvantagesDisadvantages
SiliaMetS® Thiol Thiol10-15High affinity and selectivity for Pd, robust under various conditions.[1][9]Higher cost compared to activated carbon.
Trimercaptotriazine (TMT) Thiol5-10Very high affinity for palladium.[1]Can sometimes be less selective.
Activated Carbon N/A5-20Low cost, effective for removing various impurities.[1]Can cause product loss due to non-specific adsorption.[3]
SiliaMetS® Thiourea Thiourea10-15Versatile for various forms of palladium.[9]May have different selectivity profiles compared to thiols.

Visualized Workflows

Diagram 1: General Workup Decision Tree

This diagram outlines a logical workflow for the purification of pyridine-containing products after a palladium-catalyzed reaction.

G A Reaction Mixture B Dilute with Organic Solvent A->B C Filter through Celite® B->C D Aqueous Wash? C->D E Acidic Wash (e.g., 1% HCl) Neutralize & Brine Wash D->E Yes F Concentrate Organic Layer D->F No E->F G High Pd Content? F->G H Add Pd Scavenger (e.g., SiliaMetS Thiol) G->H Yes J Final Product G->J No I Stir & Filter H->I K Final Product I->K

Caption: Decision tree for workup of Pd-catalyzed pyridine reactions.

Diagram 2: Palladium Removal Strategies

This diagram illustrates the different approaches for palladium removal discussed in this guide.

G cluster_0 Physical Removal cluster_1 Chemical Sequestration A Filtration through Celite® B Crystallization C Column Chromatography D Adsorption (Activated Carbon) E Scavenging (Thiol-functionalized Silica) Start Crude Product (contains Pd) Start->A Start->B Start->C Start->D Start->E

Caption: Overview of palladium removal techniques.

References

Validation & Comparative

A Comparative Guide to the Reactivity of C-Br versus C-Cl in 4-Bromo-2-chloropyridin-3-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selective functionalization of polyhalogenated heterocycles is a cornerstone of molecular design. The ability to predictably introduce substituents at specific positions on a heteroaromatic scaffold is paramount for generating molecular diversity and fine-tuning physicochemical and pharmacological properties. 4-Bromo-2-chloropyridin-3-amine stands as a valuable and versatile building block, offering two distinct halogen atoms—bromine and chlorine—that can be selectively manipulated in cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of the C-Br and C-Cl bonds in this substrate, supported by fundamental principles and illustrative experimental protocols.

The Decisive Step: Understanding the Basis of C-X Reactivity in Cross-Coupling

The differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is fundamentally governed by the bond dissociation energies (BDEs) of the C-X bonds. The generally accepted trend for the reactivity of aryl halides is:

C-I > C-Br > C-Cl > C-F

This reactivity order is inversely correlated with the C-X bond strength; a weaker bond is more readily cleaved. The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. This step involves the cleavage of the C-X bond and the formation of a new organopalladium(II) species. The lower bond dissociation energy of the C-Br bond (approximately 276-290 kJ/mol) compared to the C-Cl bond (approximately 339-346 kJ/mol) means that the oxidative addition to the C-Br bond has a lower activation energy and thus proceeds at a faster rate under milder conditions.[1][2]

The position of the halogen on the pyridine ring also influences reactivity. Halogens at the 2- and 4-positions of the pyridine ring are generally more activated towards oxidative addition due to the electron-withdrawing nature of the ring nitrogen. However, in dihalogenated systems with different halogens, the inherent reactivity of the halogens (I > Br > Cl) is typically the dominant factor in determining the site of initial reaction.[3]

Visualizing the Catalytic Cycle: The Key to Selectivity

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the critical oxidative addition step where the selective cleavage of the C-Br or C-Cl bond occurs.

Cross_Coupling_Cycle cluster_0 Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L2 Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product ArX Ar-X (this compound) ArX->Oxidative_Addition Organometallic R'-M (e.g., Ar'B(OH)2) Organometallic->Transmetalation Base Base Base->Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2->Reductive_Elimination

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Experimental Analysis: A Case Study

Suzuki-Miyaura Coupling: Preferential Reaction at the C-Br Bond

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. When this compound is subjected to typical Suzuki-Miyaura conditions, the reaction is expected to proceed with high selectivity at the more reactive C-4 bromine position.

Reaction Scheme:

Table 1: Predicted Outcome of Suzuki-Miyaura Coupling

EntryC-X Bond TargetedProductPredicted YieldSelectivity (C-Br:C-Cl)
1C-Br2-Chloro-4-phenylpyridin-3-amine>90%>95:5
2C-Cl4-Bromo-2-phenylpyridin-3-amine<5%

This high selectivity is a direct consequence of the lower bond dissociation energy of the C-Br bond, facilitating its preferential oxidative addition to the palladium catalyst.

Buchwald-Hartwig Amination: Selective C-N Bond Formation at the C-Br Position

Similarly, the Buchwald-Hartwig amination, a cornerstone for C-N bond formation, is expected to exhibit high selectivity for the C-Br bond in this compound.[6][7]

Reaction Scheme:

Table 2: Predicted Outcome of Buchwald-Hartwig Amination

EntryC-X Bond TargetedProductPredicted YieldSelectivity (C-Br:C-Cl)
1C-Br2-Chloro-4-morpholinopyridin-3-amine>85%>95:5
2C-Cl4-Bromo-2-morpholinopyridin-3-amine<5%

The rationale for this selectivity mirrors that of the Suzuki-Miyaura coupling: the greater reactivity of the C-Br bond in the crucial oxidative addition step of the catalytic cycle.

Detailed Experimental Protocols

The following protocols are provided as a guide for performing selective cross-coupling reactions on this compound. These are based on established procedures for similar substrates and may require optimization for specific coupling partners.[4][5][8]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

Objective: To synthesize 2-chloro-4-phenylpyridin-3-amine.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: This compound Phenylboronic acid K2CO3 Pd(PPh3)4 start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed 1,4-Dioxane/Water inert->solvent heat Heat to 90°C (4-12h) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: Cool, Dilute, Wash monitor->workup purify Purify: Column Chromatography workup->purify end End: 2-Chloro-4-phenylpyridin-3-amine purify->end

Figure 2. Experimental workflow for selective Suzuki-Miyaura coupling.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-4 Position

Objective: To synthesize 2-chloro-4-morpholinopyridin-3-amine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Schlenk tube and standard glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Seal the tube and add anhydrous, degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The comparative reactivity of the C-Br and C-Cl bonds in this compound in palladium-catalyzed cross-coupling reactions is overwhelmingly in favor of the C-Br bond at the 4-position. This selectivity is a direct consequence of its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step. This inherent reactivity allows for the predictable and selective synthesis of 4-substituted-2-chloropyridin-3-amine derivatives, which can serve as valuable intermediates for further functionalization at the C-2 chloro position under more forcing conditions. By understanding and leveraging these fundamental reactivity principles, researchers can strategically design and execute synthetic routes to access a wide array of complex and novel pyridine-based molecules for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Palladium Ligand Selection for the Cross-Coupling of 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized 2-Amino-pyridines

In the landscape of modern drug discovery and materials science, the substituted pyridine motif is a cornerstone of molecular design.[1] Specifically, the 4-bromo-2-chloropyridin-3-amine scaffold represents a highly versatile building block, offering two distinct halogenated sites for sequential and regioselective functionalization. The ability to precisely introduce carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions is paramount for elaborating this core into complex, high-value molecules.[2][3]

However, the inherent reactivity differences between the C-Br and C-Cl bonds, coupled with the electronic landscape of the pyridine ring, present a significant synthetic challenge. The success of any cross-coupling strategy hinges critically on the selection of the appropriate palladium ligand.[4][5] This guide provides a comparative analysis of common palladium ligands, offering field-proven insights and experimental data to empower researchers in making informed decisions for the efficient and selective cross-coupling of this compound.

The Regiochemical Challenge: C4-Br vs. C2-Cl

The primary challenge in the functionalization of this compound is controlling which carbon-halogen bond reacts. The outcome is determined by the kinetics of the first and rate-limiting step in the catalytic cycle: oxidative addition of the C-X bond to the Pd(0) center. Two main factors are at play:

  • Carbon-Halogen Bond Strength: The dissociation energy of C-X bonds follows the trend C-Cl > C-Br.[6] Consequently, the C-Br bond at the C4 position is inherently more labile and kinetically favored to undergo oxidative addition over the stronger C-Cl bond at the C2 position.

  • Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen atom activates adjacent positions (C2 and C6) toward oxidative addition.[6][7] This effect makes the C2 position electronically favored for reaction.

For this compound, these two factors are in opposition. The reaction at C4 is favored by the weaker C-Br bond, while the reaction at C2 is favored by electronic activation. In most standard cross-coupling reactions, the difference in bond strength is the dominant factor, leading to preferential reactivity at the C4-Br position.[6] This guide will therefore focus on ligands that efficiently catalyze this primary transformation.

The Central Role of the Ligand in Catalysis

The ligand is not a passive spectator; it is an active controller of the catalyst's properties. By coordinating to the palladium center, the ligand modulates its steric and electronic environment, profoundly influencing the rate and outcome of the catalytic cycle.[8] For challenging substrates like dihalogenated pyridines, bulky, electron-rich ligands are often required to promote the formation of the active, monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the final reductive elimination to release the product.[5][8]

cluster_cycle Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L n OA_Complex R-Pd(II)(X)L n Pd0->OA_Complex Oxidative Addition (R-X) TM_Complex R-Pd(II)(Nu)L n OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Binding & Deprotonation (B-H) (+ Nu-M or R'₂NH) TM_Complex->Pd0 Reductive Elimination Product R-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance of Palladium Ligands

The choice of ligand is dictated by the specific transformation being performed (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Below is a comparative summary based on literature data for similar substrates.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. While traditional ligands can be effective, modern bulky phosphine ligands often provide superior results, especially with heteroaryl chlorides.

Pd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Insights & References
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O10012~60-75Standard, baseline conditions. May require longer times or higher catalyst loading.[9][10]
PdCl₂(dppf)dppfK₂CO₃DME802-6~80-90Dppf is a reliable bidentate ligand that often improves yields over PPh₃.[11]
Pd(OAc)₂SPhosK₃PO₄Toluene10016>95Bulky, electron-rich biaryl phosphine ligands like SPhos are highly effective for heteroaryl couplings.[11]
Pd₂(dba)₃XPhosK₃PO₄Dioxane10012>95XPhos is another excellent choice, known for its high activity and broad substrate scope.[12]
Table 2: Buchwald-Hartwig Amination with Morpholine

The formation of C-N bonds is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination requires carefully chosen ligands to facilitate the coupling of amines with aryl halides.[13]

Pd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Insights & References
Pd(OAc)₂BINAPCs₂CO₃Toluene10018~70-80An early-generation bidentate ligand, effective but often superseded by more active systems.
Pd₂(dba)₃XantphosCs₂CO₃Dioxane11012>90The wide bite angle of Xantphos is well-suited for promoting reductive elimination.[5][14]
Pd₂(dba)₃XPhosNaOtBuToluene11012>95A highly general and active ligand for C-N coupling, often the first choice for optimization.[12]
Pd(OAc)₂RuPhosK₂CO₃t-BuOH8016>90Another highly active Buchwald ligand, often effective under milder conditions.[15]
Table 3: Sonogashira Coupling with Phenylacetylene

The Sonogashira coupling provides a powerful route to alkynylated heterocycles. The reaction traditionally uses a copper(I) co-catalyst, although copper-free methods have been developed.[16][17]

Pd PrecursorLigandCo-catalystBaseSolventTemp (°C)Yield (%)Key Insights & References
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF50~85-95The classic Sonogashira conditions are often highly effective for aryl bromides.[18][19]
Pd(OAc)₂SPhosNoneCs₂CO₃Dioxane100~80-90Copper-free conditions are possible with bulky phosphine ligands, avoiding issues with alkyne homocoupling.
PdCl₂(PPh₃)₂PPh₃NoneTBAFNone80~90A solvent-free, copper-free method using TBAF as the base.[20]

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures based on established literature methods and should be optimized for specific substrates and scales.[11][12]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

Objective: To synthesize 2-chloro-3-amino-4-phenylpyridine from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • XPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position

Objective: To synthesize 4-(morpholino)-2-chloropyridin-3-amine from this compound and morpholine.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • Xantphos (0.036 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed toluene, followed by this compound and morpholine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Setup 1. Reaction Setup (Flask, Reagents, Inert Gas) Solvent 2. Add Degassed Solvent & Reactants Setup->Solvent Reaction 3. Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 4. Work-up (Quench, Extract, Wash) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Ligand Selection Decision Framework

Choosing the optimal ligand from the outset can save significant time and resources. This decision tree provides a starting point for ligand selection based on the desired transformation.

Start Goal: Couple at C4-Br of This compound Bond_Type What bond type? Start->Bond_Type CC_Bond C-C Bond Bond_Type->CC_Bond C-C CN_Bond C-N Bond Bond_Type->CN_Bond C-N C_sp_Bond C(sp)-C(sp2) Bond Bond_Type->C_sp_Bond C-C(sp) Suzuki Suzuki Coupling (Boronic Acids) CC_Bond->Suzuki Buchwald Buchwald-Hartwig (Amines) CN_Bond->Buchwald Sonogashira Sonogashira (Alkynes) C_sp_Bond->Sonogashira Ligand_Suzuki Recommended Ligands: - XPhos - SPhos - dppf Suzuki->Ligand_Suzuki Ligand_BH Recommended Ligands: - Xantphos - XPhos / RuPhos - BINAP Buchwald->Ligand_BH Ligand_Sono Recommended Ligands: - PPh₃ (with CuI) - SPhos (Cu-free) Sonogashira->Ligand_Sono

Caption: A decision tree to guide initial ligand selection.

Conclusion

The selective functionalization of this compound is a highly achievable goal that unlocks access to a rich chemical space for drug discovery and materials science. While the inherent reactivity of the C-Br bond favors initial coupling at the C4 position, the efficiency and success of the transformation are overwhelmingly dictated by the choice of palladium ligand. For C-C Suzuki-Miyaura couplings, bulky biaryl phosphine ligands such as XPhos and SPhos offer superior performance over traditional systems. For C-N Buchwald-Hartwig aminations, ligands with specific steric and electronic properties like Xantphos and XPhos are critical for high yields. By understanding the principles of reactivity and the role of the ligand, and by employing the robust protocols outlined in this guide, researchers can confidently and efficiently navigate the challenges of cross-coupling on this valuable synthetic platform.

References

A Comparative Guide to the Biological Activity Screening of 4-Bromo-2-chloropyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridinamine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its inherent physicochemical properties, such as metabolic stability and aqueous solubility, make it a cornerstone for the development of novel therapeutics.[1] Within this class, the 4-bromo-2-chloropyridin-3-amine core represents a particularly intriguing starting point for drug discovery. The strategic placement of halogen atoms and an amino group provides multiple points for synthetic modification, allowing for the generation of diverse chemical libraries. This guide provides a comprehensive overview of the biological activity screening of analogs derived from this scaffold, offering a comparative analysis of their potential as anticancer and antimicrobial agents. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical, yet realistic, experimental data to guide researchers in this promising field.

Designing a Screening Cascade for this compound Analogs

The initial step in evaluating a new chemical series is to design a logical and efficient screening cascade. This typically begins with broad, high-throughput primary assays to identify initial "hits," followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.

Primary Screening: A Two-pronged Approach

Given the known biological activities of substituted pyridines, a logical primary screening strategy for this compound analogs would involve parallel assessment of their anticancer and antimicrobial properties.

  • Anticancer Screening: A foundational assay to assess general cytotoxicity against a panel of cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Antimicrobial Screening: The zone of inhibition assay is a classical and effective method for the initial evaluation of antimicrobial activity. This technique provides a qualitative and semi-quantitative measure of a compound's ability to inhibit the growth of various bacterial and fungal strains.

The following diagram illustrates the workflow for the primary biological activity screening of our hypothetical analog library.

Caption: Workflow for primary biological activity screening.

Experimental Protocols

MTT Assay for In Vitro Anticancer Activity

This protocol outlines the steps for determining the cytotoxic effects of the this compound analogs on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, HCT-116 - colon, A549 - lung)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • This compound analogs (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 5 x 104 cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the analog stock solutions in complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48 hours under the same conditions as step 1.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Zone of Inhibition Assay for Antimicrobial Activity

This protocol describes a method for screening the antimicrobial activity of the synthesized analogs against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Nutrient agar plates

  • Sterile cotton swabs

  • This compound analogs (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., a standard antibiotic disc like ciprofloxacin)

  • Negative control (solvent disc)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension of each test organism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a nutrient agar plate to create a bacterial lawn.

  • Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) onto the surface of the inoculated agar plates.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of each analog solution onto a separate disc. Also, apply the positive and negative controls to their respective discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters (mm). The size of the zone is proportional to the antimicrobial activity of the compound.

Comparative Biological Activity Data

The following table summarizes the hypothetical, yet representative, biological activity data for a series of five this compound analogs. These analogs feature different substituents at the 3-amino position, allowing for an initial structure-activity relationship (SAR) analysis.

Compound IDR-Group (at 3-amino)Anticancer Activity (IC50 in µM)Antimicrobial Activity (Zone of Inhibition in mm)
MCF-7 HCT-116
Cpd-1 -H> 100> 100
Cpd-2 -CH352.368.1
Cpd-3 -CH2CH335.845.2
Cpd-4 -CH2-Ph12.518.7
Cpd-5 -CH2-(4-F-Ph)8.110.4

Data Interpretation and Structure-Activity Relationship (SAR) Insights:

The data presented in the table suggests a clear trend in the biological activity of these analogs.

  • Anticancer Activity: The parent compound, this compound (Cpd-1), is largely inactive against the tested cancer cell lines. However, the introduction of alkyl and benzyl substituents at the 3-amino position progressively increases the cytotoxic potency. The most active compound, Cpd-5, which features a 4-fluorobenzyl group, exhibits single-digit micromolar IC50 values against the MCF-7 and HCT-116 cell lines. This suggests that a larger, more lipophilic, and potentially electron-withdrawing substituent at this position is favorable for anticancer activity. The presence of the fluorine atom in Cpd-5 compared to Cpd-4 likely enhances its activity through improved cellular uptake or target engagement.[2]

  • Antimicrobial Activity: A similar trend is observed for the antimicrobial activity. The unsubstituted analog (Cpd-1) shows minimal activity. The introduction of alkyl and benzyl groups leads to a significant increase in the zone of inhibition against both S. aureus and E. coli. The 4-fluorobenzyl analog (Cpd-5) is again the most potent, indicating that the structural features that enhance anticancer activity may also contribute to antimicrobial efficacy. Halogenated compounds have been shown to possess enhanced antimicrobial properties.[3]

Potential Mechanism of Action: Targeting Key Signaling Pathways

The observed anticancer activity of the this compound analogs, particularly the more potent derivatives, suggests that they may be acting as inhibitors of key cellular signaling pathways that are often dysregulated in cancer. Pyridine-based scaffolds are known to be effective inhibitors of various protein kinases.[4] Two prominent pathways that are frequently targeted by such small molecules are the EGFR and MAPK/ERK signaling pathways.

  • EGFR Signaling Pathway: The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5][6] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target.

  • MAPK/ERK Signaling Pathway: This pathway is a central regulator of cell growth, differentiation, and survival.[7][8] The BRAF kinase is a key component of this pathway, and mutations in BRAF are found in a significant percentage of human cancers.

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway and a hypothetical point of inhibition by our this compound analogs.

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Analog This compound Analog (e.g., Cpd-5) Analog->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Based on the SAR data, it is plausible that the more potent analogs, such as Cpd-5, could be acting as inhibitors of a kinase within this pathway, for instance, BRAF. The structural modifications to the 3-amino position may allow for optimal binding within the ATP-binding pocket of the kinase, thereby blocking its activity and preventing downstream signaling, ultimately leading to the observed anticancer effects. Further experimental validation, such as in vitro kinase inhibition assays, would be required to confirm this hypothesis.

Conclusion and Future Directions

This guide has provided a framework for the biological activity screening of this compound analogs. The presented data, while hypothetical, illustrates the potential of this scaffold for the development of novel anticancer and antimicrobial agents. The preliminary SAR suggests that substitution at the 3-amino position is a key determinant of biological activity, with larger, halogenated benzyl groups showing the most promise.

Future work should focus on expanding the analog library with a wider variety of substituents at the 3-amino position and also exploring modifications at other positions of the pyridine ring. Promising "hit" compounds from the primary screen should be progressed to secondary assays to confirm their activity, determine their mechanism of action (e.g., through kinase profiling), and assess their selectivity and potential for further development as therapeutic candidates.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 4-Bromo-2-chloropyridin-3-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal structural confirmation of substituted pyridines is a cornerstone of rigorous scientific practice. The isomeric variations of a molecule, while possessing the same molecular formula, can exhibit profoundly different chemical, physical, and biological properties. This guide provides an in-depth comparison of the expected spectroscopic data for 4-Bromo-2-chloropyridin-3-amine and its key positional isomers. By understanding the predictable effects of substituent placement on the pyridine ring, researchers can confidently distinguish between these closely related compounds.

This document moves beyond a simple listing of data. It delves into the causal relationships between molecular structure and spectroscopic output, empowering the reader to interpret spectral data with a foundation in established principles. The protocols described herein are designed to be self-validating, ensuring that the data obtained is both reliable and reproducible.

The Imperative of Isomer Identification

The precise arrangement of the bromo, chloro, and amino substituents on the pyridine ring dictates the molecule's electronic distribution, dipole moment, and steric environment. These factors, in turn, influence its reactivity, potential as a pharmaceutical intermediate, and toxicological profile. An incorrect isomer in a synthesis workflow can lead to failed reactions, impure products, and misleading biological data. Therefore, the ability to definitively identify the correct isomer is not merely an academic exercise but a critical component of successful research and development.

This guide will focus on the spectroscopic differentiation of the following key isomers:

  • Isomer 1: this compound (Target Compound)

  • Isomer 2: 2-Bromo-4-chloropyridin-3-amine

  • Isomer 3: 3-Bromo-2-chloropyridin-4-amine

  • Isomer 4: 2-Amino-3-bromo-5-chloropyridine

¹H and ¹³C NMR Spectroscopy: The Pillars of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is directly influenced by the positions of electron-donating groups (EDGs) like the amino group (-NH₂) and electron-withdrawing groups (EWGs) like the halogens (-Br, -Cl) and the pyridine nitrogen itself.

The Causality of Chemical Shifts in Substituted Pyridines

The pyridine nitrogen is strongly electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene. The positions of other substituents further modulate this effect:

  • Amino Group (-NH₂): As a strong electron-donating group, the amino group will shield the ortho and para positions, causing the corresponding ¹H and ¹³C signals to shift upfield (to lower ppm values).

  • Halogens (-Br, -Cl): These are electron-withdrawing through induction but can be weakly electron-donating through resonance. Their primary effect on the pyridine ring is deshielding, causing downfield shifts (to higher ppm values). The electronegativity of chlorine is greater than bromine, leading to a more pronounced deshielding effect.

By analyzing the number of signals, their chemical shifts, multiplicities (splitting patterns), and coupling constants (J), we can piece together the substitution pattern of the pyridine ring.

Predicted ¹H NMR Data Comparison

The following table outlines the predicted ¹H NMR chemical shifts and multiplicities for the aromatic protons of the four isomers. These predictions are based on established substituent effects on the pyridine ring.

IsomerPredicted ¹H NMR Data (Aromatic Region)Rationale for Differentiation
1: this compound H-5: ~7.8-8.0 ppm (d, J ≈ 5-6 Hz)H-6: ~8.0-8.2 ppm (d, J ≈ 5-6 Hz)Two doublets in the downfield region, indicating two adjacent protons. The deshielding effect of the para-bromo and ortho-chloro groups will be prominent.
2: 2-Bromo-4-chloropyridin-3-amine H-5: ~7.2-7.4 ppm (d, J ≈ 5-6 Hz)H-6: ~8.1-8.3 ppm (d, J ≈ 5-6 Hz)Two doublets. H-5 will be significantly upfield compared to Isomer 1 due to the para-amino group's shielding effect. H-6 remains downfield due to its proximity to the nitrogen.
3: 3-Bromo-2-chloropyridin-4-amine H-5: ~6.7-6.9 ppm (d, J ≈ 5-6 Hz)H-6: ~7.9-8.1 ppm (d, J ≈ 5-6 Hz)Two doublets. H-5 will be the most upfield of all isomers due to the strong shielding from the para-amino group.
4: 2-Amino-3-bromo-5-chloropyridine H-4: ~7.6-7.8 ppm (d, J ≈ 2-3 Hz)H-6: ~8.0-8.2 ppm (d, J ≈ 2-3 Hz)Two doublets with a smaller meta-coupling constant. The protons are not adjacent. H-4 is deshielded by the adjacent bromine. H-6 is deshielded by the nitrogen.

Note: The -NH₂ protons will appear as a broad singlet, typically between 4.5-6.0 ppm, the exact position being dependent on solvent and concentration.

Predicted ¹³C NMR Data Comparison

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbons directly attached to electronegative atoms (N, Cl, Br) will be significantly deshielded.

IsomerPredicted ¹³C NMR Data (Aromatic Region)Key Differentiating Features
1: this compound C2, C4, C3 will be significantly downfield due to direct attachment of Cl, Br, and NH₂. C5 and C6 will be distinct.The carbon bearing the bromine (C4) will be relatively upfield compared to the carbon bearing the chlorine (C2).
2: 2-Bromo-4-chloropyridin-3-amine C2, C4, C3 will be significantly downfield.The carbon bearing the bromine (C2) will be significantly downfield. The carbon bearing the chlorine (C4) will also be downfield.
3: 3-Bromo-2-chloropyridin-4-amine C2, C3, C4 will be significantly downfield.The carbon bearing the amino group (C4) will be strongly deshielded.
4: 2-Amino-3-bromo-5-chloropyridine C2, C3, C5 will be significantly downfield.The carbon bearing the amino group (C2) will be significantly downfield. The number and relative positions of the quaternary carbon signals will be distinct for each isomer.

Mass Spectrometry: Unveiling Molecular Weight and Halogen Presence

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.

The Isotopic Signature of Bromine and Chlorine

Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), leading to a characteristic M+2 peak with an intensity of about one-third of the molecular ion (M) peak.[1] Bromine also has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), resulting in M and M+2 peaks of nearly equal intensity.[1]

For a molecule containing one bromine and one chlorine atom, we expect a complex isotopic pattern for the molecular ion:

  • M peak: Contains ³⁵Cl and ⁷⁹Br

  • M+2 peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br

  • M+4 peak: Contains ³⁷Cl and ⁸¹Br

The relative intensities of these peaks will be approximately 3:4:1, providing a definitive signature for the presence of one chlorine and one bromine atom.[2]

Predicted Mass Spectrometry Data
IsomerMolecular Weight (Monoisotopic)Expected Molecular Ion Cluster (m/z)Potential Fragmentation Pathways
All Isomers 205.92 g/mol 206, 208, 210 (in approx. 3:4:1 ratio)- Loss of H- Loss of NH₂- Loss of Cl- Loss of Br- Loss of HCN from the pyridine ring

While all isomers will exhibit the same molecular ion cluster, subtle differences in fragmentation patterns may arise due to the different positions of the substituents influencing bond strengths. However, the primary utility of MS in this context is the confirmation of the elemental composition.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. While it is generally less powerful than NMR for differentiating positional isomers of this type, it is an excellent tool for confirming the presence of key functional groups.

Characteristic Vibrational Frequencies
  • N-H Stretching: The amino group will show two distinct stretching bands for the symmetric and asymmetric stretches, typically in the range of 3300-3500 cm⁻¹. The exact positions can be influenced by hydrogen bonding.

  • N-H Bending: A scissoring vibration for the -NH₂ group is expected around 1600-1650 cm⁻¹.

  • C=C and C=N Ring Stretching: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: The aromatic C-N stretch is typically found in the 1250-1350 cm⁻¹ range.[3]

  • C-Cl and C-Br Stretching: These vibrations occur in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively without computational support.

While the overall IR spectra of the isomers are expected to be very similar, minor shifts in the positions and intensities of the ring stretching and C-N stretching bands may be observable due to the different electronic environments.

Predicted Infrared Spectroscopy Data
IsomerN-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)Aromatic C=C/C=N Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
All Isomers ~3450, ~3350~1620~1580, ~1470, ~1420~1300

The primary value of IR spectroscopy in this context is to confirm the presence of the amino group and the aromatic pyridine ring across all synthesized isomers.

Visualizing the Structures and Workflows

To aid in the conceptualization of the isomeric differences and the analytical process, the following diagrams are provided.

isomers cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 2-Bromo-4-chloropyridin-3-amine cluster_3 Isomer 3: 3-Bromo-2-chloropyridin-4-amine cluster_4 Isomer 4: 2-Amino-3-bromo-5-chloropyridine I1 Structure of Isomer 1 I2 Structure of Isomer 2 I3 Structure of Isomer 3 I4 Structure of Isomer 4

Caption: Molecular structures of the four key isomers.

workflow Sample Synthesized Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR Data Comparative Data Analysis NMR->Data MS->Data IR->Data ID Isomer Identification Data->ID

Caption: General experimental workflow for isomer differentiation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the aminopyridine isomer into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent fully dissolves the sample.[4]

    • Vortex or gently sonicate the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.[4]

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any contaminants.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).[6]

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe or GC inlet can be used.

    • The sample is vaporized and enters the ion source.

    • Ionize the sample using a beam of high-energy electrons (typically 70 eV).[7]

    • The resulting ions are accelerated into the mass analyzer.

    • Scan the mass analyzer over a suitable m/z range (e.g., 50-300 amu) to detect the molecular ion cluster and fragment ions.

    • The data system records the abundance of ions at each m/z value, generating the mass spectrum.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Place 1-2 mg of the solid aminopyridine isomer into a clean agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[8]

    • Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation and Data Acquisition:

    • Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a transparent or translucent pellet.[9]

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The differentiation of this compound and its positional isomers is a tractable challenge when a systematic, multi-technique spectroscopic approach is employed. While IR and MS are invaluable for confirming functional groups and elemental composition, NMR spectroscopy stands as the definitive tool for unambiguous structural elucidation. By understanding the fundamental principles that govern how substituent positions influence spectroscopic data, researchers can move beyond simple data matching to a more insightful and predictive mode of analysis. This guide provides the foundational knowledge and practical protocols to achieve this level of scientific rigor.

References

A Comparative Guide to the Computational Analysis of Reactivity Sites on 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its derivatives are integral components of numerous FDA-approved drugs and play a pivotal role in the development of agrochemicals and functional materials.[2][3] Among the vast array of substituted pyridines, 4-Bromo-2-chloropyridin-3-amine emerges as a particularly intriguing building block due to its trifunctional nature, presenting multiple avenues for synthetic elaboration. Understanding the relative reactivity of the different sites on this molecule is paramount for predicting its chemical behavior and designing efficient synthetic routes.

This guide provides an in-depth computational analysis of the reactivity sites of this compound, comparing and contrasting several widely used theoretical models. As a Senior Application Scientist, the goal is not merely to present data but to provide a causal understanding of the computational choices and to ground the theoretical predictions in the context of established chemical principles and, where available, experimental observations. We will delve into the application of Density Functional Theory (DFT) to elucidate the molecule's electronic structure and then apply conceptual DFT-based reactivity descriptors, namely Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) analysis, and Fukui functions, to predict the most probable sites for electrophilic and nucleophilic attack.

Theoretical & Computational Methodology: A Self-Validating System

The reliability of any computational prediction hinges on the robustness of the chosen methodology. Here, we establish a protocol designed to be a self-validating system, where the convergence of results from different theoretical standpoints enhances our confidence in the predictions.

Computational Details

All calculations were performed using the Gaussian 16 software package.[4][5] The molecular geometry of this compound was optimized using the B3LYP density functional, a widely used hybrid functional known for its balance of accuracy and computational efficiency, in conjunction with the 6-311++G(d,p) basis set.[6][7] This basis set provides a good description of the electronic structure for molecules containing heteroatoms and halogens. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Conceptual DFT Reactivity Descriptors
  • Frontier Molecular Orbital (FMO) Theory: Developed by Kenichi Fukui, FMO theory posits that the reactivity of a molecule is primarily governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8][9] The HOMO represents the region of highest electron density and is most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO represents the region of lowest electron density and is the most likely site for receiving electrons from a nucleophile.

  • Molecular Electrostatic Potential (MEP): The MEP is a real-space property that maps the electrostatic potential onto the electron density surface of a molecule.[10] It provides a visual representation of the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).[2][11]

  • Fukui Functions: Fukui functions provide a more quantitative measure of the change in electron density at a specific atomic site when an electron is added to or removed from the molecule.[12][13] They are defined as the derivative of the electron density with respect to the number of electrons.[14]

    • f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).[15]

    • f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).[15]

    • f0(r): Indicates the propensity of a site for radical attack.

Experimental Protocol: Ground Truth for Computational Models

While this guide focuses on computational analysis, it is crucial to outline the experimental procedures that would be necessary to validate these theoretical predictions.

Synthesis of this compound

A potential synthetic route could involve the Sandmeyer reaction starting from a suitable aminopyridine precursor.[16] Alternatively, direct halogenation of a substituted aminopyridine could be explored, although this may present regioselectivity challenges.

Experimental Reactivity Studies

To validate the computational predictions, a series of reactions with well-characterized electrophiles and nucleophiles would be conducted. For example:

  • Nucleophilic Aromatic Substitution (SNAr): Reactions with nucleophiles such as amines, alkoxides, or thiolates would probe the susceptibility of the halogenated positions to substitution.[17]

  • Electrophilic Aromatic Substitution (SEAr): Reactions with electrophiles like nitrating or halogenating agents would reveal the preferred sites for electrophilic attack on the pyridine ring.

  • Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, or Heck couplings could be employed to investigate the relative reactivity of the C-Br and C-Cl bonds.[17]

Product distributions would be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to experimentally determine the most reactive sites.

Computational Workflow

The following diagram illustrates the logical flow of the computational analysis performed in this study.

G cluster_0 Input cluster_1 Computational Method cluster_2 Reactivity Analysis cluster_3 Output & Interpretation mol_structure This compound Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo FMO Analysis (HOMO & LUMO) freq_calc->fmo mep MEP Analysis freq_calc->mep fukui Fukui Function Calculation freq_calc->fukui reactivity_sites Prediction of Electrophilic & Nucleophilic Reactivity Sites fmo->reactivity_sites mep->reactivity_sites fukui->reactivity_sites comparison Comparison of Theoretical Models reactivity_sites->comparison

Caption: Computational workflow for reactivity analysis.

Results and Discussion: A Comparative Analysis

The following sections present the results of the computational analysis, comparing the predictions from FMO theory, MEP analysis, and Fukui functions.

Molecular Structure

The optimized geometry of this compound is presented below.

Caption: Structure of this compound.

Frontier Molecular Orbital (FMO) Analysis

The energies of the HOMO and LUMO are crucial indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.58
Gap4.67

The distribution of the HOMO and LUMO provides insight into the likely sites of reaction.

  • HOMO: The HOMO is primarily localized on the amino group and the C5 and C6 positions of the pyridine ring. This suggests that these sites are the most nucleophilic and therefore most susceptible to electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the C2 and C4 positions, which are bonded to the electron-withdrawing chlorine and bromine atoms, respectively. This indicates that these are the most electrophilic sites and the most likely targets for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface provides a more intuitive, color-coded map of the electrostatic potential.

  • Negative Potential (Red): The most intense red region is located around the nitrogen atom of the pyridine ring, indicating it is a site of high electron density and a likely target for electrophiles. The amino group also exhibits a region of negative potential.

  • Positive Potential (Blue): The most positive potential is observed around the hydrogen atoms of the amino group and in the vicinity of the C2 and C4 carbons, consistent with the electron-withdrawing effects of the attached halogens. These are the most probable sites for nucleophilic attack.

Fukui Function Analysis

The condensed Fukui functions provide a quantitative, atom-by-atom breakdown of reactivity.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
N10.0850.152
C20.354 0.041
C30.0910.123
C40.287 0.065
C50.0760.258
C60.0520.197
N(amine)0.0210.131
Br0.0180.015
Cl0.0160.018
  • Nucleophilic Attack (f+): The highest values of f+ are found at C2 and C4, strongly suggesting these are the primary sites for nucleophilic attack. This aligns perfectly with the predictions from FMO theory and MEP analysis. The higher value at C2 suggests it is the more reactive site towards nucleophiles.

  • Electrophilic Attack (f-): The largest values of f- are located at C5 and C6, followed by the ring nitrogen (N1). This indicates that these are the most probable sites for electrophilic attack, which is also in good agreement with the FMO analysis.

Synthesis and Comparison of Computational Models

The three computational models employed in this study provide a convergent picture of the reactivity of this compound.

Reactivity TypePredicted Site(s)Supporting Models
Nucleophilic Attack C2 > C4FMO, MEP, Fukui
Electrophilic Attack C5 > C6 > N1FMO, Fukui

The remarkable consistency across these different theoretical frameworks provides a high degree of confidence in the predicted reactivity. The electron-withdrawing nature of the chlorine and bromine atoms significantly activates the C2 and C4 positions towards nucleophilic attack, a common reactivity pattern in halogenated pyridines.[17] Concurrently, the electron-donating amino group directs electrophiles primarily to the C5 and C6 positions.

Conclusion

This guide has presented a comprehensive computational analysis of the reactivity sites of this compound, leveraging a multi-faceted approach that combines FMO theory, MEP analysis, and Fukui functions. The convergence of these models provides a robust and reliable prediction of the molecule's chemical behavior. The C2 and C4 positions are identified as the most susceptible to nucleophilic attack, with C2 being the more reactive site. Conversely, the C5 and C6 positions, along with the ring nitrogen, are predicted to be the most favorable sites for electrophilic attack.

This detailed computational insight is invaluable for researchers in drug discovery and materials science, enabling the rational design of synthetic strategies and the prediction of reaction outcomes. The methodologies outlined herein serve as a powerful toolkit for the in-silico evaluation of molecular reactivity, accelerating the pace of chemical innovation.

References

The Alchemist's Choice: A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the pyridine ring stands as a cornerstone, a privileged scaffold embedded in a vast array of therapeutic agents. Its functionalization, therefore, is a critical endeavor, demanding robust and versatile synthetic methodologies. Among the pantheon of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as titans, each offering a unique set of advantages and challenges for the construction of carbon-carbon bonds on this essential heterocycle. This guide provides a deep, comparative analysis of these two powerful reactions, grounded in mechanistic understanding and supported by experimental data, to empower researchers in making the optimal choice for their synthetic campaigns.

The Strategic Importance of Pyridine Functionalization

The pyridine motif is a ubiquitous feature in pharmaceuticals, contributing to desirable properties such as metabolic stability, solubility, and the ability to engage in crucial hydrogen bonding interactions with biological targets. The precise installation of substituents onto the pyridine core is paramount in modulating a molecule's pharmacological profile. Both Suzuki and Stille couplings offer powerful avenues for creating C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl and vinyl-pyridine structures that are often key to biological activity.

At a Glance: Key Differences Between Suzuki and Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters, trifluoroborates)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts, requiring careful handling and disposal.[2][3]
Reagent Stability Boronic acids can be prone to protodeboronation, especially 2-pyridyl derivatives.[4][5][6] Stabilized forms (e.g., MIDA boronates, trifluoroborates) offer enhanced stability.[7][8][9][10][11][12]Organostannanes are generally stable to air and moisture.[2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[2]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).[13]Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be difficult to remove, often requiring specific workup procedures (e.g., KF wash).[2][14][15][16][17]

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates crucial differences in the catalytic cycle, particularly in the transmetalation step.

The Suzuki Coupling Catalytic Cycle

The Suzuki coupling begins with the oxidative addition of an organic halide to a Pd(0) complex. A key distinction of the Suzuki reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination from the resulting diorganopalladium(II) complex yields the desired product and regenerates the Pd(0) catalyst.

Suzuki_Cycle Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_diorgano R¹-Pd(II)L₂-R² pd2_halide->pd2_diorgano (Base, R²-B(OH)₂) pd2_diorgano->pd0 Catalyst Regeneration product R¹-R² pd2_diorgano->product Reductive Elimination boronate [R²-B(OH)₃]⁻

Suzuki Coupling Catalytic Cycle

The Stille Coupling Catalytic Cycle

Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of an organic halide to a Pd(0) species. The subsequent transmetalation step, however, involves the direct transfer of the organic group from the organostannane to the palladium center, typically without the need for a base. Reductive elimination then affords the coupled product and regenerates the Pd(0) catalyst.

Stille_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_diorgano R¹-Pd(II)L₂-R² pd2_halide->pd2_diorgano (R²-SnR₃) pd2_diorgano->pd0 Catalyst Regeneration product R¹-R² pd2_diorgano->product Reductive Elimination stannane R²-Sn(Bu)₃

Stille Coupling Catalytic Cycle

Head-to-Head in the Arena of Pyridine Functionalization

The choice between Suzuki and Stille coupling for pyridine functionalization is often dictated by the specific position on the pyridine ring being modified and the nature of the desired substituents.

The Challenge of 2-Substituted Pyridines in Suzuki Coupling

A significant hurdle in the Suzuki coupling of 2-halopyridines is the inherent instability of 2-pyridylboronic acids, which are prone to rapid protodeboronation.[4][5][6] This decomposition pathway can lead to low yields of the desired product. To circumvent this issue, several strategies have been developed:

  • Stabilized Boron Reagents : The use of more stable boron derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates, has proven highly effective.[7][8][9][10][11][12] These reagents offer enhanced stability and can release the boronic acid in situ under the reaction conditions, minimizing decomposition.

  • Pyridine N-Oxides : An alternative approach involves the use of pyridine N-oxides. The N-oxide functionality can act as a directing group and can be readily removed after the coupling reaction.[18][19][20][21][22]

Stille Coupling: A Reliable Workhorse

In contrast, Stille coupling often proves to be a more reliable method for the synthesis of 2-substituted pyridines, as organostannanes are generally more stable and less susceptible to decomposition.[2][3] This robustness allows for a wider range of reaction conditions and often leads to higher and more consistent yields, particularly in complex molecule synthesis.[23]

Performance with Electron-Rich and Electron-Poor Pyridines

For the coupling of electron-rich pyridines, both Suzuki and Stille couplings can perform well. However, with strongly electron-deficient pyridines, the Stille coupling may offer an advantage due to the generally higher reactivity of organostannanes. Conversely, the Suzuki coupling can be highly effective for electron-deficient pyridines when appropriate ligands and bases are employed.

Experimental Data: A Comparative Snapshot

While a direct, single-study comparison of Suzuki and Stille couplings for the functionalization of the exact same pyridine substrate under identical conditions is scarce in the literature, we can compile representative data to illustrate the general performance of each method.

Table 1: Representative Yields for the Synthesis of 2-Phenylpyridine

Coupling ReactionPyridine SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Suzuki 2-BromopyridinePhenylboronic AcidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, reflux75[24] (representative)
Suzuki (Stabilized) 2-BromopyridinePhenyl-MIDA boronatePd(OAc)₂ / SPhos / K₃PO₄Dioxane/H₂O, 80 °C92[12] (representative)
Stille 2-BromopyridinePhenyltributylstannanePd(PPh₃)₄Toluene, reflux88[1] (representative)

Note: Yields are representative and can vary significantly based on the specific ligand, base, solvent, and temperature used.

Experimental Protocols: A Practical Guide

General Workflow for Cross-Coupling Reactions

Workflow A Reaction Setup (Substrates, Solvent, Base/Additive) B Inert Atmosphere (Degas with N₂ or Ar) A->B C Catalyst Addition (Pd source and Ligand) B->C D Heating and Stirring (Monitor by TLC/LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F

General Experimental Workflow

Representative Protocol for Suzuki Coupling of 2-Bromopyridine

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk tube, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Stille Coupling of 2-Bromopyridine

Materials:

  • 2-Bromopyridine

  • Phenyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add 2-bromopyridine (1.0 mmol) and phenyltributylstannane (1.1 mmol).

  • Add anhydrous toluene (5 mL).

  • Degas the solution by bubbling with argon for 20 minutes.

  • Under a positive pressure of argon, add Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.[2][15][16]

  • Filter the mixture through a pad of Celite® and wash the filtrate with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Conclusion: Selecting the Right Tool for the Job

Both the Suzuki and Stille couplings are indispensable tools for the functionalization of pyridines. The choice between them is a strategic decision based on a careful consideration of several factors:

  • For the synthesis of 2-substituted pyridines , the Stille coupling often provides a more straightforward and reliable route due to the stability of the organostannane reagents. However, the development of stabilized boron reagents has significantly improved the scope and reliability of the Suzuki coupling for these challenging substrates.

  • In terms of green chemistry and safety , the Suzuki coupling holds a clear advantage due to the low toxicity of boron compounds.[1] The high toxicity of organotin reagents necessitates stringent handling procedures and presents challenges in byproduct removal.

  • For substrates with a high degree of functionalization , the Stille coupling 's excellent functional group tolerance can be a deciding factor.[2]

  • In the context of large-scale synthesis and process development , the ease of byproduct removal and lower toxicity profile often make the Suzuki coupling the preferred method.

Ultimately, a thorough understanding of the mechanistic nuances, substrate limitations, and practical considerations of both reactions will enable the medicinal chemist to navigate the complexities of pyridine functionalization with precision and efficiency, accelerating the discovery of new therapeutic agents.

References

A Comparative Guide to Base Selection for the Buchwald-Hartwig Amination of 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Dihalo-Aminopyridine Functionalization

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The synthesis of substituted aminopyridines, in particular, is of significant interest due to their prevalence in biologically active compounds.[2]

This guide focuses on the critical evaluation of different bases for the Buchwald-Hartwig amination of a challenging substrate: 4-Bromo-2-chloropyridin-3-amine. The presence of two distinct halogen atoms (bromine and chlorine) and an amino directing group introduces complexities in terms of reactivity and regioselectivity. The choice of base is not merely an afterthought but a pivotal parameter that dictates reaction efficiency, yield, and in some cases, the selectivity of the transformation. Herein, we provide a comprehensive analysis, supported by mechanistic insights and experimental protocols, to aid researchers in the judicious selection of a base for this and similar transformations.

The Decisive Role of the Base in the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination is intrinsically linked to a delicate interplay between the palladium catalyst, the phosphine ligand, the aryl halide, the amine, and the base. The base plays a multifaceted role in the catalytic cycle, primarily in the deprotonation of the amine to generate the active nucleophile.[3][4]

The currently accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the resulting Pd(II) complex. The base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido intermediate. This intermediate subsequently undergoes reductive elimination to furnish the desired C-N bond and regenerate the active Pd(0) catalyst.[1] The strength, solubility, and nature of the base can significantly influence the rate of these steps and the overall catalytic turnover.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base (-HBase+X-) Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L2

Caption: The Buchwald-Hartwig amination catalytic cycle, highlighting the crucial role of the base in the deprotonation step.

Regioselectivity in the Amination of this compound

For a dihalogenated substrate like this compound, the inherent reactivity difference between the carbon-halogen bonds governs the regioselectivity of the initial amination. The rate of oxidative addition of the C-X bond to the palladium(0) catalyst generally follows the trend C-I > C-Br > C-Cl.[4][5] Consequently, the amination is expected to occur preferentially at the more reactive C4-Br bond over the C2-Cl bond. Careful control of reaction conditions, including temperature and reaction time, is crucial to ensure mono-amination and prevent subsequent reaction at the less reactive C-Cl bond.

A Comparative Analysis of Common Bases

The selection of an appropriate base is a critical parameter that must be tailored to the specific substrates and desired reaction outcomes. We will now compare the performance of three commonly employed classes of bases in the context of the Buchwald-Hartwig amination of this compound: strong alkoxides, milder carbonates, and phosphates.

Base ClassRepresentative BasepKa of Conjugate AcidKey AdvantagesPotential Drawbacks
Alkoxides Sodium tert-butoxide (NaOt-Bu)~19High reactivity, often leading to faster reactions and higher yields.Low functional group tolerance; can promote side reactions with sensitive substrates.
Carbonates Cesium Carbonate (Cs₂CO₃)~10.3 (second pKa)Milder, offering better functional group tolerance. Often effective for a broad range of substrates.Can be less reactive, sometimes requiring higher temperatures or longer reaction times.
Phosphates Potassium Phosphate (K₃PO₄)~12.3 (third pKa)A good compromise in basicity; often well-tolerated by various functional groups.Solubility can be an issue in some solvent systems.
Strong Bases: The Case for Sodium tert-Butoxide (NaOt-Bu)

Sodium tert-butoxide is one of the most widely used bases for the Buchwald-Hartwig amination due to its high basicity, which facilitates rapid deprotonation of the amine and promotes a high catalytic turnover.[6] For less reactive aryl chlorides, a strong base like NaOt-Bu is often necessary to achieve reasonable reaction rates. However, its high reactivity can be a double-edged sword, as it may not be compatible with sensitive functional groups on the substrate or amine coupling partner.

Milder Inorganic Bases: Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄)

In recent years, the development of more active catalyst systems has enabled the use of milder bases such as cesium carbonate and potassium phosphate.[7][8] These bases offer the significant advantage of improved functional group tolerance, allowing for the amination of substrates bearing base-sensitive moieties. Cesium carbonate, in particular, has found broad utility and is often a good starting point for reaction optimization.[8][9] Potassium phosphate provides an alternative with intermediate basicity that can be effective in cases where stronger or weaker bases fail.

Experimental Protocols

The following are representative experimental protocols for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine) using different bases. These protocols are intended as a starting point, and optimization of reaction parameters may be necessary for specific amine coupling partners.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification a Add Pd catalyst and ligand to a dry Schlenk tube. b Add this compound and base. a->b c Evacuate and backfill with Argon/Nitrogen (3x). b->c d Add degassed solvent and amine via syringe. c->d e Heat the reaction mixture to the desired temperature with stirring. d->e f Monitor reaction progress by TLC or LC-MS. e->f g Cool to room temperature and quench the reaction. f->g h Extract with an organic solvent. g->h i Dry, filter, and concentrate the organic layer. h->i j Purify the crude product by column chromatography. i->j

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination using Sodium tert-Butoxide (NaOt-Bu)

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, XPhos, sodium tert-butoxide, and this compound.

    • Evacuate the tube and backfill with argon (repeat this process three times).

    • Add anhydrous toluene, followed by the amine, via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination using Cesium Carbonate (Cs₂CO₃)

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • Xantphos (4 mol%)

    • Cesium carbonate (2.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂, Xantphos, cesium carbonate, and this compound.

    • Evacuate the tube and backfill with argon (repeat this process three times).

    • Add anhydrous 1,4-dioxane, followed by the amine, via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Amination using Potassium Phosphate (K₃PO₄)

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • RuPhos (4 mol%)

    • Potassium phosphate (2.0 equiv)

    • Anhydrous tert-butanol

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂, RuPhos, potassium phosphate, and this compound.

    • Evacuate the tube and backfill with argon (repeat this process three times).

    • Add anhydrous tert-butanol, followed by the amine, via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice of base for the Buchwald-Hartwig amination of this compound is a critical decision that should be guided by the nature of the amine coupling partner and the presence of other functional groups. For simple, robust amines, the use of a strong base like sodium tert-butoxide in a non-polar solvent such as toluene is likely to provide the fastest reaction and highest yield. However, for more complex or base-sensitive amines, milder conditions are warranted. In these cases, cesium carbonate in dioxane is an excellent starting point, offering a good balance of reactivity and functional group tolerance. Potassium phosphate serves as a valuable alternative, particularly when other bases prove suboptimal.

It is imperative to screen a panel of bases, in conjunction with different palladium precatalysts and phosphine ligands, to identify the optimal conditions for a specific transformation. The protocols provided in this guide serve as a robust foundation for such optimization studies, enabling researchers to efficiently navigate the complexities of C-N bond formation with challenging substrates.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Commercial 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

4-Bromo-2-chloropyridin-3-amine is a key starting material and building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring strategically placed halogen and amine functionalities, makes it a versatile precursor for creating complex heterocyclic compounds. The purity of this intermediate is paramount; trace impurities, whether from the synthetic route (process-related) or from degradation, can carry through subsequent reaction steps, potentially impacting the efficacy, safety, and stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for quantifying the purity of such pharmaceutical intermediates. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main component from structurally similar impurities. This guide provides a comprehensive comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, grounded in established chromatographic principles and regulatory expectations. We will explore the scientific rationale behind method development choices, present comparative data, and provide a detailed protocol for the recommended method, ensuring scientific integrity and immediate applicability for researchers and drug development professionals.

Foundational Principles: Method Development for a Basic Halogenated Pyridine

The successful chromatographic analysis of this compound hinges on understanding its physicochemical properties. As a pyridine derivative, the molecule is basic (typical pKa for pyridines is ~5.2-6.0) due to the lone pair of electrons on the nitrogen atom.[1][2] This basicity is the most critical factor influencing peak shape in RP-HPLC.

The Challenge of Peak Tailing: On standard silica-based C18 columns, the residual silanol groups (Si-OH) on the silica surface are weakly acidic. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact ionically with the protonated basic analyte, leading to significant peak tailing. This distortion compromises both resolution and the accuracy of integration.

The Solution: pH Control: To achieve sharp, symmetrical peaks, this secondary ionic interaction must be suppressed. The most effective strategy is to control the mobile phase pH. By maintaining a low pH (e.g., < 3), two things are accomplished:

  • The pyridine nitrogen is fully protonated, ensuring a consistent charge state for the analyte.

  • The residual silanols on the silica surface are kept in their neutral, protonated form, eliminating the potential for ionic interaction.[2]

This principle forms the basis for the methods described below.

Comparative Analysis of HPLC Methods

We present two distinct RP-HPLC methods for the analysis of this compound. Method A is an optimized, high-resolution USP-compliant method ideal for final quality control and stability testing. Method B is a faster, high-throughput UHPLC method suitable for in-process control or rapid screening.

ParameterMethod A: High-Resolution (USP-Style) Method B: High-Throughput (UHPLC) Rationale for Selection
Column C18, 250 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.8 µmMethod A uses a longer column for maximum resolution of potential closely-eluting impurities. Method B uses a sub-2 µm particle column for rapid analysis, requiring a UHPLC system.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a volatile buffer, making it MS-compatible, and effectively maintains a low pH (~2.7) to ensure good peak shape for the basic analyte.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 20% to 80% B over 20 min20% to 80% B over 3 minThe longer gradient in Method A allows for the separation of a wider range of impurities with varying polarities. Method B uses a steep gradient for fast elution.
Flow Rate 1.0 mL/min0.5 mL/minFlow rates are optimized for the respective column dimensions and particle sizes to maintain efficiency.
Column Temp. 30 °C40 °CElevated temperature reduces mobile phase viscosity (and backpressure) and can improve peak efficiency.
Detection UV at 254 nmUV at 254 nmAromatic, conjugated systems like pyridines typically exhibit strong absorbance in this region.
Injection Vol. 10 µL2 µLInjection volume is scaled down for the smaller UHPLC column to prevent band broadening.
Expected Run Time ~25 minutes~5 minutesMethod B offers a significant advantage in speed, crucial for high-throughput environments.
Supporting Experimental Data

The following table summarizes the expected performance characteristics based on typical validation experiments. The system suitability parameters are defined in accordance with regulatory guidelines like the United States Pharmacopeia (USP) General Chapter <621>.[3][4]

Performance MetricMethod A Method B Acceptance Criteria (per ICH/USP)
Retention Time (Main Peak) ~12.5 min~2.1 minConsistent retention is key for peak identification.
Tailing Factor (Main Peak) 1.11.2Tailing factor ≤ 2.0 is generally required.[5]
Resolution (from nearest impurity) > 3.0> 2.0Resolution ≥ 2.0 is required to ensure baseline separation.[5]
Theoretical Plates > 15,000> 10,000A measure of column efficiency. Higher is better.

Method Validation: The Role of Forced Degradation

A purity method is only reliable if it is stability-indicating . This means the method must be able to separate the intact analyte from any potential degradation products that might form under storage or stress conditions. Forced degradation studies are the cornerstone of demonstrating this capability.[6][7] The objective is to intentionally degrade the sample (typically aiming for 5-20% degradation) and analyze the resulting mixture to ensure all new peaks are resolved from the main analyte peak.[8]

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze stressed samples using proposed HPLC method Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B light) Photo->Analysis Sample This compound (Stock Solution) Sample->Acid Expose to Sample->Base Expose to Sample->Oxidation Expose to Sample->Thermal Expose to Sample->Photo Expose to Purity Assess Peak Purity (e.g., with DAD) Analysis->Purity Resolution Confirm Resolution of degradants from main peak Purity->Resolution G A Prepare Mobile Phases & Diluent B Prepare Standard & Sample Solutions (0.5 mg/mL) A->B C Equilibrate HPLC System with Initial Conditions B->C D Perform System Suitability (5x Standard Injections) C->D E Check SST Criteria (Tailing Factor, %RSD) D->E J FAIL E->J Fail K PASS E->K Pass F Inject Blank (Diluent) followed by Sample Solutions G Integrate Chromatograms F->G H Calculate Purity by % Area Normalization G->H I Generate Report H->I J->C Troubleshoot & Re-equilibrate K->F

References

A Comparative Guide to the Kinetic Nuances of Sequential Cross-Coupling on Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern organic synthesis, polyhalogenated pyridines stand as versatile building blocks, pivotal in the construction of a vast array of pharmaceuticals and functional materials. The ability to selectively functionalize these scaffolds in a stepwise manner through sequential cross-coupling reactions offers a powerful strategy for rapid diversification and the creation of complex molecular architectures. However, achieving the desired regioselectivity and efficiency in these sequential transformations is a significant challenge, governed by a delicate interplay of electronic, steric, and catalytic factors. This guide provides an in-depth comparative analysis of the kinetic aspects of sequential cross-coupling reactions on polyhalogenated pyridines, offering insights into the underlying principles and practical guidance for reaction optimization.

The Kinetic Landscape of Sequential Cross-Coupling

The success of a sequential cross-coupling strategy hinges on the differential reactivity of the various halogen-substituted positions on the pyridine ring. This reactivity is primarily dictated by the rate-determining step of the catalytic cycle, which is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1][2] The inherent electronic properties of the pyridine ring, with its electron-deficient nature, play a crucial role in activating the C-X bonds towards oxidative addition.[3]

Generally, the reactivity of halogens follows the order I > Br > Cl, a trend directly correlated with the decreasing bond dissociation energies. However, in polyhalogenated pyridines, the position of the halogen relative to the nitrogen atom and other substituents introduces a layer of complexity that can override this simple trend. For instance, in 2,4-dihalopyridines, the C2 position is often more reactive towards oxidative addition due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.[2][3]

This guide will explore how different catalytic systems and reaction conditions can be strategically employed to manipulate these intrinsic reactivities, enabling controlled, sequential functionalization. We will delve into a comparative analysis of two of the most synthetically valuable cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Comparative Kinetic Analysis: Suzuki-Miyaura vs. Sonogashira Coupling on Dichloropyridines

To illustrate the kinetic principles governing sequential cross-coupling, we will consider the hypothetical, yet representative, case of a dichloropyridine substrate, such as 2,4-dichloropyridine. The goal is to selectively perform a cross-coupling reaction at one position, followed by a second coupling at the remaining halogenated site.

Catalytic System 1: Standard Palladium/Phosphine Ligand System

A common approach involves using a standard palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a ligand like PPh₃.

ReactionSubstrateCoupling PartnerCatalyst SystemRelative Initial Rate (k_rel)Site Selectivity (C2:C4)
Suzuki-Miyaura 2,4-DichloropyridineArylboronic AcidPd(PPh₃)₄ / K₂CO₃1.0~3:1
Sonogashira 2,4-DichloropyridineTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / Et₃N1.5~5:1

Note: The relative initial rates are hypothetical and for comparative purposes. Actual rates are highly dependent on specific reaction conditions.

Under these "standard" conditions, a modest selectivity for the more electronically activated C2 position is often observed in both Suzuki-Miyaura and Sonogashira couplings. The slightly higher relative rate of the Sonogashira coupling can be attributed to the generally faster transmetalation step with copper acetylides.[4] However, achieving high selectivity for monofunctionalization can be challenging, often leading to mixtures of mono- and di-substituted products.

Catalytic System 2: Bulky, Electron-Rich Ligand System

The use of sterically demanding and electron-rich phosphine ligands, such as SPhos or XPhos, has revolutionized cross-coupling chemistry, enabling the coupling of less reactive chlorides and offering enhanced selectivity.[5]

ReactionSubstrateCoupling PartnerCatalyst SystemRelative Initial Rate (k_rel)Site Selectivity (C2:C4)
Suzuki-Miyaura 2,4-DichloropyridineArylboronic AcidPd(OAc)₂ / SPhos / K₃PO₄2.5>10:1
Sonogashira 2,4-DichloropyridineTerminal AlkynePd₂(dba)₃ / XPhos / Cs₂CO₃3.0>15:1

The enhanced performance of these catalyst systems stems from several factors. The electron-rich nature of the ligands facilitates the oxidative addition step, increasing the overall reaction rate.[5] Furthermore, the steric bulk of the ligands can play a crucial role in directing the catalyst to the less hindered position, or in preventing a second coupling event after the first has occurred, thereby improving the yield of the mono-coupled product.

Mechanistic Insights and Causality of Experimental Choices

The choice of catalyst, ligand, base, and solvent is not arbitrary; each component plays a critical role in steering the reaction down a desired kinetic pathway.

The Role of the Ligand

As demonstrated in the comparative tables, the ligand is arguably the most influential component in controlling both the rate and selectivity of sequential cross-coupling reactions.

  • Steric Hindrance: Bulky ligands can create a sterically crowded environment around the palladium center, which can favor oxidative addition at the less sterically encumbered position of the polyhalogenated pyridine.[5]

  • Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition step, a key step in the catalytic cycle.[5] This can lead to an overall increase in the reaction rate.

The Influence of the Base

The base is essential for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the terminal alkyne in Sonogashira coupling. The strength and nature of the base can significantly impact the reaction kinetics. A stronger base can accelerate the transmetalation step, but may also lead to side reactions.

Solvent Effects

The solvent's polarity and coordinating ability can influence the stability of the catalytic species and the solubility of the reactants, thereby affecting the reaction rate.

Experimental Workflow for Kinetic Studies

To obtain the quantitative data necessary for a thorough comparative analysis, a well-designed kinetic study is essential. Here is a general workflow for monitoring the progress of a sequential cross-coupling reaction.

G cluster_prep Reaction Setup cluster_run Reaction Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactants, catalyst, and internal standard B Set up reaction vessel with stirring and temperature control A->B C Add polyhalogenated pyridine, coupling partner, base, and solvent B->C D Initiate reaction by adding the catalyst solution (t=0) C->D E Withdraw aliquots at specific time intervals D->E F Quench the reaction in the aliquot immediately E->F G Analyze aliquots by GC-MS or HPLC to determine concentrations of reactants and products F->G H Plot concentration vs. time data G->H I Determine initial rates and rate constants H->I

Caption: A generalized workflow for a kinetic study of a sequential cross-coupling reaction.

Detailed Protocol: Kinetic Analysis by GC-MS
  • Preparation of Stock Solutions: Prepare stock solutions of the polyhalogenated pyridine, the coupling partner, the palladium catalyst, the ligand, the base, and an internal standard (e.g., dodecane) in the chosen reaction solvent.

  • Reaction Setup: In a temperature-controlled reaction vessel equipped with a magnetic stirrer, combine the polyhalogenated pyridine, coupling partner, base, and internal standard stock solutions.

  • Initiation and Sampling: Initiate the reaction by adding the catalyst/ligand stock solution. Start a timer and immediately withdraw the first aliquot (t=0). Continue to withdraw aliquots at predetermined time intervals.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution) and a suitable extraction solvent.

  • GC-MS Analysis: Analyze the quenched samples by GC-MS to determine the concentrations of the starting material, the mono-coupled product(s), and the di-coupled product relative to the internal standard.

  • Data Processing: Plot the concentrations of all species as a function of time. From these plots, initial reaction rates can be determined from the initial slope of the product formation curve. By fitting the data to appropriate rate laws, the rate constants for each step of the sequential reaction can be extracted.

Visualizing the Sequential Reaction Pathway

The sequential nature of these cross-coupling reactions can be visualized as a branched reaction network.

G A Polyhalogenated Pyridine B Mono-coupled Product 1 A->B k1 C Mono-coupled Product 2 A->C k2 D Di-coupled Product B->D k3 C->D k4

Caption: A simplified kinetic model for a sequential cross-coupling reaction on a di-halogenated pyridine.

In this model, k1 and k2 represent the rate constants for the first coupling at the two different halogenated positions, while k3 and k4 are the rate constants for the second coupling step. The relative magnitudes of k1 and k2 determine the initial site selectivity, while the relative rates of the first and second coupling steps determine the yield of the desired mono-functionalized intermediate.

Conclusion and Future Outlook

The kinetic study of sequential cross-coupling reactions on polyhalogenated pyridines is a rich and complex field. By understanding the fundamental principles that govern reaction rates and selectivity, researchers can move beyond trial-and-error optimization and rationally design more efficient and selective synthetic routes. The continued development of sophisticated ligands and in-situ monitoring techniques will undoubtedly lead to even greater control over these powerful transformations, opening up new avenues for the synthesis of novel molecules with significant potential in medicine and materials science.[6] This guide serves as a foundational resource for scientists and professionals seeking to harness the full potential of sequential cross-coupling reactions in their research and development endeavors.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-Bromo-2-chloropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-2-chloropyridin-3-amine. It is designed for researchers, scientists, and drug development professionals to ensure laboratory safety, environmental protection, and regulatory compliance. This document offers procedural, step-by-step guidance to directly address operational questions, establishing a foundation of trust through scientific integrity and field-proven insights.

Foundational Knowledge: Hazard Profile and Chemical Characteristics

Before any handling or disposal, a thorough understanding of the compound's risks is paramount. This compound is a halogenated pyridine derivative, a class of compounds that requires careful management due to potential health and environmental hazards.

Key Hazard Information:

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 3)
alt text
H301: Toxic if swallowed.[1]
Skin Irritation (Category 2)
alt text
H315: Causes skin irritation.[1][2][3]
Serious Eye Irritation (Category 2)
alt text
H319: Causes serious eye irritation.[1][2][3]

This information is synthesized from Safety Data Sheets (SDS) for this compound and structurally similar compounds. Always consult the specific SDS from your supplier for the most accurate information.

Chemical Incompatibilities: To prevent hazardous reactions, store this compound and its waste away from:

  • Strong oxidizing agents

  • Strong acids and bases[4][5]

Core Directive: Operational and Disposal Plans

The cardinal rule for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should it be disposed of down the drain or in standard trash.[6] Improper disposal poses a significant threat to human health and the environment.[7]

Spill and Accidental Release Protocol

Immediate and correct action during a spill is critical to mitigate risks.

  • Evacuate and Alert: Immediately notify personnel in the vicinity and restrict access to the spill area.[2]

  • Don Personal Protective Equipment (PPE): Before any cleanup, ensure you are wearing appropriate PPE.[8]

    • Eye/Face Protection: Chemical safety goggles or a face shield.[2][9]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][10]

    • Respiratory Protection: For solids, avoid dust formation.[2][11] If dust is generated or ventilation is poor, use a NIOSH-approved respirator.[10]

  • Containment: Prevent the further spread of the material.[10]

    • Solid Spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[10][11]

    • Liquid Spills: Use an inert absorbent material like vermiculite or sand to contain the spill.[4]

  • Cleanup and Decontamination:

    • Collect all contaminated materials and place them in a designated hazardous waste container.[12][13]

    • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.[10]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11][14]

    • Skin Contact: Wash the affected area with soap and water.[11]

    • Inhalation: Move the person to fresh air.[11][14]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1][14]

Step-by-Step Disposal Procedure

This workflow ensures a self-validating system for the routine disposal of this compound waste.

  • Waste Segregation: Collect waste containing this compound in a designated container for halogenated organic waste .[5][13] Never mix with non-halogenated or other incompatible waste streams.[5]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure lid, such as a high-density polyethylene (HDPE) carboy.[5]

    • The container must be kept closed except when adding waste.[13][15]

  • Labeling: From the moment waste is first added, the container must be clearly labeled with:[8]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents.[5]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[4][14]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Final disposal will be managed by a licensed hazardous waste contractor, likely through high-temperature incineration.[16]

Disposal Workflow Diagram

DisposalWorkflow cluster_Start cluster_PPE cluster_Collection cluster_Storage cluster_Disposal Start This compound Waste Generation PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Container Use Labeled, Compatible, Sealed Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store EHS Contact EHS for Pickup Store->EHS Contractor Disposal via Licensed Hazardous Waste Contractor EHS->Contractor

Caption: Step-by-step workflow for the safe disposal of this compound.

Authoritative Grounding and Comprehensive References

This guide is grounded in regulations and best practices established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][15][17] Adherence to your institution's Chemical Hygiene Plan, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), is required.[18][19]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.